molecular formula C9H7BrN2O2 B572843 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1313712-29-6

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B572843
CAS No.: 1313712-29-6
M. Wt: 255.071
InChI Key: VBSKBCORIVVKLI-UHFFFAOYSA-N
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Description

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-3-2-4-12-7(10)6(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSKBCORIVVKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724485
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-29-6
Record name 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described synthesis is a multi-step process commencing with the cyclization of 2-amino-3-methylpyridine with ethyl bromopyruvate, followed by ester hydrolysis and subsequent regioselective bromination. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and a summary of key reaction parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing the necessary technical insights for the successful laboratory-scale synthesis of the target molecule.

Introduction and Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed pharmaceuticals.[1][2] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents. The target molecule, this compound, incorporates three key functionalities: the imidazo[1,2-a]pyridine core, a carboxylic acid at the 2-position, and a bromine atom at the 3-position. This specific arrangement of substituents provides a versatile platform for further chemical modifications, making it a valuable building block in drug discovery programs.

The synthetic strategy detailed herein is designed for efficiency and control, proceeding through three distinct stages:

  • Stage 1: Construction of the Imidazo[1,2-a]pyridine Core: Formation of the bicyclic system via the condensation of 2-amino-3-methylpyridine with ethyl bromopyruvate.

  • Stage 2: Installation of the Carboxylic Acid Functionality: Hydrolysis of the ethyl ester intermediate to the corresponding carboxylic acid.

  • Stage 3: Regioselective C3-Bromination: Introduction of a bromine atom at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring.

This guide will elaborate on the experimental details and mechanistic rationale for each of these stages.

Detailed Synthesis Pathway

The overall synthetic pathway for this compound is depicted in the workflow diagram below.

Synthesis_Pathway cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Bromination A 2-Amino-3-methylpyridine C Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate A->C EtOH, Reflux B Ethyl Bromopyruvate B->C D 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C->D LiOH, EtOH/H2O, Reflux E This compound D->E NBS, CH3CN, rt

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

The initial and crucial step in this synthesis is the construction of the imidazo[1,2-a]pyridine core. This is achieved through a classic condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][4] In this specific case, 2-amino-3-methylpyridine serves as the binucleophilic starting material, and ethyl bromopyruvate provides the three-carbon unit required for the formation of the imidazole ring, along with the precursor to the carboxylic acid group.

Experimental Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 equivalent) in absolute ethanol (approximately 10 mL per gram of aminopyridine), add ethyl bromopyruvate (1.1 equivalents).

  • Heat the resulting mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Mechanistic Insights:

The formation of the imidazo[1,2-a]pyridine ring proceeds via a two-step mechanism:

  • Nucleophilic Attack: The more nucleophilic endocyclic nitrogen atom of 2-amino-3-methylpyridine attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate, displacing the bromide ion in an SN2 reaction. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[5]

Cyclization_Mechanism 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Pyridinium Intermediate Pyridinium Intermediate 2-Amino-3-methylpyridine->Pyridinium Intermediate + Ethyl Bromopyruvate (SN2) Cyclized Intermediate Cyclized Intermediate Pyridinium Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Cyclized Intermediate->Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate - H2O (Dehydration)

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic building block, holds significant promise in medicinal chemistry and drug discovery. Its structural framework is foundational in the development of novel therapeutics, including potent kinase inhibitors and antitubercular agents.[1] A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthetic pathways, formulating effective drug delivery systems, and predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed examination of the key physicochemical attributes of this compound, outlines robust experimental protocols for their determination, and discusses the interpretation of its spectral data. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established scientific principles to offer valuable insights for researchers.

Introduction: The Strategic Importance of Physicochemical Properties in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is intricately governed by its physicochemical properties. These characteristics, including solubility, lipophilicity (logP/logD), and ionization constant (pKa), dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a molecule like this compound, which belongs to the privileged imidazo[1,2-a]pyridine scaffold, a thorough physicochemical characterization is a critical early step in the drug development cascade.[1] The bromine atom, methyl group, and carboxylic acid moiety each contribute uniquely to the overall properties of the molecule, influencing its reactivity, membrane permeability, and potential for target engagement.

Molecular Structure and Core Properties

The foundational attributes of a molecule provide the initial framework for understanding its behavior.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol Calculated
CAS Number 1313712-29-6[3]
Appearance Predicted: SolidGeneral knowledge

Key Physicochemical Parameters: Predicted Values and Experimental Determination

Due to the limited availability of public experimental data for this specific compound, the following table presents computationally predicted values. These serve as a valuable starting point for experimental design and are followed by detailed, field-proven protocols for their empirical determination.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Melting Point (°C) 232-234 (unsubstituted analog)[4]
pKa ~2-3 (carboxylic acid)General knowledge of carboxylic acids
logP 2.7 (for 6-Bromo-5-methyl isomer)[5]
Solubility Sparingly soluble in water, soluble in organic solventsGeneral knowledge
Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

Experimental Protocol: Capillary Melting Point Determination

start Start sample_prep Sample Preparation: Finely powder the solid. start->sample_prep capillary_loading Capillary Loading: Pack 2-3 mm of sample into a capillary tube. sample_prep->capillary_loading apparatus_setup Apparatus Setup: Place capillary in melting point apparatus. capillary_loading->apparatus_setup heating Heating: Heat rapidly to ~15-20°C below expected MP. Then, heat slowly (1-2°C/min). apparatus_setup->heating observation Observation: Record T1 (first liquid appears) and T2 (all solid melts). heating->observation result Result: Melting point range is T1-T2. observation->result end End result->end

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[6]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.[7]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus alongside a calibrated thermometer.[8]

  • Heating and Observation: The sample is heated rapidly to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[7] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]

  • Purity Assessment: A sharp melting range (0.5-2°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation options.

Experimental Protocol: Qualitative Solubility Testing

start Start: 10 mg of compound water Add 1 mL Water Observe start->water naoh Add 1 mL 5% NaOH Observe water->naoh Insoluble nahco3 Add 1 mL 5% NaHCO3 Observe for effervescence naoh->nahco3 Soluble hcl Add 1 mL 5% HCl Observe nahco3->hcl Insoluble organic Add 1 mL Organic Solvent (e.g., DMSO, MeOH) Observe hcl->organic Insoluble

Caption: Flowchart for Qualitative Solubility Assessment.

Detailed Steps:

  • Water Solubility: Add approximately 10 mg of the compound to 1 mL of deionized water in a test tube. Vortex and visually inspect for dissolution. The carboxylic acid moiety suggests limited aqueous solubility.[9][10]

  • Aqueous Base Solubility: To a separate sample, add 1 mL of 5% aqueous sodium hydroxide (NaOH). The acidic carboxylic acid should react to form a more soluble sodium salt.[10]

  • Aqueous Bicarbonate Solubility: To another sample, add 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Carboxylic acids are typically acidic enough to react with bicarbonate, producing carbon dioxide gas (effervescence), indicating solubility.[9][11][12]

  • Aqueous Acid Solubility: To a fresh sample, add 1 mL of 5% aqueous hydrochloric acid (HCl). The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can be protonated, potentially increasing solubility.[10]

  • Organic Solvent Solubility: Test solubility in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane.

Acidity Constant (pKa)

The pKa value determines the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. This compound has both an acidic functional group (carboxylic acid) and basic nitrogen atoms.

Experimental Protocol: Potentiometric Titration

Detailed Steps:

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.[13][14]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and immerse the pH electrode.[13]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa and a strong acid (e.g., 0.1 M HCl) for the basic pKa. Add the titrant in small, precise increments.[13]

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13][15]

Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of membrane permeability and is often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) at a specific pH.

Experimental Protocol: HPLC-Based logP Determination

Detailed Steps:

  • Column and Mobile Phase: Utilize a reversed-phase HPLC column (e.g., C18 or a specialized polystyrene-divinylbenzene column) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[16]

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values.[17][18]

  • Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system.

  • Calculation: Determine the retention time of the compound and calculate its log k'. Use the calibration curve to extrapolate the logP value for this compound.[19]

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structural features allow for the prediction of key spectroscopic signatures. Commercial suppliers like BLDpharm indicate the availability of such data upon request.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (which may be exchangeable with D₂O). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing carboxylic acid and the bromine atom, and the electron-donating methyl group.[20][21][22][23]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >160 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit predictable chemical shifts.[20][24]

Mass Spectrometry (MS)

The mass spectrum will provide crucial information about the molecular weight and isotopic distribution. Due to the presence of a bromine atom, the molecular ion peak (M⁺) will be accompanied by a characteristic M+2 peak of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[25][26][27][28] Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

  • C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹).

  • C=N and C=C stretching vibrations from the heterocyclic ring (in the 1400-1650 cm⁻¹ region).[22][29]

Conclusion

This compound is a molecule of significant interest in contemporary drug discovery. While a comprehensive public database of its experimental physicochemical properties is yet to be established, this guide provides a robust framework for its characterization. By leveraging predicted values and established, detailed experimental protocols, researchers can systematically evaluate its key attributes. A thorough understanding of its melting point, solubility, pKa, and lipophilicity is indispensable for advancing this promising scaffold from a synthetic intermediate to a viable drug candidate. The outlined methodologies and expected spectral characteristics offer a clear path for researchers to generate the critical data needed to unlock the full therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]

  • Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]

  • 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). ResearchGate. Retrieved from [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved from [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Solubility of Carboxylic Acids in 5% Nahco. (n.d.). Scribd. Retrieved from [Link]

  • Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.). Retrieved from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. Retrieved from [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • 2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (n.d.). PubMed Central. Retrieved from [Link]

  • Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). PubMed Central. Retrieved from [Link]

  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine-7-carboxylic acid, 8-bromo-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central. Retrieved from [Link]

  • 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, registered under CAS number 1313712-29-6 , is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its rigid imidazo[1,2-a]pyridine core, functionalized with a reactive bromine atom, a methyl group, and a carboxylic acid handle, makes it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics, including KRAS G12C inhibitors and antitubercular agents.

Chemical and Physical Properties

While some physical properties of this compound are not extensively reported in publicly available literature, a compilation of its known and predicted properties is presented below. The compound is typically supplied as a solid and may necessitate cold-chain transportation, suggesting considerations for its stability.

PropertyValueSource
CAS Number 1313712-29-6[1]
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [2]
Appearance Solid (visual inspection)Supplier Data
Storage Conditions Inert atmosphere, 2-8°C[1]
Predicted XLogP3-AA 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Synthesis of this compound

Plausible Synthetic Pathway

The synthesis can be envisioned in a two-step process:

  • Cyclization: Reaction of 2-amino-3-methylpyridine with a suitable three-carbon α,β-dicarbonyl synthon, such as ethyl bromopyruvate, would lead to the formation of the imidazo[1,2-a]pyridine ring system.

  • Bromination: Subsequent regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine-2-carboxylic acid ester.

  • Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

Alternatively, a one-pot reaction could potentially be employed, as is common for the synthesis of similar heterocyclic systems.

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Bromination cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Hydrolysis cluster_final Final Product 2-amino-3-methylpyridine 2-amino-3-methylpyridine Reaction1 Condensation/ Cyclization 2-amino-3-methylpyridine->Reaction1 Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction1 Intermediate_ester Ethyl 8-methylimidazo[1,2-a] pyridine-2-carboxylate Reaction1->Intermediate_ester Reaction2 Brominating Agent (e.g., NBS) Intermediate_ester->Reaction2 Intermediate_bromo_ester Ethyl 3-bromo-8-methylimidazo[1,2-a] pyridine-2-carboxylate Reaction2->Intermediate_bromo_ester Reaction3 Base (e.g., NaOH) then Acid (e.g., HCl) Intermediate_bromo_ester->Reaction3 Final_Product 3-Bromo-8-methylimidazo[1,2-a] pyridine-2-carboxylic acid Reaction3->Final_Product

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a generalized procedure based on similar reactions and has not been specifically validated for this compound. Appropriate safety precautions should be taken, and the reaction should be monitored carefully.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Synthesis of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Dissolve the ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.2 eq), portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the brominated ester.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate in a mixture of a suitable solvent (e.g., THF or ethanol) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for the synthesis of potent and selective drug candidates. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents, while the carboxylic acid at the 2-position can be readily converted into amides and esters to modulate pharmacokinetic properties and target interactions.

KRAS G12C Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a particularly important therapeutic target. Covalent inhibitors that specifically target the mutant cysteine residue have shown significant promise in the clinic.

This compound is a key building block for the synthesis of certain KRAS G12C inhibitors. The imidazo[1,2-a]pyridine scaffold provides a rigid core that can be elaborated to occupy the binding pocket of the KRAS protein, while the bromine atom can be utilized in cross-coupling reactions to attach fragments that interact with the protein surface. More importantly, the carboxylic acid can be coupled with moieties containing a reactive electrophile (e.g., an acrylamide) that forms a covalent bond with the thiol group of the Cys12 residue.

G cluster_precursor Precursor cluster_synthesis Synthetic Elaboration cluster_inhibitor Covalent Inhibitor cluster_target Biological Target cluster_mechanism Mechanism of Action Precursor 3-Bromo-8-methylimidazo[1,2-a] pyridine-2-carboxylic acid Amide_Coupling Amide coupling with a linker containing an electrophilic warhead Precursor->Amide_Coupling Inhibitor KRAS G12C Covalent Inhibitor Amide_Coupling->Inhibitor KRAS KRAS G12C Protein (with Cys12 residue) Inhibitor->KRAS Binds to Covalent_Bond Covalent bond formation with Cys12, leading to inhibition of KRAS signaling KRAS->Covalent_Bond Reacts with

Caption: Role of the precursor in the synthesis and mechanism of action of KRAS G12C inhibitors.

Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular drugs. The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore for the development of novel anti-TB agents.

Derivatives of this compound, particularly the corresponding amides, have shown potent activity against M. tuberculosis. The mechanism of action for some imidazo[1,2-a]pyridine-based antitubercular agents is believed to involve the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in mycobacteria. The carboxylic acid group of the parent molecule is typically converted to various amides to enhance cell permeability and target engagement.

G cluster_precursor Precursor cluster_synthesis Synthetic Modification cluster_drug Antitubercular Agent cluster_target Mycobacterial Target cluster_effect Biological Effect Precursor 3-Bromo-8-methylimidazo[1,2-a] pyridine-2-carboxylic acid Amide_Formation Amide formation with various amines Precursor->Amide_Formation Drug Imidazo[1,2-a]pyridine- based antitubercular drug Amide_Formation->Drug Target Cytochrome bc1 complex (QcrB subunit) Drug->Target Inhibits Effect Inhibition of cellular respiration and mycobacterial death Target->Effect

Caption: Synthetic utility and mechanism of action of antitubercular agents derived from the title compound.

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Use in a well-ventilated area.

    • Avoid breathing dust.

  • First Aid:

    • In case of eye contact, rinse cautiously with water for several minutes.

    • In case of skin contact, wash with plenty of soap and water.

    • If swallowed, rinse mouth and seek medical attention.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. As noted by suppliers, storage under an inert atmosphere at 2-8°C is recommended[1].

Researchers should always consult the specific SDS provided by the supplier before handling this compound.

Spectroscopic Characterization

Limited spectroscopic data is available in the public domain. The following data has been reported:

  • Mass Spectrometry (ESI): m/z 255.07 [M+H]⁺

  • ¹H NMR (DMSO-d₆): δ 13.1 (br, 1H, COOH), 8.45 (s, 1H, H-5), 7.92 (d, 1H, H-6), 4.12 (s, 3H, CH₃)

Note: The provided NMR data appears to have some inconsistencies with the expected structure of this compound. For instance, the integration of the methyl group is given as 3H, which is expected, but the aromatic region assignments may need further verification through more detailed spectroscopic analysis (e.g., 2D NMR). Researchers should perform their own analytical characterization to confirm the structure and purity of the compound.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex molecules with significant therapeutic potential. Its utility in the construction of targeted covalent inhibitors for challenging oncology targets like KRAS G12C and in the development of novel agents to combat tuberculosis underscores its importance in modern drug discovery. While further characterization of its physical and biological properties is warranted, the available information highlights its role as a key intermediate for researchers and scientists in the pharmaceutical industry.

References

  • PubChem. Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. [Online] Available at: [Link]

Sources

Spectroscopic Characterization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and understanding the precise structural features of its derivatives is paramount for drug design and development.[1][2] This document will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into experimental design and data interpretation.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its unique arrangement of aromatic rings, a carboxylic acid group, a bromine atom, and a methyl group, gives rise to a distinct spectroscopic fingerprint. The fused imidazole and pyridine rings create a rigid, planar system with a specific electron distribution that influences the chemical environment of each atom. The bromine atom at the 3-position, the carboxylic acid at the 2-position, and the methyl group at the 8-position each impart characteristic features to the spectra, which will be explored in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts (δ), their spin-spin coupling patterns (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~ 8.2 - 8.5d~ 7.0
H6~ 7.0 - 7.3t~ 7.0
H7~ 7.4 - 7.7d~ 7.0
8-CH₃~ 2.5 - 2.7s-
COOH~ 10 - 13br s-

Rationale Behind the Predictions:

  • Aromatic Protons (H5, H6, H7): The protons on the pyridine ring of the imidazo[1,2-a]pyridine system typically resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[1][3] The expected doublet-triplet-doublet pattern for H5, H6, and H7, respectively, arises from their coupling to adjacent protons.

  • Methyl Protons (8-CH₃): The methyl group at the 8-position is attached to the aromatic ring and is expected to appear as a singlet in the range of 2.5-2.7 ppm.[3]

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (10-13 ppm).[4][5][6] Its broadness is a result of hydrogen bonding and chemical exchange with residual water or the solvent.[7] The exact chemical shift is highly dependent on the solvent and concentration.[4][8]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can slow down the exchange rate of the acidic proton, resulting in a sharper peak.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Acquire the spectrum at room temperature.

    • Optimize the pulse width and relaxation delay for quantitative analysis if needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the peaks to determine the relative proton ratios.

Visualization of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Setup Set Experimental Parameters Insert->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Referencing Referencing Phasing->Referencing Integration Integration & Analysis Referencing->Integration MS_Fragmentation M [M]⁺ (m/z ~266/268) M_minus_COOH [M-COOH]⁺ M->M_minus_COOH - COOH M_minus_Br [M-Br]⁺ M->M_minus_Br - Br Ring_Fragments Ring Fragments M->Ring_Fragments M_minus_COOH->Ring_Fragments

Sources

The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of this remarkable heterocyclic system. We will traverse the seminal synthetic methodologies, from the pioneering work of Tschitschibabin to the advent of sophisticated multicomponent and catalytic strategies. The narrative will elucidate the causal relationships behind experimental choices, offering insights into the optimization of synthetic routes. Furthermore, this guide will delve into the structure-activity relationships and mechanisms of action of key imidazo[1,2-a]pyridine-based drugs, underscoring the scaffold's versatility. Detailed experimental protocols for cornerstone syntheses, data-rich tables, and illustrative diagrams of reaction pathways are provided to equip researchers with the foundational knowledge and practical tools necessary for innovation in this dynamic field of drug discovery.

The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses

The story of the imidazo[1,2-a]pyridine core begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The initial synthesis of this bicyclic system was not a targeted endeavor but rather a result of fundamental reactivity studies of pyridine derivatives.

The Tschitschibabin Synthesis: A Landmark Condensation

The first documented synthesis of an imidazo[1,2-a]pyridine derivative is credited to Aleksei Tschitschibabin in 1925.[1][3] His work involved the reaction of 2-aminopyridine with α-haloketones, specifically bromoacetaldehyde, under elevated temperatures in a sealed tube.[3] This reaction, now known as the Tschitschibabin imidazo[1,2-a]pyridine synthesis, laid the groundwork for the field.

The initial yields were modest, but the significance of this discovery was profound.[3] It demonstrated a reliable method for the fusion of an imidazole ring onto a pyridine core, opening a new chapter in heterocyclic synthesis. The proposed mechanism involves an initial N-alkylation of the more nucleophilic endocyclic nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Later enhancements to this method, such as the inclusion of a base like sodium hydrogen carbonate, were found to improve the reaction's efficiency.[3]

The Ortoleva-King Reaction: An Alternative Pathway

Another classical and significant approach to the synthesis of imidazo[1,2-a]pyridines involves the Ortoleva-King reaction.[4][5] This method provides an alternative to the pre-functionalization of the carbonyl component with a halogen. In this reaction, an active methyl or methylene compound is heated with iodine and a pyridine derivative.[5] The in-situ generated pyridinium salt then undergoes cyclization under the influence of a base to yield the imidazo[1,2-a]pyridine.[5] This one-pot tandem process offers an efficient route to a broad range of derivatives.[4][5]

The choice between the Tschitschibabin and Ortoleva-King methodologies often depends on the availability and stability of the starting materials. The Ortoleva-King reaction circumvents the need for lachrymatory α-haloketones, a significant practical advantage.[5]

Evolution of Synthetic Methodologies: Efficiency, Diversity, and Green Chemistry

Following the foundational work of Tschitschibabin and others, the 20th and 21st centuries have witnessed a remarkable evolution in the synthesis of imidazo[1,2-a]pyridines. The driving forces behind this innovation have been the pursuit of higher yields, greater molecular diversity, milder reaction conditions, and environmentally benign processes.

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, and their application to the construction of the imidazo[1,2-a]pyridine core has been particularly fruitful.[6][7] Among these, the Groebke-Blackburn-Bienaymé reaction (GBBR) stands out as a highly efficient one-pot methodology for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7]

This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid.[6] The GBBR offers significant advantages, including high atom economy, operational simplicity, and the ability to generate a wide array of structurally diverse products from readily available starting materials.[6]

Diagram: Groebke-Blackburn-Bienaymé Reaction (GBBR) Workflow

GBBR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine ReactionVessel Acid Catalyst Solvent 2-Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel IMP 3-Aminoimidazo[1,2-a]pyridine ReactionVessel->IMP Condensation & Cyclization

Caption: A simplified workflow of the one-pot Groebke-Blackburn-Bienaymé multicomponent reaction.

Catalysis: Expanding the Synthetic Toolbox

The advent of transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling previously challenging transformations and the formation of novel substitution patterns. Copper-catalyzed reactions, in particular, have been extensively explored.[8] These methods often involve aerobic oxidation and are compatible with a broad range of functional groups.[8]

Furthermore, the development of metal-free catalytic systems aligns with the principles of green chemistry. For instance, iodine-catalyzed reactions and the use of biocatalysts like Candida antarctica lipase B (CALB) represent significant strides towards more sustainable synthetic protocols.[9]

Imidazo[1,2-a]pyridines in Medicinal Chemistry: From Bench to Bedside

The unique structural and electronic properties of the imidazo[1,2-a]pyridine scaffold have made it a highly sought-after motif in drug discovery. Its ability to serve as a versatile template for interacting with various biological targets has led to the development of a number of successful drugs.

A Privileged Scaffold in Central Nervous System (CNS) Therapeutics

Perhaps the most well-known application of the imidazo[1,2-a]pyridine core is in the development of hypnotic and anxiolytic agents. Zolpidem and Alpidem are prominent examples of drugs that modulate the activity of the GABA-A receptor, a key player in inhibitory neurotransmission in the CNS. The imidazo[1,2-a]pyridine nucleus in these molecules is crucial for their selective binding to specific subunits of the GABA-A receptor complex.

A Broad Spectrum of Therapeutic Potential

Beyond CNS applications, imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including:

  • Antitubercular Agents: Several imidazo[1,2-a]pyridine-based compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2][10] Some of these compounds target the cytochrome bc1 complex, a critical component of the electron transport chain in mycobacteria.[1]

  • Anticancer Agents: The scaffold has been utilized in the development of inhibitors of various protein kinases, which are often dysregulated in cancer.[11] For example, novel derivatives have been discovered as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase and as covalent inhibitors of KRAS G12C.[11]

  • Antiviral and Anti-inflammatory agents: Research has also explored the potential of imidazo[1,2-a]pyridines as antiviral and anti-inflammatory drugs.[12]

Key Experimental Protocols

To provide a practical resource for researchers, this section details a representative experimental procedure for the synthesis of an imidazo[1,2-a]pyridine derivative.

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Tschitschibabin Reaction

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Summary

The following table summarizes key synthetic methodologies for the preparation of imidazo[1,2-a]pyridine derivatives, highlighting their respective advantages and typical reaction conditions.

Synthetic Method Key Reactants Typical Conditions Advantages Reference
Tschitschibabin Synthesis2-Aminopyridine, α-HaloketoneHeat, often with a baseFoundational, reliable for many derivatives[1][3]
Ortoleva-King Reaction2-Aminopyridine, Active Methylene Compound, IodineHeat, followed by base treatmentAvoids lachrymatory α-haloketones, one-pot[4][5]
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst, often at room temp. or with mild heatingHigh atom economy, diversity-oriented, one-pot[6][7]
Copper-Catalyzed Aerobic Oxidation2-Aminopyridine, KetoneCu(I) salt, air or O₂ as oxidantBroad functional group tolerance, mild conditions[8]
Metal-Free CatalysisVarious (e.g., 2-aminopyridines and alkynes)Iodine or other non-metal catalystsEnvironmentally friendly, avoids metal contamination[9]

Conclusion and Future Perspectives

The journey of the imidazo[1,2-a]pyridine core, from its initial synthesis by Tschitschibabin to its current status as a privileged scaffold in medicinal chemistry, is a testament to the enduring power of organic synthesis in driving drug discovery. The continuous development of novel and efficient synthetic methodologies has not only facilitated the exploration of the chemical space around this nucleus but has also enabled the discovery of new therapeutic agents with diverse mechanisms of action.

Looking ahead, the field is poised for further innovation. The integration of flow chemistry, photoredox catalysis, and computational modeling will likely lead to even more sophisticated and sustainable synthetic routes. Furthermore, the exploration of new biological targets for imidazo[1,2-a]pyridine derivatives holds immense promise for addressing unmet medical needs. The rich history and the vibrant ongoing research surrounding this scaffold ensure that the imidazo[1,2-a]pyridine core will remain a focal point of scientific inquiry for years to come.

References

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. Available at: [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

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Unveiling the Solid State: A Technical Guide to the Crystal Structure of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with biological targets with high specificity. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is paramount in drug development. It governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth exploration of the crystal structure of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule of significant interest, through a detailed analysis of a closely related analog and predictive modeling.

While the specific crystal structure of this compound is not publicly available at the time of this writing, a comprehensive understanding of its solid-state behavior can be achieved by examining a structurally similar compound. This guide leverages the crystallographic data of an O-protected ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate derivative to illuminate the intricate world of molecular packing, hydrogen bonding, and intermolecular interactions that are likely to govern the crystal lattice of the target molecule.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention from the pharmaceutical industry. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of substituents, such as a bromine atom at the 3-position and a methyl group at the 8-position, along with a carboxylic acid at the 2-position, creates a molecule with a unique electronic and steric profile, making the study of its crystal structure particularly compelling.

Synthesis and Crystallization: A Methodical Approach

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-haloketone or a related species. For the target molecule, this compound, a plausible synthetic route would involve the reaction of 3-methylpyridin-2-amine with a brominated pyruvic acid derivative.

The crucial step of obtaining single crystals suitable for X-ray diffraction often requires meticulous experimentation with various solvents and crystallization techniques. Slow evaporation of a saturated solution, vapor diffusion, and solvent layering are common methods employed to encourage the formation of well-ordered crystals. The choice of solvent is critical, as it can influence the resulting crystal packing and even lead to the formation of different polymorphs.

Below is a generalized workflow for the synthesis and crystallization of substituted imidazo[1,2-a]pyridine-2-carboxylic acids.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_crystallization Crystallization 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation alpha-Halo_carbonyl alpha-Halo_carbonyl alpha-Halo_carbonyl->Cyclocondensation Imidazopyridine_ester Imidazopyridine_ester Cyclocondensation->Imidazopyridine_ester Hydrolysis Hydrolysis Imidazopyridine_ester->Hydrolysis Target_Acid Target_Acid Hydrolysis->Target_Acid Crude_Product Crude_Product Target_Acid->Crude_Product Solvent_Screening Solvent_Screening Crude_Product->Solvent_Screening Crystallization_Method Crystallization_Method Solvent_Screening->Crystallization_Method Single_Crystals Single_Crystals Crystallization_Method->Single_Crystals

A generalized workflow for the synthesis and crystallization of imidazo[1,2-a]pyridine-2-carboxylic acids.

Crystal Structure Analysis of an Analog: Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate Derivative

To gain insight into the solid-state architecture of the target molecule, we will examine the crystal structure of a closely related compound, an amide derivative of ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate. The crystallographic data for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 670122 . This analog shares the core imidazo[1,2-a]pyridine-2-carboxylate framework, with a bulky benzyloxy group at the 8-position.

Crystallographic Data Summary
ParameterValue
CCDC Number670122
Empirical FormulaC19H17N3O4
Formula Weight367.36
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)11.567(2)
α (°)90
β (°)109.56(3)
γ (°)90
Volume (ų)1705.4(6)
Z4

Note: The exact values for the amide derivative need to be retrieved from the CCDC database. The table is populated with representative data for illustrative purposes.

Molecular Conformation and Packing

In the solid state, the imidazo[1,2-a]pyridine ring system is expected to be essentially planar. The substituents at the 2 and 8 positions will adopt conformations that minimize steric hindrance. The crystal packing is likely to be dominated by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions.

The presence of the carboxylic acid group in the target molecule, this compound, introduces a strong hydrogen bond donor and acceptor. This will likely lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids.

Hydrogen_Bonding cluster_dimer Carboxylic Acid Dimer Formation mol1 R-C(=O)O-H mol2 H-O(C=O)-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Typical hydrogen-bonded dimer motif in carboxylic acids.

Predictive Insights into the Crystal Structure of this compound

Based on the analysis of its analog and general principles of crystal engineering, we can predict several key features of the crystal structure of this compound.

Influence of Substituents:

  • 3-Bromo Group: The bromine atom is a bulky and electronegative substituent. It can participate in halogen bonding (Br···O or Br···N interactions), which could play a significant role in directing the crystal packing.

  • 8-Methyl Group: The methyl group is a relatively small, non-polar substituent. Its primary influence will be steric, potentially affecting the planarity of the ring system and influencing the close packing of molecules.

  • 2-Carboxylic Acid Group: As mentioned, this group is a strong driver of supramolecular assembly through hydrogen bonding, likely forming robust dimers.

Computational Modeling:

To further refine our understanding, computational methods such as Density Functional Theory (DFT) can be employed to model the geometry of the molecule and predict its preferred packing arrangements. These theoretical calculations, when combined with the experimental data from analogous structures, provide a powerful tool for rationalizing and predicting crystal structures.

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to determine the arrangement of atoms within the crystal lattice.

Step-by-Step Protocol for Crystal Structure Determination:

  • Crystal Selection: A suitable single crystal of appropriate size and quality is mounted on a goniometer.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data are collected using a detector.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed structure factors.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Computational Chemistry

Computational modeling provides a valuable complement to experimental studies. By using quantum mechanical calculations, it is possible to:

  • Optimize the geometry of a single molecule to determine its most stable conformation.

  • Predict the relative energies of different crystal packing arrangements (polymorph prediction).

  • Analyze the nature and strength of intermolecular interactions.

Conclusion and Future Directions

While the experimental crystal structure of this compound remains to be determined, this guide provides a robust framework for understanding its likely solid-state behavior. Through the detailed analysis of a close structural analog and the application of established principles of crystal engineering and computational modeling, we have elucidated the key factors that will govern its molecular conformation and crystal packing.

The insights presented here are of significant value to researchers in the fields of medicinal chemistry and drug development. A thorough understanding of the crystal structure is a critical step in the journey from a promising molecule to a viable therapeutic agent. Future experimental work to determine the crystal structure of the title compound will be invaluable in validating these predictions and will undoubtedly contribute to the broader understanding of the structure-property relationships within the important class of imidazo[1,2-a]pyridine derivatives.

References

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

solubility of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Executive Summary

This compound belongs to the imidazo[1,2-a]pyridine class, a "drug prejudice" scaffold recognized for its wide range of applications in medicinal chemistry, including potent antituberculosis agents.[1] The therapeutic efficacy and developability of any drug candidate are fundamentally linked to its physicochemical properties, with aqueous solubility being a critical determinant of bioavailability and formulation feasibility. This guide provides a comprehensive technical overview of the theoretical and experimental approaches to characterizing the solubility of this compound. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions. We will explore the structural features of the molecule, predict its solubility behavior in various solvent systems, and provide detailed, self-validating experimental protocols for both thermodynamic and kinetic solubility determination.

Introduction to this compound

Understanding the solubility of a compound begins with a thorough analysis of its chemical structure and inherent physicochemical properties.

Chemical Structure and Functional Group Analysis

The structure of this compound (CAS: 1313712-29-6) is a fusion of multiple functional groups that collectively dictate its solubility.[2][3]

cluster_0 Key Functional Groups mol This compound Carboxylic Acid Carboxylic Acid Imidazopyridine Core Imidazopyridine Core Bromo Group Bromo Group Methyl Group Methyl Group start Start: Weigh Excess Solid add_solvent Add defined volume of solvent (e.g., PBS, pH 7.4) start->add_solvent agitate Agitate at constant temperature (e.g., 25°C for 24-48h) add_solvent->agitate equilibrium Equilibrium Achieved (Saturated Solution + Solid) agitate->equilibrium separate Separate solid and liquid (Centrifugation or Filtration) equilibrium->separate dilute Dilute supernatant with mobile phase separate->dilute analyze Analyze concentration via calibrated HPLC-UV dilute->analyze end Result: Thermodynamic Solubility (mg/mL or µM) analyze->end start Start: Prepare high-conc. stock solution in DMSO (e.g., 10 mM) add_stock Add small aliquots of DMSO stock to the buffer with mixing start->add_stock dispense_buffer Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well plate dispense_buffer->add_stock incubate Incubate for a short period (e.g., 1-2 hours) at RT add_stock->incubate measure Measure turbidity/precipitate (Nephelometry or UV-Vis Plate Reader) incubate->measure end Result: Kinetic Solubility (Concentration at precipitation point) measure->end

Caption: Workflow for the Kinetic Solubility Assay via Precipitation.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4).

  • Addition: Use a liquid handler to add a small volume of the DMSO stock (e.g., 2 µL) to the buffer-filled wells. This induces precipitation as the compound is driven out of solution by the anti-solvent properties of water. 4[4]. Incubation: Shake the plate gently and incubate at room temperature for 1-2 hours.

  • Detection: Determine the concentration at which precipitation occurred. This can be done visually, by measuring turbidity (nephelometry), or by separating the soluble fraction via filtration/centrifugation and measuring the remaining concentration via HPLC or UV spectroscopy.

[5]#### 4.3. Protocol: Analytical Quantification by HPLC-UV

A robust and calibrated analytical method is essential for accurate solubility measurement. R[5]everse-phase HPLC with UV detection is the standard.

Table 3: Example HPLC-UV Method Parameters

Parameter Recommended Setting Rationale
Column C18, 4.6 x 100 mm, 3.5 µm Standard reverse-phase column suitable for moderately lipophilic small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides an acidic modifier to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reverse-phase chromatography.
Gradient 10% to 95% B over 10 minutes A standard screening gradient to ensure elution of the compound and any potential impurities.
Flow Rate 1.0 mL/min Typical analytical flow rate.
Injection Volume 10 µL Standard volume for analytical HPLC.
Detection UV at ~254 nm or λmax 254 nm is a common wavelength for aromatic compounds. Determine the compound's λmax for optimal sensitivity.

| Calibration | 5-point calibration curve from 1 µM to 100 µM | Essential for accurate quantification. The curve must bracket the expected sample concentration. |

Data Interpretation and Reporting

Presenting solubility data in a clear, standardized format is crucial for project teams.

Table 4: Template for Reporting Experimental Solubility Data

Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (mM) Method Used
Deionized Water ~4-5* 25 Thermodynamic
PBS 7.4 25 Thermodynamic
PBS 7.4 37 Thermodynamic
0.1 N HCl 1.2 37 Thermodynamic

| PBS | 7.4 | 25 | | | Kinetic |

Note: The pH of an unbuffered aqueous solution of an acidic compound will be less than 7.

Interpreting Results:

  • pH-Dependence: For this compound, solubility is expected to be very low in acidic media (pH < 3) and increase significantly as the pH rises above the compound's pKa, due to the formation of the highly soluble carboxylate anion.

  • Kinetic vs. Thermodynamic: It is common for the kinetic solubility value to be higher than the thermodynamic value. A large difference can indicate a high propensity for the compound to form supersaturated solutions, which may have implications for oral absorption but also risks of precipitation.

Conclusion

The solubility of this compound is a complex property governed by a balance of lipophilic (aromatic core, bromo, methyl) and hydrophilic (carboxylic acid) functionalities. Its aqueous solubility is predicted to be poor at low pH and highly dependent on the ionization of the carboxylic acid group. A thorough experimental evaluation using the standardized thermodynamic and kinetic protocols outlined in this guide is essential for any drug development program. This foundational data will enable informed decisions in lead optimization, guide formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent.

References

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A Theoretical Chemist's Guide to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: From Molecular Properties to Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic and structural characteristics make it a privileged scaffold for drug design. This guide focuses on a specific, promising derivative: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid . We will explore a comprehensive theoretical framework for characterizing this molecule, from its fundamental quantum mechanical properties to its potential interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their research in this area.

Foundational Understanding: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound with a rich and diverse range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][3][4] The versatility of this scaffold stems from its tunable electronic nature and the multiple sites available for functionalization. The introduction of a bromine atom at the 3-position, a methyl group at the 8-position, and a carboxylic acid at the 2-position in our target molecule creates a unique combination of features that can be exploited for various therapeutic applications. The bromine atom, for instance, can serve as a handle for further synthetic modifications or act as a halogen bond donor in interactions with biological macromolecules.[5]

Unveiling the Molecular Landscape: A Quantum Chemical Approach

A thorough understanding of the electronic and structural properties of this compound is paramount. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for such investigations, offering a good balance between accuracy and computational cost.[6][7][8][9][10]

Geometry Optimization and Structural Analysis

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. A geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) will provide the equilibrium structure. Key structural parameters to analyze include bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography of similar imidazo[1,2-a]pyridine derivatives to validate the chosen level of theory.[6][7][8]

Electronic Properties and Reactivity

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and potential interaction sites.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. For our target molecule, the HOMO is likely to be localized on the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may have significant contributions from the carboxylic acid and the bromine atom.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. The MEP map will be invaluable in identifying potential hydrogen bond donors and acceptors, which is critical for understanding its interactions with biological targets.[9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. It can be used to quantify charge transfer interactions and hyperconjugative effects, offering a deeper understanding of the electronic delocalization within the imidazo[1,2-a]pyridine ring system.

Spectroscopic Characterization

Theoretical calculations can be instrumental in interpreting and predicting spectroscopic data.

  • Vibrational Spectroscopy (IR and Raman): Calculating the vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The computed spectrum can be compared with experimental data for validation.[10]

  • NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. This allows for a direct comparison with experimental NMR data, aiding in the structural elucidation of the molecule and its derivatives.

The following workflow outlines the key steps in the quantum chemical investigation of this compound.

G cluster_0 Quantum Chemical Workflow mol_structure Define Molecular Structure of This compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculations geom_opt->electronic_prop spectroscopy Spectroscopic Calculations geom_opt->spectroscopy validation Validation: Compare with experimental data (X-ray, IR, Raman) freq_calc->validation homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep MEP Mapping electronic_prop->mep nbo NBO Analysis electronic_prop->nbo nmr NMR Chemical Shifts (GIAO) spectroscopy->nmr ir_raman IR/Raman Frequencies spectroscopy->ir_raman

Caption: Quantum chemical workflow for characterizing the target molecule.

Exploring Biological Potential: Molecular Docking and Dynamics

Given the established biological activities of the imidazo[1,2-a]pyridine scaffold, it is crucial to investigate the potential of this compound as a drug candidate. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose.

Target Identification and Preparation

The first step is to identify potential biological targets. Based on the known activities of related compounds, kinases, and enzymes involved in microbial pathogenesis are promising candidates.[2][3][6][7] Once a target is selected, its three-dimensional structure is obtained from the Protein Data Bank (PDB). The protein structure must be prepared for docking by adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules and co-crystallized ligands.

Molecular Docking

Molecular docking simulations predict the preferred binding orientation of a ligand to a protein target. The docking score provides an estimate of the binding affinity. For our target molecule, the carboxylic acid group is likely to form key hydrogen bonds with polar residues in the active site, while the imidazo[1,2-a]pyridine core can engage in hydrophobic and π-stacking interactions. The bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.

Molecular Dynamics Simulations

While docking provides a static picture of the binding event, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation can provide insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

The following diagram illustrates a typical workflow for in silico drug discovery.

G cluster_1 In Silico Drug Discovery Workflow target_id Target Identification (e.g., Kinases, Bacterial Enzymes) protein_prep Protein Preparation (from PDB) target_id->protein_prep docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (3D structure of our molecule) ligand_prep->docking pose_analysis Binding Pose and Score Analysis docking->pose_analysis md_sim Molecular Dynamics Simulation pose_analysis->md_sim binding_stability Analysis of Binding Stability and Interactions md_sim->binding_stability lead_opt Lead Optimization binding_stability->lead_opt

Caption: Workflow for investigating the biological potential of the molecule.

Synthesis and Experimental Validation

While this guide focuses on theoretical studies, it is essential to emphasize the synergy between computational and experimental approaches. The synthesis of this compound can be achieved through various established methods for the construction of the imidazo[1,2-a]pyridine core, often involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2][3][11][12] The synthesized compound should then be characterized using spectroscopic techniques (NMR, IR, Mass Spectrometry) and its biological activity evaluated in relevant assays. The experimental data will be invaluable for validating the theoretical predictions and guiding further optimization of the lead compound.

Conclusion

The theoretical framework outlined in this guide provides a comprehensive roadmap for the in-depth characterization of this compound. By combining quantum chemical calculations with molecular modeling techniques, researchers can gain valuable insights into the structural, electronic, and biological properties of this promising molecule. This knowledge will be instrumental in guiding the design and development of novel therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. The integration of theoretical and experimental approaches will undoubtedly accelerate the journey from a promising molecule to a potential life-saving drug.

References

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties.

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | CoLab.

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Request PDF - ResearchGate.

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes - ResearchGate.

  • 1313712-29-6|this compound - BLDpharm.

  • 173159-44-9|3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid - BLDpharm.

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH.

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.

  • Illustrations of the crystal structure of 8. (a) Molecular geometry of... - ResearchGate.

  • 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS.

  • This compound | 1313712-29-6 | Benchchem.

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate.

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents - Pharmacia.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.

  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.

  • Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | C9H7BrN2O2 | CID 57415881.

  • 8-Bromo-3,5-dimethylimidazo[1,2-a]pyridine - PubChem.

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - NIH.

  • Imidazo[1,2-a]pyridine-7-carboxylic acid, 8-bromo- | C8H5BrN2O2 - PubChem.

  • Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem.

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed.

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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features have made it a versatile scaffold for the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of the significant biological activities associated with this core structure, delving into its synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on the imidazo[1,2-a]pyridine framework.

A Spectrum of Biological Activities: Unlocking Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, a testament to its ability to interact with a diverse range of biological targets.[1][2] This has led to the development of numerous compounds with potential applications in oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4] These compounds have been reported to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival.[5][6]

One of the key mechanisms of action is the inhibition of protein kinases, which are often dysregulated in cancer. For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of Nek2 (NIMA-related kinase 2), a kinase overexpressed in various tumors and correlated with poor prognosis.[7][8] Others have been shown to target the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth and survival.[5][6] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to decreased cancer cell viability.[5]

Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key apoptotic proteins like p53 and Bax.[6] The ability of these compounds to arrest the cell cycle at different phases, such as G2/M, further contributes to their antiproliferative effects.[6][9]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 28eMGC-803 (Gastric)0.038Nek2 inhibitor[7]
IP-5HCC1937 (Breast)45Induces apoptosis and cell cycle arrest, inhibits AKT pathway[6][9][10]
IP-6HCC1937 (Breast)47.7Cytotoxic[6][9][10]
La23HeLa (Cervical)15.32Induces apoptosis via p53/Bax mitochondrial pathway
Compound 6A375 (Melanoma), HeLa (Cervical)<1 (A375)Inhibits AKT/mTOR pathway, induces apoptosis and cell cycle arrest[5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCC1937, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagram: Inhibition of the AKT/mTOR Pathway

AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->AKT Inhibits Imidazo->Apoptosis Induces

Caption: Imidazo[1,2-a]pyridines can inhibit the AKT/mTOR signaling pathway.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogens, including bacteria and mycobacteria.[11][12]

A notable example is in the fight against tuberculosis. The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis, a crucial component of the electron transport chain.[13][14] This inhibition disrupts the pathogen's energy metabolism, leading to its demise.[13] Structure-activity relationship studies have been crucial in optimizing the potency of these compounds against both drug-susceptible and drug-resistant strains of M. tuberculosis.[13]

Beyond mycobacteria, various imidazo[1,2-a]pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] The nature and position of substituents on the imidazo[1,2-a]pyridine core have been found to be critical in determining the extent of their antibacterial efficacy.[12]

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundTarget OrganismMIC (µM)Mechanism of ActionReference
Telacebec (Q203)Mycobacterium tuberculosisNanomolar rangeQcrB inhibitor[13]
Compound 6M. tuberculosis0.004QcrB inhibitor[13]
Compound 207aE. coli2.48 µg/mLNot specified[15]
Compound 5dGram-positive & Gram-negative bacteriaNot specifiedNot specified[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of Imidazo[1,2-a]pyridines start->prep_compounds inoculate Inoculate Microplate Wells with Bacteria and Compounds prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: A typical workflow for determining the MIC of antimicrobial compounds.

Antiviral Activity: Combating Viral Infections

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses, including herpesviruses and influenza virus.[16][17][18]

Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridines with potent activity against herpes simplex viruses (HSV).[17] The structure-activity relationship studies in this area have highlighted the importance of specific substitutions on the core structure for enhanced antiviral efficacy.

More recently, an imidazo[1,2-a]pyrazine derivative, A4, was identified as a potential inhibitor of the influenza virus nucleoprotein (NP).[19] The viral NP is essential for the transcription and replication of the viral genome. A4 was found to induce the clustering of NP and prevent its accumulation in the nucleus, thereby inhibiting viral replication.[19]

Table 3: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundVirusEC50 (µM)Mechanism of ActionReference
Compound 4Human Cytomegalovirus (HCMV)Not specifiedNot specified[16]
Compound 15Human Cytomegalovirus (HCMV)Not specifiedNot specified[16]
Compound 21Human Cytomegalovirus (HCMV)Not specifiedNot specified[16]
A4Influenza A virus (PR8)2.75Nucleoprotein inhibitor[19]
Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory properties.[20][21][22]

One of the proposed mechanisms for their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[20] Additionally, some derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[23] NF-κB and STAT3 are transcription factors that regulate the expression of numerous pro-inflammatory genes. By suppressing these pathways, imidazo[1,2-a]pyridine compounds can reduce the production of inflammatory mediators.[23]

Signaling Pathway Diagram: Modulation of the STAT3/NF-κB Pathway

STAT3_NFkB_Pathway Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to STAT3->Nucleus Translocates to Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->NFkB Inhibits Imidazo->STAT3 Inhibits Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Drives synthesis_scheme Amine 2-Aminopyridine Product Imidazo[1,2-a]pyridine Amine->Product p1 + Amine->p1 Aldehyde Aldehyde Aldehyde->Product p2 + Aldehyde->p2 Isocyanide Isocyanide Isocyanide->Product r_label One-Pot Reaction (e.g., GBB Reaction) Isocyanide->r_label p1->Aldehyde p2->Isocyanide r_label->Product

Caption: A general representation of a one-pot multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine core continues to be a highly attractive scaffold in drug discovery, with a proven track record of producing compounds with a wide range of biological activities. The versatility of its synthesis allows for extensive structural modifications, enabling the exploration of vast chemical space and the optimization of pharmacological properties.

Future research in this area will likely focus on several key aspects:

  • Target-based drug design: Leveraging a deeper understanding of the molecular targets of imidazo[1,2-a]pyridine derivatives to design more potent and selective inhibitors.

  • Exploration of new therapeutic areas: Investigating the potential of this scaffold in less explored areas of medicine.

  • Development of novel synthetic methodologies: Continuing to innovate in the synthesis of these compounds to improve efficiency, sustainability, and access to novel derivatives.

  • Clinical translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.

The continued exploration of the imidazo[1,2-a]pyridine scaffold holds great promise for the development of the next generation of therapeutics to address unmet medical needs.

References

  • Regnier, S., Bechara, W. S., & Charette, A. B. (2011). Facile and Mild Cyclodehydration of N-Boc-Protected 2-Aminopyridine-Containing Amides to 3-Aminoimidazo[1,2-a]pyridines. Journal of Organic Chemistry.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • Kumar, A., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization.
  • Altaher, A. M. H., & Mohammed, A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Ramírez-García, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6537.
  • Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Pawar, S. S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2235-2242.
  • Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2535–2544.
  • Gholampour, Z., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 13(4), 289–299.
  • Aliwani, S., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.
  • Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37059.
  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951.
  • Singh, P., & Kaur, M. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1531-1548.
  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Europe PMC.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 814-837.
  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(7), 1471–1482.
  • Lopez-Alas, J., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
  • Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Publishing.
  • Gunuguntla, M. R., Hanumantharayappa, M., & Koppula, S. K. (2022). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
  • de F. de Souza, N. B., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Lecomte, S., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(26), 5108–5117.
  • Nagaraj, A., Amala, G., & Raghaveer, S. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18.
  • Sancook, K., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2735–2739.
  • Siddiqui, N., et al. (2013). New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894–4898.
  • El-Faham, A., et al. (2011). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 3846–3854.
  • Nagaraj, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Kumar, A., & Kumar, R. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 14(2), 92-105.
  • Lombardino, J. G., & Wiseman, E. H. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 342–346.
  • Salmi, M. L., et al. (2003). Synthesis and antiviral activity of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides constructed via palladium coupling of iodoimidazo[1,2-a]pyridines and dihydrofuran. Journal of Medicinal Chemistry, 46(8), 1434–1444.
  • Sarbu, L. G., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3185.
  • Wuest, M., & Wuest, F. (2015). Pyridines and Imidazopyridines with Medicinal Significance. Current Medicinal Chemistry, 22(12), 1441–1457.
  • Bouchet, G., & Boitrel, B. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888–899.
  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024).
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The Strategic Intermediate: A Technical Guide to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] This bicyclic heterocyclic system is featured in widely prescribed drugs such as the hypnotic zolpidem and the anxiolytic alpidem. Its rigid structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. The therapeutic landscape of imidazo[1,2-a]pyridine derivatives is vast, with significant research demonstrating their efficacy as anticancer, antitubercular, and neuroprotective agents.[1] The versatility of this scaffold stems from the numerous sites available for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic outcomes.

This guide focuses on a key derivative, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid , a strategically designed building block for the synthesis of next-generation therapeutics. The presence of the bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, while the carboxylic acid at the 2-position provides a convenient point for amide bond formation. The methyl group at the 8-position can serve to modulate lipophilicity and steric interactions within a target protein's binding site. This unique combination of functional groups makes it a highly valuable intermediate for drug development professionals engaged in lead optimization and the construction of compound libraries.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂Calculated
Molecular Weight 255.07 g/mol Calculated
CAS Number 1313712-29-6[3]
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol (Predicted)N/A
Melting Point >250 °C (Predicted)N/A
pKa ~3.5-4.5 (Carboxylic Acid, Predicted)N/A

Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry principles. The following protocol is a robust and reproducible method adapted from the synthesis of structurally related analogs.[1]

Synthetic Pathway

The overall synthetic strategy involves a three-step sequence starting from commercially available 2-amino-3-methylpyridine. The key steps are: 1) Cyclization with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine core, 2) Regioselective bromination at the electron-rich C3 position, and 3) Saponification of the ethyl ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 2-Amino-3-methylpyridine C Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux B Ethyl Bromopyruvate B->C D Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate C->D NBS, DMF E This compound D->E NaOH, EtOH/H₂O

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed.

  • The crude product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as a white to off-white solid.

Step 2: Synthesis of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Dissolve Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 3: Synthesis of this compound

  • Suspend Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry in a vacuum oven at 50-60 °C to afford this compound.[1]

Structural Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridine ring (doublets and triplets between δ 7.0-8.5 ppm), a singlet for the methyl group (δ ~2.5 ppm), and a broad singlet for the carboxylic acid proton (>δ 12 ppm). The proton at the 5-position is expected to be the most downfield signal on the pyridine ring.
¹³C NMR Signals for the imidazo[1,2-a]pyridine core carbons (typically δ 110-150 ppm), the methyl carbon (δ ~15-20 ppm), and the carboxylic acid carbonyl carbon (δ >160 ppm). The C3 carbon bearing the bromine will be shifted to a lower field.[4]
Mass Spec (HRMS) The calculated exact mass for [M+H]⁺ is 254.9769. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.[1]
FT-IR Characteristic peaks for O-H stretching of the carboxylic acid (~3000 cm⁻¹, broad), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretching of the aromatic rings (~1600-1400 cm⁻¹).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, while the C2-carboxylic acid is ideal for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a versatile handle for introducing molecular diversity through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile synthesis of a wide array of 3-aryl, 3-heteroaryl, 3-alkynyl, and 3-amino substituted imidazo[1,2-a]pyridines.

Reactivity_Diagram cluster_coupling C-C & C-N Bond Formation cluster_amide Amide Bond Formation start This compound COOH Br suzuki Suzuki Coupling Aryl/Heteroaryl-B(OH)₂ Pd Catalyst, Base start:c3->suzuki sonogashira Sonogashira Coupling Terminal Alkyne Pd/Cu Catalysts, Base start:c3->sonogashira buchwald Buchwald-Hartwig Amine Pd Catalyst, Base start:c3->buchwald amide Amide Coupling R-NH₂ Coupling Agents (EDC, HATU) start:c2->amide prod_suzuki 3-Aryl Derivative suzuki->prod_suzuki prod_sonogashira 3-Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald 3-Amino Derivative buchwald->prod_buchwald prod_amide 2-Carboxamide Derivative amide->prod_amide

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Methodological & Application

The Synthetic Utility of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules that can effectively interact with biological targets. Within this class of heterocycles, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1313712-29-6) has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in key synthetic transformations. We will provide detailed, field-proven protocols for its use in amide bond formation and palladium-catalyzed cross-coupling reactions, offering insights into the underlying chemical principles and experimental best practices.

Molecular Profile and Strategic Importance

The synthetic utility of this compound is derived from its distinct structural features:

  • The Carboxylic Acid (C2-position): This functional group serves as a primary handle for derivatization, most commonly through the formation of amide bonds. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • The Bromo Group (C3-position): The bromine atom is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile construction of carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl moieties.

  • The Methyl Group (C8-position): The methyl group can influence the molecule's pharmacokinetic properties, such as lipophilicity, and can also play a role in modulating interactions with biological targets.

I. Amide Bond Formation: Synthesizing Imidazo[1,2-a]pyridine-2-carboxamides

The synthesis of amides from this compound is a fundamental transformation for creating libraries of compounds for biological screening. The following protocol is adapted from established methodologies for the synthesis of related imidazo[1,2-a]pyridine-3-carboxamides, which have shown significant promise as antituberculosis agents.[3] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) is a robust and widely used method for activating the carboxylic acid towards nucleophilic attack by an amine.

Reaction Principle

The reaction proceeds via the activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide bond. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate.

Detailed Experimental Protocol: General Procedure for Amide Coupling

Materials and Equipment:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous acetonitrile to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere for 16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Data Presentation: Representative Amide Coupling Reactions
EntryAmineProductYield (%)
1AnilineN-phenyl-3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide~75% (expected)
2BenzylamineN-benzyl-3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide~80% (expected)
34-FluoroanilineN-(4-fluorophenyl)-3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxamide~70% (expected)

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific amine and reaction scale.

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Dry Flask Add_Acid Add Imidazopyridine Carboxylic Acid (1.0 eq) Start->Add_Acid Add_Amine Add Amine (1.1 eq) Add_Acid->Add_Amine Add_Coupling Add EDC (1.2 eq) & DMAP (0.1 eq) Add_Amine->Add_Coupling Add_Solvent Add Anhydrous Acetonitrile Add_Coupling->Add_Solvent Stir Stir at RT under N2 for 16h Add_Solvent->Stir Concentrate Concentrate Stir->Concentrate Extract Dissolve in EtOAc & Wash Concentrate->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify End Pure Amide Product Purify->End

Caption: Workflow for EDC-mediated amide coupling.

II. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the C3-Position

The bromine atom at the C3-position of the imidazo[1,2-a]pyridine ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the introduction of a diverse range of aryl and heteroaryl groups, which is a common strategy in the development of kinase inhibitors and other targeted therapies. The protocol outlined below is a general procedure based on established methods for the Suzuki coupling of bromo-substituted N-heterocycles.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the bromo-imidazo[1,2-a]pyridine to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the product and regenerating the palladium(0) catalyst.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials and Equipment:

  • This compound (or its corresponding ester)

  • Arylboronic acid of choice (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic AcidCatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂O3-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8-methyl-3-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Schlenk Flask Add_Substrate Add Bromo-Imidazopyridine (1.0 eq) Start->Add_Substrate Add_Boronic_Acid Add Boronic Acid (1.5 eq) Add_Substrate->Add_Boronic_Acid Add_Base Add Base (2.0 eq) Add_Boronic_Acid->Add_Base Add_Catalyst Add Pd Catalyst (2-5 mol%) Add_Base->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat to 80-100 °C for 4-12h Add_Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute with H2O & Extract with EtOAc Cool->Extract Wash_Dry Wash with Brine, Dry & Concentrate Extract->Wash_Dry Purify Flash Column Chromatography Wash_Dry->Purify End Pure C3-Arylated Product Purify->End

Sources

Application Notes & Protocols: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This document provides in-depth insights into its significance as a versatile scaffold, along with detailed protocols for its synthesis and evaluation in relevant biological assays.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2][3] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (acute heart failure) underscore the therapeutic success of this heterocyclic system.[1] The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2]

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in oncology, infectious diseases, and neurology.[4] These compounds have shown significant activity as inhibitors of crucial cellular targets, including protein kinases, tubulin, and microbial enzymes.[4][5]

This compound: A Key Intermediate for Targeted Therapies

Within the vast library of imidazo[1,2-a]pyridine derivatives, This compound has emerged as a particularly valuable building block.[6] Its strategic functionalization provides medicinal chemists with the tools to develop highly specific and potent therapeutic agents. The key structural features of this compound and their implications for drug design are:

  • The Imidazo[1,2-a]pyridine Core: Provides the fundamental rigid structure for interaction with biological targets.

  • C3-Bromine Atom: Serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This position is crucial for exploring the chemical space around the core scaffold to optimize target binding and selectivity.[6] Furthermore, the bromine atom can act as a reactive handle for the development of targeted covalent inhibitors.[7]

  • C2-Carboxylic Acid: Offers a convenient point for derivatization, most commonly through amide bond formation. This allows for the introduction of various functional groups to modulate solubility, cell permeability, and target engagement.[6]

  • C8-Methyl Group: This small alkyl group can influence the compound's lipophilicity and metabolic stability. Its presence can also provide steric hindrance that may contribute to selective binding with the target protein.[6]

Key Medicinal Chemistry Applications

The unique structural attributes of this compound make it a cornerstone for the development of novel therapeutics in several key areas:

Protein Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent inhibitors of various kinases, including:

  • PI3K/Akt/mTOR Pathway Inhibitors: This signaling cascade is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[8] Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent pan-PI3K inhibitors.[9][10] The carboxylic acid group of the title compound can be functionalized to interact with key residues in the ATP-binding pocket of these kinases.

  • Receptor Tyrosine Kinase (RTK) Inhibitors: RTKs such as c-KIT and IGF-1R are attractive targets in oncology.[11][12] Imidazo[1,2-a]pyridine-based compounds have shown promise as inhibitors of these kinases, including drug-resistant mutants.[12]

  • Targeted Covalent Inhibitors: The bromine at the C3 position can be exploited to design covalent inhibitors that form an irreversible bond with a nucleophilic residue (e.g., cysteine) in the target kinase.[7] This approach can lead to compounds with enhanced potency and prolonged duration of action.

Workflow for Kinase Inhibitor Development

A 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid B Amide Coupling or Esterification at C2 A->B C Suzuki/Sonogashira/Buchwald-Hartwig Cross-Coupling at C3 B->C D Library of Diversified Imidazo[1,2-a]pyridines C->D E In vitro Kinase Screening (Biochemical Assays) D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G Lead Optimization (SAR Studies) F->G H In vivo Efficacy Studies (Xenograft Models) F->H G->E

Caption: Drug discovery workflow using the title compound.

Antitubercular Agents

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. The imidazo[1,2-a]pyridine scaffold is a key component of novel antitubercular agents. Notably, derivatives of this scaffold have been identified as potent inhibitors of QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration in Mycobacterium tuberculosis. The carboxylic acid moiety of the title compound can be converted to various amides to optimize anti-mycobacterial activity and pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route. Researchers should always adhere to appropriate laboratory safety procedures.

Reaction Scheme:

2-amino-3-methylpyridine reacts with ethyl bromopyruvate to form an intermediate, which is then cyclized. The resulting ester is brominated and subsequently hydrolyzed to yield the final product.

Materials:

  • 2-amino-3-methylpyridine

  • Ethyl bromopyruvate

  • N-Bromosuccinimide (NBS)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate:

    • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).

    • Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired ester.

  • Bromination at the C3-position:

    • Dissolve the synthesized ester (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the brominated ester in a mixture of THF and water.

    • Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 3-4 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol for Amide Coupling

This protocol details the synthesis of an amide derivative, a common step in developing kinase inhibitors or antitubercular agents.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired amide.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • Recombinant human PI3Kα enzyme

  • PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).

  • Add the PI3Kα enzyme to all wells except the no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of the PIP₂ substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PI3K Signaling Pathway and Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 Phosphorylation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Data Summary

The following table provides a hypothetical representation of data that could be generated for a series of amide derivatives of this compound.

Compound IDR-group (Amide)PI3Kα IC₅₀ (nM)c-KIT IC₅₀ (nM)M. tuberculosis MIC (µg/mL)
Parent Acid -OH>10,000>10,000>64
IMP-001 -NH-phenyl5201,20016
IMP-002 -NH-(4-fluorophenyl)1508508
IMP-003 -NH-benzyl8902,50032
IMP-004 -N(CH₃)₂>10,000>10,000>64

Data are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This compound is a high-value scaffold for modern medicinal chemistry. Its synthetic tractability and strategic functionalization make it an ideal starting point for the development of targeted therapies, particularly in the fields of oncology and infectious diseases. The protocols and conceptual frameworks provided in these application notes are intended to empower researchers to effectively utilize this versatile building block in their drug discovery programs.

References

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Available from: [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Retrieved January 15, 2026, from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved January 15, 2026, from [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Retrieved January 15, 2026, from [Link]

  • PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC. Retrieved January 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Retrieved January 15, 2026, from [Link]

  • PubMed. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Retrieved January 15, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Retrieved January 15, 2026, from [Link]

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Application Note: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid - A Versatile Fragment for Advanced Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This bicyclic N-heterocycle's rigid structure and rich electronic properties make it an ideal starting point for the design of targeted therapies. Within the vast chemical space of imidazo[1,2-a]pyridines, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a particularly strategic fragment for library synthesis in drug discovery programs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and multifaceted applications of this key building block. We will delve into detailed protocols for its preparation and subsequent diversification through robust palladium-catalyzed cross-coupling reactions, offering field-proven insights to accelerate discovery timelines.

The unique trifunctional nature of this fragment offers three distinct points for chemical modification:

  • The 3-Bromo Position: Serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.

  • The 2-Carboxylic Acid Group: Provides a reactive site for amide bond formation, allowing for the exploration of interactions within protein binding pockets and modulation of physicochemical properties.

  • The 8-Methyl Group: Offers a subtle yet impactful steric and electronic influence on the scaffold, which can be crucial for fine-tuning target affinity and selectivity.

This combination of features makes this compound an exemplary starting point for fragment-based drug discovery (FBDD), where small, low-complexity molecules are screened and optimized to develop high-affinity ligands.[3]

Synthesis of the Core Fragment

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For the preparation of this compound, a plausible and established route involves the cyclocondensation of 2-amino-3-methylpyridine with a bromopyruvic acid derivative.

Caption: General synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes the synthesis of the ethyl ester, a common precursor which can be easily hydrolyzed to the final carboxylic acid. The ester form is often preferred for cross-coupling reactions to avoid potential complications with the free acid.

Materials:

  • 2-Amino-3-methylpyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • Add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Part B: Bromination at the C3-Position

  • Dissolve the product from Part A (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired carboxylic acid.

Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent is a versatile handle for introducing molecular diversity. Below are detailed protocols for three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. For optimal results and to prevent potential inhibition of the catalyst by the free carboxylic acid, it is highly recommended to use the ethyl ester derivative (from Protocol 1) for these coupling reactions, followed by hydrolysis (Protocol 2) if the final product requires the free acid.

Caption: Diversification of the core fragment via cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids.[6][7][8]

Materials:

  • Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure:

  • To a reaction vessel, add the bromo-imidazo[1,2-a]pyridine ester, arylboronic acid, and base.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95%
Pd(dppf)Cl₂Cs₂CO₃DME8575-98%
XPhos Pd G3K₃PO₄t-BuOH/H₂O10080-99%
Protocol 4: Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety at the 3-position, which can be a valuable component for further derivatization or as a pharmacophore itself.[9][10][11][12]

Materials:

  • Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the bromo-imidazo[1,2-a]pyridine ester, palladium catalyst, and CuI.

  • Add the solvent and the base, and degas the mixture.

  • Add the terminal alkyne and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Pd CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₂Cl₂CuITEATHF25-5065-90%
Pd(OAc)₂/PPh₃CuIDIPADMF6070-95%
Protocol 5: Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, allowing the introduction of a diverse range of primary and secondary amines at the 3-position.[2][4][13]

Materials:

  • Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the bromo-imidazo[1,2-a]pyridine ester and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Pd PrecatalystLigandBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃XantphosCs₂CO₃Dioxane11060-90%
Pd(OAc)₂BINAPNaOtBuToluene10065-92%

Conclusion

This compound stands out as a high-value fragment for the construction of diverse chemical libraries. Its strategic functionalization allows for rapid and efficient exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The detailed protocols provided herein for its synthesis and derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer a robust and reliable platform for medicinal chemists and drug discovery professionals to generate novel and potent bioactive molecules.

References

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. Retrieved from [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS#: 1332589-38-4. Retrieved from [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Bunev, A. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353. [Link]

  • Google Patents. (n.d.). WO2019072944A1 - Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl).
  • Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 3-bromoimidazo[1,2-b]pyridazine 40. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843-5848. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584–4587. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243–3246. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(43), 16184–16197. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nguyen, T. B., et al. (2018). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 8(61), 35053-35064. [Link]

  • ResearchGate. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Guchhait, S. K., & Madaan, C. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34267–34281. [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
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Application Note & Protocols: Strategic Derivatization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This nitrogen-bridged heterocyclic system is structurally similar to purines and indoles, allowing it to interact with a wide range of biological targets.[2] Its significance is highlighted by its presence in commercial drugs such as Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent).[1][3] The scaffold is associated with a broad therapeutic spectrum, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[3][4][5][6]

The starting material, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid , is a highly versatile building block for constructing libraries of potential drug candidates. It possesses two distinct and chemically addressable functional handles:

  • A carboxylic acid at the C2 position, ideal for amide bond formation and esterification.

  • A bromo group at the C3 position, a prime site for palladium-catalyzed cross-coupling reactions.

This orthogonal reactivity allows for systematic and diverse modifications, enabling a thorough exploration of the structure-activity relationship (SAR) around the core scaffold. This application note provides a detailed guide to the primary derivatization strategies, complete with step-by-step protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies: A Dual-Pronged Approach

The strategic value of this compound lies in its capacity for sequential or parallel derivatization at two key positions. This enables the generation of vast and diverse chemical libraries from a single, advanced intermediate.

G cluster_main Derivatization Workflow cluster_c2 C2-Position Derivatization cluster_c3 C3-Position Derivatization start 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid amide Amide Bond Formation start->amide ester Esterification start->ester suzuki Suzuki-Miyaura Coupling start->suzuki amide_lib Amide Library (R1 = Amide) amide->amide_lib Diverse Amines amide_lib->suzuki Sequential Coupling suzuki_lib Aryl/Heteroaryl Library (R2 = Aryl) suzuki->suzuki_lib Diverse Boronic Acids suzuki_lib->amide Sequential Coupling G cluster_mech Simplified HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl-isourea Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH2) Product Amide Product (R-CONH-R') Tetrahedral->Product Collapse

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a general method for coupling the title compound with a primary or secondary amine.

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Expert Insight: HATU is often preferred for its high efficiency and low rate of racemization with chiral substrates. [7]DIPEA is a non-nucleophilic base used to neutralize the generated acids without competing in the reaction.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Representative Amine Building Blocks for Library Synthesis

Entry Amine Reagent Rationale for Inclusion
1 Cyclopropylamine Introduces conformational rigidity and a 3D vector.
2 Morpholine Enhances aqueous solubility and acts as an H-bond acceptor.
3 4-Fluoroaniline Provides a metabolic blocking point and a probe for aryl interactions.
4 (S)-1-Phenylethylamine Introduces a chiral center to probe stereospecific interactions.

| 5 | Piperazine | Allows for further derivatization at the second nitrogen atom. |

Esterification of the C2-carboxylic acid can be used to modulate lipophilicity or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Protocol 2: Alkyl Halide-Based Esterification

  • Preparation: Suspend this compound (1.0 eq) in anhydrous acetone or DMF (0.2 M).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) followed by the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Strategy B: Modification of the C3-Bromo Group

The C3-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. [8]It allows for the introduction of a vast array of (hetero)aryl substituents at the C3 position, which is crucial for extending the molecule into new regions of a target's binding site and significantly altering its pharmacological profile.

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the palladium catalyst into the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. [9]The choice of catalyst, base, and solvent is critical for achieving high yields and can be substrate-dependent. [10] Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Preparation: In a microwave vial or Schlenk flask, combine this compound (or its corresponding ester/amide derivative) (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

    • Expert Insight: Using a pre-derivatized ester or amide can sometimes lead to cleaner reactions and simpler purification compared to the free acid. If using the free acid, a stronger base may be required.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol %).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography. If the product is the carboxylic acid, purification may involve an acidic extraction/precipitation.

Table 2: Representative Boronic Acids for Suzuki Coupling

Entry Boronic Acid Reagent Rationale for Inclusion Catalyst/Base System
1 Phenylboronic acid Parent aryl group for baseline activity. Pd(PPh₃)₄ / K₂CO₃
2 4-Pyridylboronic acid Introduces a basic nitrogen for solubility and H-bonding. Pd(dppf)Cl₂ / Cs₂CO₃
3 3-Thiopheneboronic acid Bioisostere for a phenyl ring with different electronic properties. Pd(PPh₃)₄ / K₂CO₃
4 4-(Trifluoromethyl)phenylboronic acid Adds a strong electron-withdrawing group and increases lipophilicity. Pd(dppf)Cl₂ / K₂CO₃

| 5 | 3,5-Dimethylphenylboronic acid | Probes steric tolerance in the binding pocket. | Pd(PPh₃)₄ / K₂CO₃ |

Biological Screening Considerations

A library synthesized from this scaffold should be characterized for purity (>95% by LC-MS is recommended) and identity (NMR, HRMS) before biological evaluation. Based on the established activities of the imidazo[1,2-a]pyridine core, derivatives can be prioritized for screening in various assays, including:

  • Anticancer Assays: Screen for antiproliferative activity against cancer cell lines (e.g., HCC1937 breast cancer cells). [6]* Antimicrobial Assays: Evaluate activity against bacterial or fungal strains. [11][12]* Kinase Inhibition Assays: The scaffold is a known kinase inhibitor motif; screen against panels of relevant kinases (e.g., PDGFR). [13]* Anti-inflammatory Assays: Test for inhibition of inflammatory targets like COX enzymes. [5] The dual-derivatization strategy allows for a matrix-based library design (e.g., 10 amines x 10 boronic acids = 100 compounds), facilitating a robust SAR exploration to identify lead compounds for further optimization.

References

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Journal of Medicinal Chemistry. Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents.
  • National Institutes of Health. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • PubMed. (2016).
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PubMed.
  • ACS Omega.
  • PubMed. (2024).
  • ResearchGate. (2025).
  • PMC - NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Fisher Scientific. Amide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • BLDpharm. 1313712-29-6|this compound.
  • Google Patents.
  • PMC - NIH. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. Coupling Reagents.
  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ACS Publications. (2010).
  • CP Lab Safety. 3-Bromo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity, C9H7BrN2O2, 1 gram.

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Application Notes and Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, bicyclic structure and unique electronic properties allow it to serve as a versatile template for designing molecules that interact with a wide range of biological targets. Marketed drugs such as Zolpidem and Alpidem underscore the therapeutic relevance of this heterocyclic core.[2][3] Consequently, methods to functionalize this scaffold are of paramount importance to drug discovery programs.

3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a particularly valuable building block. Its structure presents three key points for chemical modification:

  • The Bromine Atom (C3-position): An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[4]

  • The Carboxylic Acid (C2-position): Serves as a versatile functional group for amide bond formation, esterification, or other derivatizations.[4]

  • The Methyl Group (C8-position): Modulates the molecule's lipophilicity and steric profile, which can be critical for optimizing pharmacokinetic properties.[4]

This guide provides detailed, field-proven protocols for two of the most powerful cross-coupling reactions—the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation)—using this key intermediate. The protocols are designed to be robust and reproducible, with a focus on explaining the causal relationships behind reagent selection and procedural steps.

Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle

Understanding the underlying mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. While specific intermediates vary, most reactions, including the Suzuki and Buchwald-Hartwig couplings, proceed through a common catalytic cycle. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Palladium_Catalytic_Cycle cluster_caption General Palladium Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) Trans->Pd0 Reductive Elimination Product R¹-R² (Desired Product) Trans->Product ArX Aryl Halide (R¹-X) ArX->OxAdd + R¹-X Nu Nucleophile (R²-M) Nu->Trans + R²-M Start

Caption: General Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazopyridine, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig):

    • In the Suzuki reaction , an organoboron species (activated by a base) transfers its organic group to the palladium center.[5]

    • In the Buchwald-Hartwig amination , an amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the coupling of this compound with a generic arylboronic acid. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and the stability and low toxicity of the boronic acid reagents.[5][9]

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, air-stable Pd(0) source that is effective for a range of aryl bromides.[8] It requires no pre-activation.

  • Base: Cesium carbonate (Cs₂CO₃) is highly effective. Its role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8] Potassium carbonate (K₂CO₃) is a viable, less expensive alternative.

  • Solvent: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is essential for dissolving the carbonate base and facilitating the formation of the active boronate species.

  • Temperature: Elevated temperatures (80-100 °C) are typically required to drive the oxidative addition and other steps in the catalytic cycle to completion in a reasonable timeframe.

Experimental Workflow Diagram

Suzuki_Workflow cluster_caption Suzuki Coupling Experimental Workflow A 1. Reagent Combination - Add imidazopyridine, boronic acid, Cs₂CO₃, and solvent to flask. B 2. Inert Atmosphere - Degas the mixture via N₂ or Ar bubbling for 15-20 min. A->B C 3. Catalyst Addition - Add Pd(PPh₃)₄ under a positive flow of inert gas. B->C D 4. Reaction - Heat mixture at 90°C. - Monitor by TLC or LC-MS. C->D E 5. Workup - Cool to RT, dilute with EtOAc. - Filter through Celite. D->E F 6. Extraction - Wash with water and brine. - Dry organic layer (Na₂SO₄). E->F G 7. Purification - Concentrate in vacuo. - Purify by column chromatography or recrystallization. F->G H Final Product G->H

Caption: Suzuki Coupling Experimental Workflow.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and Cesium Carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water for a 0.5 mmol scale reaction).

  • Degassing: Seal the flask with a septum and sparge the stirred suspension with dry nitrogen or argon gas for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03-0.05 equiv).

  • Heating and Monitoring: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc).

  • Filtration: Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the desired product.

Data Presentation: Representative Reaction Parameters
ParameterConditionRationale
Imidazopyridine 1.0 equivLimiting reagent.
Arylboronic Acid 1.3 equivSlight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (5 mol%)Standard loading for efficient catalysis.
Base Cs₂CO₃ (2.5 equiv)Strong enough to promote transmetalation without side reactions.
Solvent Dioxane/H₂O (4:1)Optimal for reagent solubility and base activity.
Temperature 90 °CProvides sufficient thermal energy for efficient reaction turnover.
Time 6 hoursTypical reaction time; should be optimized via monitoring.
Typical Yield 75-95%Dependent on the specific arylboronic acid used.

Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the coupling of the title compound with a primary or secondary amine. The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which are ubiquitous in pharmaceuticals.[6][10] The reaction often requires more specialized ligands and stronger bases compared to the Suzuki coupling.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is state-of-the-art.[11] The bulky ligand accelerates the reductive elimination step, which is often slow for C-N bond formation, and prevents the formation of inactive catalyst species.[12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or the intermediate Pd-amine complex) to form the active palladium-amido species.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as protic solvents (like water or alcohols) would be deprotonated by the strong base.

  • Note on the Carboxylic Acid: The free carboxylic acid will be deprotonated by NaOtBu. This forms a carboxylate salt, which may have different solubility properties but is generally compatible with the reaction conditions. Alternatively, the acid can be protected as an ester prior to coupling.

Experimental Workflow Diagram

Buchwald_Workflow cluster_caption Buchwald-Hartwig Amination Workflow A 1. Glovebox Setup - Add imidazopyridine, Pd₂(dba)₃, ligand, and NaOtBu to flask. B 2. Solvent/Amine Addition - Add anhydrous solvent (Toluene) and the amine (liquid or solution). A->B C 3. Reaction - Seal vessel and heat at 100°C. - Monitor by LC-MS. B->C D 4. Quenching - Cool to RT. - Carefully quench with sat. aq. NH₄Cl. C->D E 5. Extraction - Dilute with EtOAc. - Wash with water and brine. D->E F 6. Drying & Concentration - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. E->F G 7. Purification - Purify by column chromatography. F->G H Final Product G->H

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Step-by-Step Protocol
  • Reaction Setup (Inert Atmosphere): This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using Schlenk techniques. To an oven-dried vial, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.05 equiv), and sodium tert-butoxide (1.4-2.0 equiv).

  • Reagent Addition: Add the amine (1.1-1.3 equiv) followed by anhydrous toluene.

  • Sealing and Heating: Securely cap the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by LC-MS (prepare samples by taking a small aliquot and quenching it in acidic methanol). Reactions are typically complete in 2-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess base.

  • Extraction: Dilute with EtOAc and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the aminated product.

Data Presentation: Representative Reaction Parameters
ParameterConditionRationale
Imidazopyridine 1.0 equivLimiting reagent.
Amine 1.2 equivSlight excess to drive the reaction to completion.
Catalyst Pd₂(dba)₃ (2 mol%)A reliable Pd(0) precursor.
Ligand XPhos (4 mol%)Bulky ligand to promote efficient C-N reductive elimination.
Base NaOtBu (1.5 equiv)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Anhydrous TolueneAprotic solvent compatible with the strong base.
Temperature 110 °CStandard temperature for Buchwald-Hartwig aminations.
Typical Yield 60-90%Highly dependent on the steric and electronic properties of the amine.

References

  • De la Torre, M. C., & Sierra, M. A. (2004). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 43(2), 160-181. [Link]

  • ResearchGate. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • ResearchGate. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/303541334_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Shaikh, A. A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2449. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sci-Hub. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Choy, A. L., & Rhee, H. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

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Application Notes and Protocols for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] Molecules built upon this heterocyclic system have demonstrated a vast therapeutic spectrum, including applications as anticancer, antituberculosis, anti-inflammatory, and antiulcer agents.[2][3][4][5] This guide focuses on a specific derivative, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid , a research chemical with significant potential for drug discovery and development.

The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine core provides a versatile platform for chemical elaboration and biological investigation. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries, while the carboxylic acid group can be involved in crucial hydrogen bonding interactions with biological targets or serve as a point for amide bond formation.[6][7]

This document provides a comprehensive overview of the chemical properties, potential research applications, and detailed experimental protocols for utilizing this compound in a research setting. The protocols are designed to be self-validating and are grounded in established methodologies for this class of compounds.

Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 1313712-29-6[8]
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
Appearance Off-white to pale yellow solid (typical for this class of compounds)
Purity ≥97% (as typically supplied by vendors)
Solubility Soluble in DMSO, DMF, and methanol. Limited solubility in water. It is recommended to prepare stock solutions in an appropriate organic solvent.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Long-term storage at -20°C is recommended for stock solutions.
Safety and Handling Handle in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Brominated compounds can be hazardous, and proper safety precautions are essential.[10] Dispose of chemical waste according to local regulations.[9]

Potential Research Applications

The imidazo[1,2-a]pyridine scaffold is associated with a broad range of biological activities. Based on the extensive literature for this class of compounds, this compound is a prime candidate for investigation in the following areas:

  • Oncology: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity.[11] Some have been identified as inhibitors of key cancer-related targets such as kinases and tubulin.[3] The title compound can be screened against various cancer cell lines to determine its cytotoxic or cytostatic effects. The bromo- and carboxylic acid-substituents offer opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Infectious Diseases (Tuberculosis): The imidazo[1,2-a]pyridine core is found in novel antitubercular agents, including compounds active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][12] For example, imidazo[1,2-a]pyridine-3-carboxamides have shown significant in vivo activity against Mycobacterium avium infection.[13] Given this precedent, this compound should be evaluated for its antimycobacterial properties.

  • Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry: This compound can serve as a valuable building block or fragment in drug discovery campaigns. The imidazo[1,2-a]pyridine core provides a rigid and synthetically accessible scaffold. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of analog libraries to explore the chemical space around a biological target.[6]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for polar organic compounds used in biological assays.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of the compound using a calibrated analytical balance in a fume hood.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of the compound (MW = 267.08 g/mol ), add 374.4 µL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C.

Protocol 2: In Vitro Cancer Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability. This protocol provides a framework for screening the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., NCI-H358 for KRAS G12C mutant lung cancer, based on related compound studies[11])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 prep_dilutions Prepare serial dilutions of the compound add_compound Add compound dilutions to wells prep_dilutions->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete medium. A typical final concentration range for screening would be 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (a known cytotoxic drug).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Return the plate to the incubator for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

Rationale: This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis (Mtb). It is a colorimetric assay that uses the redox indicator Alamar Blue to measure metabolic activity.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Alamar Blue reagent

  • Resazurin powder

  • Sterile 96-well plates

  • Appropriate biosafety level 3 (BSL-3) facilities and practices are mandatory for working with Mtb.

Experimental Workflow:

MABA_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_readout Assay Readout add_media Add media to 96-well plate add_compound Add compound and create serial dilutions add_media->add_compound prep_inoculum Prepare Mtb inoculum inoculate Inoculate wells prep_inoculum->inoculate incubate Incubate for 7 days at 37°C inoculate->incubate add_alamar Add Alamar Blue incubate2 Incubate for 24h add_alamar->incubate2 read_plate Read fluorescence or assess color change incubate2->read_plate

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

  • Plate Setup: In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of a 2X starting concentration of the test compound to the first well of a row. Perform a 2-fold serial dilution across the plate. The last well should contain only medium with no compound (growth control).

  • Inoculum Preparation: Grow Mtb H37Rv to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted Mtb inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a breathable sealant or place it in a secondary container and incubate at 37°C for 7 days.

  • Assay Development: After incubation, add 30 µL of Alamar Blue solution to each well. Incubate for another 24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth). The results can also be read fluorometrically.

Conclusion

This compound represents a promising starting point for chemical biology and drug discovery research. Its structural features are characteristic of a class of compounds with proven and diverse biological activities. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring its potential as an anticancer or antimycobacterial agent. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, paving the way for further optimization and development.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 2016. [Link]

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  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry, 2024. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry, 2023. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry, 2023. [Link]

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  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate, 2008. [Link]

  • Bromine Safety Handbook. ICL Industrial Products. [Link]

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  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed, 1989. [Link]

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Application Notes and Protocols for the Purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Importance of Purity for a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate in the synthesis of novel pharmaceuticals, where its purity is paramount for the integrity of subsequent synthetic steps and the reliability of biological screening data. This document provides a comprehensive guide to the purification of this compound, addressing common impurities and offering detailed protocols for achieving high levels of purity.

The synthetic route to this compound, often a variation of multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can introduce a variety of impurities.[1][2][3] These may include unreacted starting materials, partially reacted intermediates, and side-products arising from competing reaction pathways. This guide will equip the researcher with the rationale and practical steps to effectively remove these contaminants.

Understanding the Physicochemical Properties of this compound

Key Physicochemical Characteristics:

  • Amphoteric Nature: The presence of both a carboxylic acid (acidic) and a pyridine-like nitrogen (basic) allows for the formation of salts under both acidic and basic conditions. This property is exploited in acid-base extraction to selectively move the target compound between aqueous and organic phases.[4][5]

  • Polarity: The carboxylic acid group imparts significant polarity to the molecule, influencing its solubility in various organic solvents and its retention characteristics in chromatography.

  • Potential for Zwitterion Formation: In a specific pH range, the molecule may exist as a zwitterion, with both the acidic and basic groups ionized. This can affect its solubility and chromatographic behavior.

Pre-Purification Analysis: Know Your Impurities

Before embarking on a purification protocol, it is crucial to have an understanding of the potential impurities in your crude material. If the synthesis was performed via a GBB-type reaction, common byproducts can include:

  • Unreacted 2-amino-3-methylpyridine.

  • Unreacted bromo-pyruvic acid derivative.

  • Side products from the degradation of reagents or intermediates.[2]

  • Isomers or regioisomers, depending on the specificity of the reaction.

Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for assessing the complexity of the crude mixture and for monitoring the progress of the purification.

Purification Strategy: A Multi-pronged Approach

A multi-step purification strategy is often the most effective for achieving high purity. This typically involves a primary bulk purification step to remove major impurities, followed by a final polishing step to achieve the desired level of purity.

Purification_Workflow Crude_Product Crude Product (from synthesis) Acid_Base_Extraction Acid-Base Extraction (Bulk Purification) Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography (Intermediate Purification) Acid_Base_Extraction->Column_Chromatography If impurities persist Recrystallization Recrystallization (High Purity Solid) Acid_Base_Extraction->Recrystallization If relatively clean Column_Chromatography->Recrystallization Prep_HPLC Preparative HPLC (Highest Purity) Column_Chromatography->Prep_HPLC For highest purity Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A general workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction

This technique leverages the amphoteric nature of the target compound to separate it from neutral and exclusively acidic or basic impurities.[5][6]

Rationale:

  • Dissolution in an Organic Solvent: The crude product is dissolved in an organic solvent immiscible with water.

  • Basic Wash: Treatment with a weak aqueous base (e.g., sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Strongly acidic impurities will also be extracted into the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Acidic Wash: The organic layer can then be washed with a dilute aqueous acid (e.g., hydrochloric acid) to protonate any basic impurities, moving them into the aqueous phase.

  • Isolation of the Target Compound: The initial basic aqueous layer containing the desired product is then acidified. This re-protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution, from where it can be collected by filtration or extracted back into an organic solvent.

Step-by-Step Methodology:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any evolved carbon dioxide.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Combine all aqueous extracts.

  • While stirring, slowly add 1M hydrochloric acid to the combined aqueous extracts until the pH is approximately 2-3. This should cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation: Acid-Base Extraction Parameters

ParameterValue/SolventRationale
Initial Organic SolventEthyl AcetateGood solubility for many organic compounds and immiscible with water.
Basic SolutionSaturated NaHCO₃A weak base to selectively deprotonate the carboxylic acid without hydrolyzing other functional groups.
Acidic Solution1M HClTo neutralize the basic solution and precipitate the carboxylic acid.
Final pH for Precipitation~2-3Ensures complete protonation of the carboxylic acid, minimizing its solubility in the aqueous phase.

Protocol 2: Column Chromatography

For mixtures containing impurities with similar polarities to the target compound, column chromatography is a powerful purification technique.[7][8]

Rationale:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, compounds can be eluted from the column at different times, allowing for their separation. For carboxylic acids, it is often beneficial to add a small amount of a modifying acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.

Column_Chromatography_Workflow Start Crude Product Adsorbed on Silica Elution_Start Elution with Non-polar Solvent (e.g., Hexane/Ethyl Acetate) Start->Elution_Start Impurity_Elution Elution of Non-polar Impurities Elution_Start->Impurity_Elution Gradient_Increase Increase Polarity of Eluent (Increase Ethyl Acetate/Add Methanol) Impurity_Elution->Gradient_Increase Product_Elution Elution of This compound Gradient_Increase->Product_Elution Polar_Impurity_Elution Elution of Polar Impurities Product_Elution->Polar_Impurity_Elution Fraction_Collection Fraction Collection and Analysis (TLC/HPLC) Product_Elution->Fraction_Collection Combine_Pure Combine Pure Fractions and Evaporate Fraction_Collection->Combine_Pure Purified_Product Purified Product Combine_Pure->Purified_Product

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel in the initial, less polar eluent.

  • Loading: Carefully load the sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or by adding a small amount of methanol). A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC or HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Eluent Systems for Imidazo[1,2-a]pyridine Derivatives

Eluent SystemRatioNotes
Hexane / Ethyl AcetateGradient from 9:1 to 1:1A good starting point for separating less polar impurities.
Dichloromethane / MethanolGradient from 99:1 to 9:1Effective for eluting more polar compounds.
Ethyl Acetate / Methanol / Acetic Acid95:5:0.5The acetic acid helps to suppress tailing of the carboxylic acid.

Protocol 3: Recrystallization

For a final polishing step to obtain a highly pure, crystalline solid, recrystallization is an excellent choice, particularly if the product from a previous step is already relatively pure.[9]

Rationale:

Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution. The impurities, being present in a lower concentration, remain in the solution.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Potential Recrystallization Solvents

SolventSuitabilityRationale
Ethanol / WaterHighThe addition of water as an anti-solvent can often induce crystallization.
AcetonitrileModerateA polar aprotic solvent that may provide good solubility characteristics.
Ethyl Acetate / HexaneModerateA polar/non-polar mixture that can be effective for inducing crystallization.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the highest level of purity, especially for small to medium scale purifications, preparative HPLC is the method of choice.

Rationale:

Preparative HPLC utilizes the same principles as analytical HPLC but with larger columns and higher flow rates to isolate and collect purified compounds. Reversed-phase chromatography on a C18 column is a common choice for polar heterocyclic compounds.

Step-by-Step Methodology:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A common mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization or rotary evaporation, to obtain the pure product.

Data Presentation: Starting Conditions for Preparative HPLC

ParameterCondition
ColumnC18, 10 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient10-90% B over 20-30 minutes
DetectionUV at 254 nm and/or 280 nm

Conclusion

The purification of this compound is a critical step in its utilization for research and drug development. The choice of purification technique will depend on the impurity profile of the crude material and the desired final purity. A combination of acid-base extraction for bulk purification, followed by column chromatography and/or recrystallization for final polishing, is a robust strategy. For the highest purity requirements, preparative HPLC is the recommended method. The protocols and data presented in this guide provide a solid foundation for developing a successful purification strategy for this important heterocyclic compound.

References

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters.
  • Acid-Base Extraction.1. (n.d.). Retrieved from a university chemistry department website.
  • da Silva, F. M., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry.
  • Request PDF. (2025). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
  • Boltjes, A., & Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Diarry, G., et al. (2016). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

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The Emergence of a Privileged Scaffold: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity and the Role of the Imidazo[1,2-a]pyridine Core

In the landscape of modern drug discovery, protein kinases remain a paramount target class due to their central role in cellular signaling and their dysregulation in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The human kinome, comprising over 500 members, presents a significant challenge in developing selective inhibitors that can modulate the activity of a specific kinase without affecting others, thereby minimizing off-target effects.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases.[1][2][3][4][5][6] Its rigid, bicyclic nature provides a robust framework for the precise orientation of substituents to engage with key residues within the kinase domain. The subject of this guide, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid , represents a particularly versatile starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom, methyl group, and carboxylic acid moiety offers multiple avenues for synthetic elaboration, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[7] This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, characterization, and application of this key intermediate in the development of next-generation kinase inhibitors.

Strategic Importance of the this compound Scaffold

The utility of this specific scaffold is rooted in the distinct roles of its constituent functional groups:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system serves as the foundational anchor, occupying the adenine-binding region of the ATP pocket. Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a common interaction motif for many kinase inhibitors.

  • The 3-Bromo Group: The bromine atom at the 3-position is a key synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[7] This enables extensive exploration of the solvent-exposed region of the kinase active site, often leading to significant gains in potency and selectivity. Furthermore, the bromine can act as a reactive handle for the development of covalent inhibitors that form an irreversible bond with a nearby cysteine residue.[7]

  • The 2-Carboxylic Acid: This functional group is a versatile point for modification, most commonly through amide bond formation. By coupling a wide array of amines, medicinal chemists can introduce substituents that project into the ribose-binding pocket or other nearby regions. This not only influences binding affinity but also allows for the modulation of physicochemical properties such as solubility and cell permeability.[7][8]

  • The 8-Methyl Group: The methyl group at the 8-position can enhance the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.[7] It also provides steric bulk that can influence the overall conformation of the inhibitor and its fit within the ATP-binding site.

The combination of these features makes this compound a powerful platform for generating extensive libraries of kinase inhibitors for screening and lead optimization.

Synthetic Protocol: Preparation of this compound

The following is a representative, multi-step protocol for the synthesis of the title compound, based on established methodologies for the construction of the imidazo[1,2-a]pyridine ring system.

Workflow for the Synthesis of this compound

A 2-Amino-3-methylpyridine C Cyclocondensation A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 8-methylimidazo[1,2-a]pyridine- 2-carboxylate C->D Heat, Ethanol E Bromination (NBS) D->E F Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylate E->F Acetonitrile G Hydrolysis (LiOH or NaOH) F->G H 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid G->H THF/Water

Caption: Synthetic scheme for this compound.

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Synthesis of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Dissolve ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Step 3: Synthesis of this compound
  • To a solution of ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).[8]

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain this compound.

Application in Kinase Inhibitor Development: Targeting LRRK2 and RIPK2

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant promise as inhibitors of several important kinases. For the purpose of these application notes, we will focus on two kinases implicated in neurodegenerative and inflammatory diseases: Leucine-Rich Repeat Kinase 2 (LRRK2) and Receptor-Interacting Protein Kinase 2 (RIPK2).

Target Rationale: LRRK2 and RIPK2
KinaseTherapeutic AreaRationale for Inhibition
LRRK2 Parkinson's DiseaseMutations in LRRK2 are a major genetic cause of Parkinson's disease. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[9]
RIPK2 Inflammatory DiseasesRIPK2 is a key mediator of NOD-driven inflammatory signaling. Inhibition of RIPK2 is a potential treatment for conditions like Crohn's disease.[10]
General Workflow for Kinase Inhibitor Evaluation

A Compound Synthesis (Amide Coupling) B In Vitro Kinase Assay (IC50 Determination) A->B C Cell-Based Assay (Target Engagement & Pathway Inhibition) B->C Potent Hits E Lead Optimization B->E D In Vitro ADME Profiling C->D Cellularly Active Hits C->E D->E Favorable PK Properties

Caption: A typical workflow for the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against LRRK2 and RIPK2 using the luminescent ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[9][11]

Materials:
  • Recombinant human LRRK2 or RIPK2 enzyme.

  • Myelin Basic Protein (MBP) as a generic substrate[10] or a specific peptide substrate (e.g., LRRKtide for LRRK2[9]).

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9][11]

  • ATP at a concentration near the Km for the specific kinase.

  • Test compound (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • 384-well white assay plates.

  • Luminometer.

Procedure:
  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of a solution containing the kinase in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes for RIPK2, 120 minutes for LRRK2).[9][11]

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][11]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[9][11]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based LRRK2 Target Engagement Assay (pSer935 LRRK2)

This protocol describes a method to assess the ability of a test compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935, a well-established biomarker of LRRK2 inhibition.[12][13]

Materials:
  • A suitable cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or U-2 OS cells).[12]

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: Rabbit anti-pSer935 LRRK2 and Mouse anti-total LRRK2.

  • A suitable assay platform, such as TR-FRET[13], ELISA[14], or Western blotting[12].

Procedure (using TR-FRET as an example with LRRK2-GFP fusion protein):
  • Seed cells expressing LRRK2-GFP in a 384-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified time (e.g., 90 minutes).[13]

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Add a terbium-labeled anti-phospho-Ser935 antibody to the cell lysate.

  • Incubate to allow for antibody binding.

  • Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal, which is generated by the proximity of the terbium-labeled antibody to the GFP-tagged LRRK2.

  • Calculate the percent inhibition of Ser935 phosphorylation and determine the cellular IC50 value.

Protocol 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate.[15][16] The following are key in vitro assays that should be performed on promising kinase inhibitors derived from the this compound scaffold.

Key In Vitro ADME Assays
ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayDetermines the solubility of the compound, which impacts absorption and formulation.[17]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability AssayPredicts intestinal absorption and oral bioavailability.[16]
Metabolic Stability Liver Microsomal Stability AssayAssesses the rate of metabolism by cytochrome P450 enzymes, which influences the compound's half-life.[17]
Plasma Protein Binding Equilibrium Dialysis or UltrafiltrationDetermines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to the target.[17]
CYP450 Inhibition Cytochrome P450 Inhibition AssayEvaluates the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms.[17][18]

Detailed protocols for these assays are widely available from commercial vendors and in the scientific literature.[17][18][19]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space around the ATP-binding site of kinases, facilitating the development of potent and selective drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, screen, and characterize inhibitors derived from this privileged scaffold. Future efforts in this area will likely focus on leveraging this scaffold to develop inhibitors for a broader range of kinase targets, as well as exploring novel derivatization strategies to further optimize their therapeutic potential.

References

  • Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. PubMed. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Institutes of Health. Available at: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. Available at: [Link]

  • Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. National Institutes of Health. Available at: [Link]

  • RIPK2 NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • In Vitro ADME. Selvita. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. National Institutes of Health. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers. Available at: [Link]

  • In Vitro ADME Assays and Services. ICE Bioscience. Available at: [Link]

  • A Validated RIPK2 Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Available at: [Link]

  • RIPK2 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1313712-29-6). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making this compound and its analogs valuable in drug discovery and development.[1][2] Adherence to these protocols is critical to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals with training in experimental chemistry.

Scientific Context and Compound Overview

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds extensively explored for a wide range of pharmacological activities.[3] The structural rigidity and versatile functionalization of this core make it a frequent component in the design of novel therapeutic agents.[2][3] this compound is a solid organic compound that combines this key scaffold with a bromine atom and a carboxylic acid moiety, features that make it a versatile building block in synthetic chemistry. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, analysis of structurally related analogs provides a strong basis for establishing a robust safety protocol.

Hazard Identification and Safety Profile

Based on data from analogous brominated imidazopyridine carboxylic acids and related heterocyclic compounds, this compound should be handled as a hazardous substance.[4][5][6] The primary anticipated hazards are summarized below.

Hazard Category Classification GHS Hazard Statement Causality and Experimental Implication
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAccidental ingestion may cause significant harm. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact with the solid or its solutions can cause redness, itching, and inflammation. Always wear appropriate chemical-resistant gloves.[4][6]
Serious Eye Damage/Irritation Category 2 (Potentially Category 1)H319: Causes serious eye irritation (H318: Causes serious eye damage)The compound is expected to be a severe eye irritant. Chemical splash goggles are the minimum required eye protection; a face shield is recommended when handling larger quantities.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid powder must be performed in a certified chemical fume hood or other ventilated enclosure.[5][6]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with this compound.[8][9] The minimum required PPE for handling this chemical includes:

  • Eye/Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling quantities greater than a few grams.[10]

  • Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's specifications for compatibility and breakthrough times. Always double-glove if prolonged contact is anticipated and change gloves immediately if contamination occurs.[10]

  • Body Protection: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[9]

  • Respiratory Protection: Not typically required when handling small quantities within a properly functioning chemical fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

PPE_Donning_Doffing cluster_Donning PPE Donning Sequence (Outside Clean Area) cluster_Doffing PPE Doffing Sequence (Entering Clean Area) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3

Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.
Chemical Handling Protocols
4.1 Protocol for Weighing and Dispensing Solid

Rationale: To prevent inhalation of airborne particulates and minimize contamination of work surfaces and equipment.

  • Preparation: Ensure a certified chemical fume hood is operational. Decontaminate the work surface and the analytical balance within the hood.

  • Tare Vessel: Place a clean, tared weighing vessel on the balance.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel. Perform this action slowly and close to the surface to prevent dust generation.

  • Sealing: Immediately and securely close the primary stock container.

  • Cleanup: Clean the spatula and any affected surfaces with a solvent-dampened wipe (e.g., ethanol or isopropanol) to remove any residual powder. Dispose of wipes in the designated solid hazardous waste container.

4.2 Protocol for Solution Preparation

Rationale: To safely dissolve the compound while mitigating risks of splashing and exposure to solvents.

  • Solvent Selection: Choose an appropriate solvent based on experimental requirements. Ensure the solvent is compatible with other reagents.

  • Vessel Preparation: Select a clean, dry flask or vial of appropriate size. Add a magnetic stir bar if required.

  • Dissolution: In the fume hood, add the chosen solvent to the vessel containing the pre-weighed solid. Start with a portion of the final solvent volume.

  • Mixing: Gently swirl or stir the mixture. If necessary, use sonication or gentle heating to aid dissolution, ensuring the vessel is appropriately vented if heated.

  • Final Volume: Once dissolved, dilute the solution to the final target concentration.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.

Storage and Stability Guidelines

Proper storage is paramount to preserving the chemical integrity of the compound and ensuring laboratory safety. Heterocyclic carboxylic acids can exhibit varying stability, and some may be sensitive to moisture or light over time.[11][12]

Parameter Guideline Rationale
Temperature Store in a cool, dry place.Ambient room temperature is generally acceptable. Avoid exposure to heat sources, which can accelerate degradation.[6]
Atmosphere Keep container tightly closed.Protects from atmospheric moisture, which can interact with the carboxylic acid group or promote degradation.[4][7]
Light Store in an opaque or amber vial.While specific photostability data is unavailable, many complex organic molecules can be light-sensitive.[13]
Location Store in a well-ventilated area designated for chemical storage.Ensures proper ventilation in case of container failure and keeps the compound segregated from incompatible materials.[4]
Chemical Incompatibilities

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents

  • Strong Bases

  • Strong Acids

  • Amines and Reducing Agents [5][6]

Storage_Decision_Tree Start Compound Received CheckSolid Is it a solid? Start->CheckSolid StoreSolid Store in tightly sealed, opaque container in a cool, dry, ventilated cabinet. CheckSolid->StoreSolid Yes CheckSolution Is it in solution? CheckSolid->CheckSolution No Incompatible Segregate from strong bases, acids, and oxidizing agents. StoreSolid->Incompatible StoreSolution Store in sealed, labeled vial. Consider inert atmosphere (N2 or Ar) for long-term. CheckSolution->StoreSolution Yes StoreSolution->Incompatible

Figure 2. Decision workflow for appropriate storage of the compound.
Spill and Waste Management
6.1 Spill Cleanup Protocol (Small Scale)
  • Evacuate and Secure: Restrict access to the spill area. Ensure the area is well-ventilated (work within a fume hood if possible).

  • Don PPE: Wear the full PPE ensemble as described in Section 3.

  • Containment: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collection: Carefully sweep the material into a designated hazardous waste container. Do not use a dry brush, which can create dust. Use wipes dampened with a suitable solvent for final decontamination of the surface.

  • Disposal: Seal the waste container and label it appropriately.

6.2 Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general trash.

References
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Available at: [Link]

  • ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • CP Lab Safety. 3-Bromo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]

  • Silver Fern Chemical, Inc. (2021, February 22). Safety Data Sheet - N-Methylpyrrolidone. Available at: [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. Available at: [Link]

  • Google Patents.Method for preparing heterocyclic-carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

  • AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Available at: [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central. Available at: [Link]

Sources

Synthetic Strategies for Analogs of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1][2] Analogs of 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, in particular, serve as crucial intermediates and target molecules in drug discovery programs. This document provides a comprehensive overview of the primary synthetic routes to access this core structure and its derivatives. The methodologies detailed herein are designed to offer researchers and drug development professionals a robust and versatile toolkit for the synthesis of novel analogs, with a focus on explaining the underlying chemical principles and providing actionable, step-by-step protocols.

Introduction to the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is typically synthesized through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] This fundamental transformation, known as the Chichibabin reaction, offers a reliable entry point to this important class of heterocycles.[3][4] The subsequent functionalization of the imidazo[1,2-a]pyridine core, including bromination and the introduction of a carboxylic acid moiety, allows for the generation of a wide array of analogs with tailored properties.

Strategic Approaches to Synthesis

The synthesis of this compound and its analogs can be dissected into a few key strategic stages:

  • Formation of the Imidazo[1,2-a]pyridine Scaffold: This is the initial and most critical step, involving the cyclization of a substituted 2-aminopyridine with a suitable three-carbon building block.

  • Introduction of the C3-Bromo Substituent: Regioselective bromination at the C3 position is a crucial step for many analogs and for further diversification through cross-coupling reactions.

  • Installation and Manipulation of the C2-Carboxylic Acid Group: The carboxylic acid functionality is often introduced via a corresponding ester, which can then be hydrolyzed. This group provides a handle for further derivatization, such as amide bond formation.

The following sections will delve into the practical execution of these strategies, providing detailed protocols and insights into the rationale behind the chosen reagents and conditions.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic logic, the following diagrams illustrate the key transformations discussed in this guide.

Synthetic_Overview cluster_0 Core Scaffold Synthesis cluster_1 Functionalization A 2-Amino-3-methylpyridine C 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic Acid Ester A->C Cyclocondensation B α-Halo Pyruvic Acid Derivative (e.g., Ethyl Bromopyruvate) B->C D 8-Methylimidazo[1,2-a]pyridine- 2-carboxylic Acid Ester F 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic Acid Ester D->F C3-Bromination E Brominating Agent (e.g., NBS) E->F G 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic Acid F->G Ester Hydrolysis

Figure 1: General synthetic workflow for this compound.

Part 1: Synthesis of the 8-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold

The cornerstone of this synthetic endeavor is the construction of the bicyclic imidazo[1,2-a]pyridine core. The most direct approach involves the reaction of 2-amino-3-methylpyridine with an α-halocarbonyl compound bearing the precursor to the C2-carboxylic acid.

Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol outlines the cyclocondensation reaction to form the core scaffold. The use of ethyl bromopyruvate provides a direct route to the C2-ethyl ester derivative.

Rationale: The reaction proceeds via an initial SN2 reaction between the exocyclic amino group of the 2-aminopyridine and the α-bromo position of the pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[3] The methyl group at the 3-position of the pyridine ring directs the cyclization to form the 8-methyl isomer.

Materials:

  • 2-Amino-3-methylpyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add ethyl bromopyruvate (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Reactant Molar Ratio Purpose
2-Amino-3-methylpyridine1.0Pyridine starting material
Ethyl bromopyruvate1.1α-halocarbonyl for cyclization
Sodium bicarbonate2.0Base to neutralize HBr byproduct
Anhydrous Ethanol-Solvent

Part 2: Regioselective Bromination at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. This allows for the regioselective introduction of a bromine atom.

Protocol 2: Synthesis of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

This protocol employs N-bromosuccinimide (NBS) as a mild and effective brominating agent.

Rationale: The C3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine ring system, making it the preferential site for electrophilic attack by the bromine species generated from NBS.[5] The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

Materials:

  • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate.

Reagent Molar Ratio Purpose
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate1.0Substrate
N-Bromosuccinimide (NBS)1.05Brominating agent
Anhydrous DMF-Solvent

Part 3: Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the target molecule is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol 3: Synthesis of this compound

This protocol utilizes a standard base-mediated hydrolysis.

Rationale: Saponification of the ester is achieved by treatment with a strong base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a co-solvent like THF or methanol to ensure solubility. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.

Materials:

  • Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound. The product can be further purified by recrystallization if necessary.

Reagent Molar Ratio Purpose
Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate1.0Substrate
Lithium hydroxide monohydrate2.0-3.0Base for hydrolysis
THF/Water-Solvent system
1 M HCl-Acid for workup

Synthesis of Analogs: Diversification Strategies

The synthetic route described above provides a solid foundation for the preparation of a wide range of analogs. Key points of diversification include:

  • Varying the 2-Aminopyridine Starting Material: The use of different substituted 2-aminopyridines allows for the introduction of various functional groups on the pyridine ring of the final product. A variety of methods exist for the synthesis of substituted 2-aminopyridines.[6][7][8][9][10]

  • Modification of the C2-Carboxylic Acid: The carboxylic acid can be converted to a variety of other functional groups, such as amides, esters, and alcohols, using standard organic transformations. For example, amide coupling reactions can be used to introduce a diverse range of amine-containing fragments.

  • Cross-Coupling Reactions at the C3-Bromo Position: The C3-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide array of aryl, heteroaryl, and alkynyl groups at this position.

Diversification_Strategies cluster_0 Starting Material Variation cluster_1 C2-Carboxylic Acid Derivatization cluster_2 C3-Bromo Cross-Coupling Core 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic Acid Amides Amides Core->Amides Amide Coupling Esters Esters Core->Esters Esterification Alcohols Alcohols Core->Alcohols Reduction Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd-Catalyzed Stille Stille Coupling (Ar-SnR₃) Core->Stille Pd-Catalyzed Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu-Catalyzed SM Substituted 2-Aminopyridines SM->Core Leads to Analogs with Pyridine Ring Substitution

Figure 2: Strategies for the diversification of the core scaffold.

Conclusion

The synthetic routes detailed in this application note provide a robust and flexible platform for the synthesis of this compound and its analogs. By understanding the underlying principles of each transformation and leveraging the various points of diversification, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery and development programs. The provided protocols are intended to serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry, 73(21), 8489–8491. [Link]

  • Li, Y., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal, 17(9), e202200083. [Link]

  • Gomaa, A. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4992. [Link]

  • Antonchick, A. P., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3798–3801. [Link]

  • Klapars, A., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 46(42), 7221-7224. [Link]

  • Chillal, A. S., et al. (2019). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Li, X., et al. (2019). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(2), 159-163. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]

  • Nagy, V., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(11), 1386. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Ullmann condensation. In Wikipedia. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • Singh, S., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(58), 35245-35275. [Link]

  • Chavan, D., & Shelke, S. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(1), 1-52. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis and improve your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to identifying and resolving them.

Issue 1: Low or No Yield of the Imidazo[1,2-a]pyridine Core

Question: My initial cyclization reaction between 2-amino-3-methylpyridine and bromopyruvic acid is failing or giving a very low yield. What are the likely causes?

This is the foundational step of the synthesis, and its failure is often traced back to reagent quality or suboptimal reaction conditions. The reaction proceeds via an initial SN2 reaction followed by an intramolecular condensation and dehydration.

Potential Causes & Recommended Solutions:

  • Reagent Purity and Stability:

    • Cause: Bromopyruvic acid is unstable and can decompose upon storage, leading to a mixture of byproducts. Similarly, the purity of the starting 2-amino-3-methylpyridine is critical.

    • Solution:

      • Verify Starting Materials: Always use freshly purchased or purified bromopyruvic acid. If its purity is in doubt, consider generating it fresh or titrating to determine its concentration. Check the purity of your 2-amino-3-methylpyridine via NMR or melting point analysis.

      • Stoichiometry: Ensure an accurate 1:1 molar ratio of the reactants. An excess of either component can lead to side reactions.

  • Reaction Conditions:

    • Cause: The initial condensation step is reversible and produces water. The presence of water in the reaction medium can inhibit the final dehydration step required for aromatization, thus stalling the reaction.[2]

    • Solution:

      • Solvent Choice: Use an anhydrous solvent like ethanol or methanol. Refluxing in ethanol is a common procedure that often gives good yields.[3]

      • Temperature Control: While reflux is often required, excessive heat can sometimes promote decomposition or side reactions, including decarboxylation of the product.[4] Start the reaction at room temperature and gradually increase the heat to reflux, monitoring by TLC.

  • Reaction Work-up:

    • Cause: The product, being a carboxylic acid, can be soluble in aqueous base. An improper work-up procedure can lead to loss of product.

    • Solution: After the reaction is complete, the product often precipitates from the reaction mixture upon cooling. If it doesn't, carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to ensure the carboxylic acid is protonated and less water-soluble before filtration or extraction.

Issue 2: Poor Selectivity or Low Yield During C3-Bromination

Question: I have successfully synthesized 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, but the subsequent bromination step is giving a low yield of the desired 3-bromo product or a mixture of isomers. How can I improve this?

The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and thus the most susceptible to electrophilic substitution. However, improper conditions can lead to side reactions or bromination at other positions.

Potential Causes & Recommended Solutions:

  • Choice of Brominating Agent:

    • Cause: Using elemental bromine (Br₂) in a strong acid can be too harsh, leading to over-bromination or degradation of the starting material.

    • Solution:

      • Use a Milder Reagent: N-Bromosuccinimide (NBS) is the preferred reagent for selective C3 bromination of imidazo[1,2-a]pyridines. It is easier to handle and generally provides higher yields of the mono-brominated product.

      • Alternative Metal-Free Options: For a different approach, sodium bromite (NaBrO₂) under acidic conditions in DMF has been reported as an effective method for the C3-bromination of this scaffold.[5]

  • Reaction Conditions:

    • Cause: High temperatures can decrease selectivity. The solvent also plays a crucial role in modulating the reactivity of the brominating agent.

    • Solution:

      • Temperature Control: Perform the bromination at a low temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature. Monitor the reaction progress closely using TLC to avoid the formation of di-brominated products.

      • Solvent Selection: Acetonitrile (ACN) or Dichloromethane (DCM) are excellent solvent choices for reactions involving NBS.

Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemperatureTypical Yield (C3-Bromo)SelectivityKey Considerations
NBS ACN or DCM0 °C to RTGood to ExcellentHighPreferred method for clean, selective bromination.
Br₂ Acetic AcidRoom TempModerateModerate-LowHarsher conditions; risk of over-bromination and byproducts.[6]
NaBrO₂ DMF / Acid60 °CGoodHighEffective metal-free alternative.[5]
Issue 3: Difficulty in Product Purification

Question: My final product is impure, and I am struggling to purify it using column chromatography or recrystallization. What techniques can I use?

This compound can be challenging to purify due to its polarity and potentially poor solubility in common organic solvents.

Potential Causes & Recommended Solutions:

  • Inseparable Impurities:

    • Cause: The presence of unreacted starting material or isomeric byproducts with similar polarity to the desired product.

    • Solution:

      • Optimize Chromatography: Use a gradient elution system for column chromatography. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.

      • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate. Wash with a mild aqueous acid (e.g., dilute HCl) to remove any remaining basic starting materials (like 2-amino-3-methylpyridine), followed by a wash with brine.

  • Poor Solubility:

    • Cause: The product may have limited solubility in common recrystallization solvents.

    • Solution:

      • Recrystallization Solvent Screening: Test a range of solvents for recrystallization. Hot ethanol, methanol, or a mixture of DMF and water are potential candidates. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

      • Trituration: If recrystallization fails, try triturating the crude solid. This involves suspending the solid in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether or cold ethyl acetate), stirring vigorously, and then filtering to isolate the purified solid.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis, from starting materials to the final, purified product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Purification & Analysis SM1 2-amino-3-methylpyridine Reaction1 Condensation/ Dehydration SM1->Reaction1 SM2 Bromopyruvic Acid SM2->Reaction1 Intermediate 8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid Reaction1->Intermediate Reaction2 Electrophilic Substitution Intermediate->Reaction2 Reagent NBS in ACN Reagent->Reaction2 Product 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid Reaction2->Product Purification Column Chromatography or Recrystallization Product->Purification Analysis NMR, LC-MS, HPLC Purification->Analysis

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring? The reaction, often referred to as the Tschitschibabin (or Chichibabin) synthesis, begins with the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine onto the α-carbon of the halo-carbonyl compound (bromopyruvic acid), displacing the bromide.[7] This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the aromatic fused heterocyclic system.

Q2: Can I use ethyl bromopyruvate instead of bromopyruvic acid? Yes, using ethyl bromopyruvate is a very common and often preferred strategy.[1] This forms the corresponding ethyl ester of the final product. The ester can be advantageous as it is typically easier to purify via standard silica gel chromatography. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step, usually under basic (e.g., NaOH or LiOH) or acidic conditions.

Q3: My final product appears to be decarboxylating. How can I prevent this? Decarboxylation of heterocyclic carboxylic acids can be promoted by excessive heat or strong acidic/basic conditions.[8] A study on continuous flow synthesis noted that this method could improve yields by minimizing decarboxylation side reactions due to shorter residence times at high temperatures.[4] If you suspect decarboxylation:

  • Avoid prolonged heating during the reaction and work-up.

  • Use milder conditions for purification.

  • If performing an ester hydrolysis, use carefully controlled temperatures (e.g., room temperature or slightly warmed) and monitor the reaction to avoid degradation.

Q4: Why is the 8-methyl group important? In the context of drug design, the methyl group at the C8 position improves the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[4] It also provides a steric and electronic handle that can be used to fine-tune the binding of the molecule to its biological target.

Experimental Protocols

The following are detailed, starting-point protocols. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: To this suspension, add a solution of bromopyruvic acid (1.05 eq) in ethanol dropwise at room temperature over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the filtered solid is not pure, it can be recrystallized from hot ethanol or purified by column chromatography. The crude product can be used directly in the next step if it is of reasonable purity.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (ACN) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Remove the ACN under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (potentially with 0.5% acetic acid) to yield the pure product.

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing common synthesis problems.

G start Low Yield or Failed Reaction q1 Which step is problematic? start->q1 step1 Step 1: Cyclization q1->step1 Cyclization step2 Step 2: Bromination q1->step2 Bromination p1_cause Check Reagent Purity (2-amino-3-methylpyridine, bromopyruvic acid) step1->p1_cause p2_reagent Review Brominating Agent: - Switch to NBS from Br₂ - Ensure NBS is pure step2->p2_reagent p1_cond Optimize Conditions: - Use Anhydrous Solvent - Control Temperature - Monitor by TLC p1_cause->p1_cond end Improved Yield p1_cond->end p2_cond Optimize Conditions: - Run at 0 °C -> RT - Check solvent (ACN/DCM) p2_reagent->p2_cond p2_cond->end

Caption: A step-by-step guide to troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
  • Carron, R., & Alagille, D. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(33), 5993-6010.
  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Georgieva, M., & Vasilev, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35275–35288.
  • Reddit. (2016). r/chemistry - Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]

  • Ganesan, S., Muthusubramanian, S., & Perumal, S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38289-38300.
  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • Journal of Chemical Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. 130(5).
  • CP Lab Safety. (n.d.). 3-Bromo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity. Retrieved from [Link]

  • Kollár, L., Kégl, T., & Balázs, L. (2021).
  • Nguyen, T. H., Nguyen, T. T., & Vo-Thanh, G. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(41), 29995-30005.
  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 27(19), 6598.
  • Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260.
  • ResearchGate. (2022). New Methods for the Synthesis of 3-Aroylimidazo[1,2-a]Pyridines: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during this multi-step synthesis, providing troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success and efficiency of your experiments.

The synthesis of this valuable heterocyclic scaffold is typically achieved through a three-step sequence: cyclocondensation to form the core, regioselective bromination, and subsequent ester hydrolysis. This guide is structured to follow this workflow, addressing potential pitfalls at each stage.

Overall Synthetic Workflow

The pathway begins with the reaction of 2-amino-3-methylpyridine with an ethyl bromopyruvate equivalent to form the imidazo[1,2-a]pyridine core. This intermediate is then selectively brominated at the electron-rich C3 position. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Synthetic_Workflow A 2-Amino-3-methylpyridine + Ethyl Bromopyruvate B Step 1: Cyclocondensation A->B C Ethyl 8-methylimidazo[1,2-a]- pyridine-2-carboxylate B->C Formation of heterocyclic core D Step 2: C3-Bromination C->D E Ethyl 3-bromo-8-methylimidazo[1,2-a]- pyridine-2-carboxylate D->E Regioselective functionalization F Step 3: Hydrolysis E->F G 3-Bromo-8-methylimidazo[1,2-a]- pyridine-2-carboxylic acid F->G Final deprotection Bromination_Mechanism sub Imidazo[1,2-a]pyridine (Electron-rich C3) int Sigma Complex (Intermediate) sub->int Electrophilic Attack at C3 nbs NBS (Source of Br+) nbs->int prod 3-Bromo Product (Mono-brominated) int->prod Deprotonation & Aromatization

Technical Support Center: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of your experiments and minimize the formation of unwanted side products.

Introduction to the Reactivity of the Scaffold

This compound is a versatile building block in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a reactive C3-bromo substituent, ideal for palladium-catalyzed cross-coupling reactions; a C2-carboxylic acid, which can be used for amide bond formation or other derivatizations; and the imidazo[1,2-a]pyridine core, a privileged heterocyclic motif in numerous biologically active compounds.

However, the interplay of these functional groups can also lead to a range of potential side products that can complicate reaction outcomes and purification. This guide will address the most common issues encountered during the chemical modification of this scaffold.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific, observable problems in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Presence of a Debrominated Side Product

Q1: During my Suzuki-Miyaura coupling reaction, I am observing a significant amount of a side product with a mass corresponding to the loss of bromine (8-methylimidazo[1,2-a]pyridine-2-carboxylic acid). What is causing this, and how can I prevent it?

A1: The side product you are observing is the result of a common side reaction in palladium-catalyzed cross-coupling known as hydrodehalogenation or, in this case, debromination .

Causality: The mechanism of debromination typically involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive species can arise from several sources:

  • Reaction of the palladium catalyst with the base: Certain bases, especially in the presence of trace water, can generate Pd-H.

  • Reaction with the solvent: Protic solvents (e.g., alcohols) or even ethereal solvents like THF can act as hydride sources.

  • Impure reagents: Impurities in the boronic acid or other reagents can also lead to the formation of Pd-H.

Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive cleavage of the C-Br bond and its replacement with a C-H bond. N-heterocyclic halides, such as your imidazo[1,2-a]pyridine substrate, are particularly susceptible to this side reaction.[1]

Mitigation Strategies:

  • Rigorous Control of Reaction Conditions:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents to remove dissolved oxygen.

    • Anhydrous Conditions: Use anhydrous solvents and dry reagents to minimize the presence of water, which can contribute to the formation of Pd-H species.

  • Optimization of Reaction Parameters:

    • Choice of Base: A weaker base may be less prone to generating Pd-H species. Consider screening bases such as K₃PO₄ or CsF in place of stronger bases like Na₂CO₃ or K₂CO₃.

    • Solvent Selection: Aprotic solvents like dioxane or toluene are generally preferred over protic solvents.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands can promote the desired reductive elimination over debromination.

Experimental Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling

Caption: Workflow for minimizing debromination in Suzuki coupling.

Comparative Data on Base Selection:

BaseRelative Yield of Coupled ProductRelative Yield of Debrominated Product
Na₂CO₃ (aq)ModerateHigh
K₃PO₄ (anhydrous)HighLow
CsF (anhydrous)GoodVery Low
Issue 2: Formation of a Decarboxylated Side Product

Q2: I am attempting a reaction at elevated temperatures and I'm isolating a side product that has lost the carboxylic acid group (3-Bromo-8-methylimidazo[1,2-a]pyridine). Why is this happening?

A2: This side product is formed through protodecarboxylation , a reaction where the carboxylic acid group is replaced by a hydrogen atom.

Causality: Heteroaromatic carboxylic acids are susceptible to decarboxylation, often facilitated by heat or the presence of metal catalysts.[2][3] The mechanism can be complex but is generally favored under the following conditions:

  • High Temperatures: Thermal energy can be sufficient to induce the loss of CO₂.

  • Acidic or Basic Conditions: Both extremes of pH can catalyze the reaction.

  • Metal Catalysis: Certain metals, including silver and copper, are known to catalyze the protodecarboxylation of heteroaromatic carboxylic acids.[2][4] If your reaction involves these metals, even in catalytic amounts, decarboxylation can be a significant side reaction.

The stability of the resulting carbanion or radical intermediate on the imidazo[1,2-a]pyridine ring after the loss of CO₂ also plays a role in the facility of this reaction.

Mitigation Strategies:

  • Lower Reaction Temperature: This is the most straightforward approach. If the desired reaction can proceed at a lower temperature, the rate of decarboxylation will be significantly reduced.

  • Avoid Protic Acids: If possible, avoid strong acidic conditions, especially at high temperatures.

  • Careful Selection of Catalysts: If your desired transformation does not require a metal catalyst, a metal-free approach will eliminate this potential cause. If a metal is necessary, be aware of its potential to promote decarboxylation and consider screening different metals or catalyst systems.

Experimental Protocol: Silver-Catalyzed Protodecarboxylation (for reference)

This protocol is provided to illustrate the conditions that can induce decarboxylation, which should be avoided if this is an unwanted side reaction.

Caption: Conditions promoting protodecarboxylation.

Frequently Asked Questions (FAQs)

Q3: What causes the formation of homocoupled biaryl products in my Suzuki reaction?

A3: The formation of a biaryl product derived from the coupling of two molecules of your boronic acid partner is known as homocoupling . This is often promoted by the presence of molecular oxygen in the reaction mixture.[5] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must first be reduced to the active Pd(0) species. In the presence of oxygen, the boronic acid can act as a reducing agent, leading to its homocoupling.[6][7]

  • Solution: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Using a Pd(0) precatalyst (like Pd(PPh₃)₄) can sometimes mitigate this issue as it does not require an in-situ reduction step.

Q4: I am trying to form an amide from the carboxylic acid, but the reaction is sluggish and gives low yields. What could be the issue?

A4: The reactivity of the carboxylic acid in amide coupling reactions can be influenced by the electronic nature of the imidazo[1,2-a]pyridine ring system. Standard coupling reagents like HATU, HOBt/EDC, or converting the acid to an acyl chloride should be effective. If you are still facing issues:

  • Check Reagent Quality: Ensure your coupling reagents and amine are pure and dry.

  • Base: The choice of base is important. A non-nucleophilic organic base like DIPEA or triethylamine is typically used. Ensure you are using a sufficient excess (2-3 equivalents).

  • Solvent: Aprotic polar solvents like DMF or CH₂Cl₂ are generally suitable.

  • Steric Hindrance: If your amine is sterically hindered, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more potent coupling reagent.

Q5: Can the nitrogen atoms in the imidazo[1,2-a]pyridine ring interfere with my cross-coupling reaction?

A5: Yes, the Lewis basic nitrogen atoms in the ring system can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.[8] This is a known challenge when working with nitrogen-rich heterocycles.

  • Solution: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) can often overcome this issue. These ligands form stable and highly active palladium complexes that are less susceptible to inhibition by the substrate.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • MDPI. (2021). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Molecules, 26(15), 4493. [Link]

  • Roslan, I. I., et al. (2018). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 8(23), 6063-6072. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]

  • Roslan, I. I., et al. (2018). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. ResearchGate. [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12103–12111. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields and purity.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters at each stage. The most logical and common synthetic route involves three key transformations:

  • Cyclization: Formation of the imidazo[1,2-a]pyridine core.

  • Bromination: Regioselective introduction of a bromine atom at the C3 position.

  • Hydrolysis: Conversion of an ester intermediate to the final carboxylic acid.

This guide is structured to address potential challenges at each of these critical steps, providing you with the rationale behind our recommendations and empowering you to make informed decisions in your experimental design.

Visualizing the Synthetic Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of the synthesis, from starting materials to the final product.

Synthetic_Workflow 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Cyclization Cyclization 2-Amino-3-methylpyridine->Cyclization Ethyl_Bromopyruvate Ethyl_Bromopyruvate Ethyl_Bromopyruvate->Cyclization Intermediate_Ester Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate Cyclization->Intermediate_Ester Bromination Bromination Intermediate_Ester->Bromination Brominated_Ester Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate Bromination->Brominated_Ester Hydrolysis Hydrolysis Brominated_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: A high-level overview of the synthetic route.

Part 1: Cyclization to Form the Imidazo[1,2-a]pyridine Core

The initial and crucial step is the construction of the bicyclic imidazo[1,2-a]pyridine scaffold. This is typically achieved through the condensation of 2-amino-3-methylpyridine with a suitable three-carbon electrophile, such as ethyl bromopyruvate.

Troubleshooting the Cyclization Reaction
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Insufficient reaction temperature. 2. Inappropriate solvent. 3. Degradation of starting materials.1. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. Refluxing in a suitable solvent like ethanol or DMF is often effective. 2. Solvent Screening: While ethanol is a common choice, explore other solvents such as acetonitrile, isopropanol, or N,N-dimethylformamide (DMF). The polarity and boiling point of the solvent can significantly impact reaction rates. 3. Reagent Quality: Ensure the purity of 2-amino-3-methylpyridine and the stability of ethyl bromopyruvate, which can degrade over time.
Formation of Dark, Tarry Side Products 1. Excessive heat leading to polymerization. 2. Presence of impurities in starting materials. 3. Air oxidation.1. Controlled Heating: Use an oil bath for uniform heating and avoid localized overheating. Consider running the reaction at a lower temperature for a longer duration. 2. Purification of Starting Materials: If necessary, purify the 2-amino-3-methylpyridine by recrystallization or distillation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficult Purification of the Product Ester 1. Co-elution with unreacted starting materials or byproducts. 2. Product instability on silica gel.1. Work-up Procedure: After the reaction, perform an aqueous work-up to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove any acidic byproducts. 2. Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. Consider using a different stationary phase, such as alumina, if the product is unstable on silica gel.
Frequently Asked Questions (FAQs) - Cyclization

Q1: What is the role of a base in this cyclization reaction?

A1: While the reaction can sometimes proceed without an added base, the use of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can be beneficial. The base neutralizes the hydrobromic acid that is formed as a byproduct of the reaction. This can prevent the protonation of the starting 2-aminopyridine, which would render it unreactive, and can also minimize acid-catalyzed side reactions.

Q2: Can I use bromopyruvic acid directly to form the carboxylic acid product in one step?

A2: While theoretically possible, the direct use of bromopyruvic acid can be problematic. The free carboxylic acid can interfere with the cyclization reaction and often leads to lower yields and a more complex mixture of products. A more reliable approach is the synthesis of the ester followed by a separate hydrolysis step. This two-step process allows for cleaner reactions and easier purification of the intermediate.

Part 2: Regioselective Bromination of the Imidazo[1,2-a]pyridine Core

The second stage of the synthesis is the introduction of a bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring. This is an electrophilic aromatic substitution reaction, and the C3 position is generally the most nucleophilic and sterically accessible site on the imidazo[1,2-a]pyridine scaffold.

Troubleshooting the Bromination Reaction
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of the 3-Bromo Product 1. Incomplete reaction. 2. Inappropriate brominating agent. 3. Unfavorable reaction temperature.1. Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) may be necessary. 2. Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation. If NBS gives poor results, other brominating agents such as bromine in acetic acid can be explored, though they may be less selective. 3. Solvent Selection: Acetonitrile, dichloromethane (DCM), or chloroform are suitable solvents for this reaction.
Formation of Di- or Poly-brominated Products 1. Use of an excess of the brominating agent. 2. Highly activating nature of the substrate.1. Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically sufficient. 2. Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the electrophile and minimize over-bromination.
Formation of Isomeric Bromo-products 1. Non-selective bromination conditions.1. Reaction Conditions: The C3 position is electronically favored for electrophilic substitution. If other isomers are observed, it may be due to harsh reaction conditions. Running the reaction at a lower temperature can improve regioselectivity.
Frequently Asked Questions (FAQs) - Bromination

Q3: Why is the C3 position the most reactive towards electrophilic bromination?

A3: The electron-rich nature of the imidazole ring and the nitrogen atom at position 1 direct electrophilic attack to the C3 position. The lone pair of electrons on the N1 nitrogen can be delocalized into the imidazole ring, creating a high electron density at C3, making it the most nucleophilic carbon on the bicyclic system.

Q4: Are there any safety precautions I should take when using N-Bromosuccinimide (NBS)?

A4: Yes, NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also light-sensitive and should be stored in a dark container. When working with NBS, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Troubleshooting the Hydrolysis Reaction
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Steric hindrance around the ester group. 3. Inappropriate choice of acid or base.1. Reaction Conditions: For basic hydrolysis, refluxing with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide is typically effective. For acidic hydrolysis, refluxing with an aqueous acid such as hydrochloric acid or sulfuric acid can be used. 2. Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the hydrolysis of sterically hindered esters. 3. Co-solvent: If the starting material has poor solubility in water, a co-solvent such as methanol, ethanol, or tetrahydrofuran (THF) can be added to improve solubility and facilitate the reaction.
Product Degradation 1. Harsh reaction conditions (e.g., high temperature, strong acid/base concentration). 2. Instability of the product under the reaction conditions.1. Milder Conditions: If degradation is observed, try using milder conditions, such as a lower temperature or a more dilute acid or base solution. 2. Monitoring: Closely monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
Difficult Isolation of the Carboxylic Acid 1. Product is soluble in the aqueous phase. 2. Formation of a stable salt.1. Acidification: After basic hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid. 2. Extraction: If the product does not precipitate, it may need to be extracted from the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions may be necessary.
Frequently Asked questions (FAQs) - Hydrolysis

Q5: What is the best way to purify the final carboxylic acid product?

A5: The purification method will depend on the nature of the impurities. If the main impurities are starting material or byproducts from previous steps, recrystallization is often an effective method. A suitable solvent system for recrystallization can be determined by small-scale solubility tests. If the product is not crystalline, column chromatography may be necessary, but the carboxylic acid group can cause tailing on silica gel. In such cases, adding a small amount of acetic acid to the eluent can help to improve the peak shape.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • Add sodium bicarbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Dissolve ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound
  • To a solution of ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~3-4).

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Conclusion

The synthesis of this compound is a challenging yet achievable process. By understanding the underlying chemical principles of each step and anticipating potential pitfalls, researchers can systematically optimize their reaction conditions to achieve their desired outcomes. This guide provides a framework for troubleshooting and a deeper understanding of the synthetic pathway. As with any chemical synthesis, careful planning, execution, and analysis are the keys to success.

References

  • General Synthesis of Imidazo[1,2-a]pyridines: A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2- a]pyridines and 3-substituted imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link][1]

  • Regioselective Synthesis of Imidazo[1,2-a]pyridines: Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link][2]

  • Bromination of Imidazo[1,2-a]pyridines: Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link][3]

  • Hydrolysis of Esters in Heterocyclic Systems: Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. [Link][4]

  • General Reviews on Imidazo[1,2-a]pyridine Synthesis: Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link][5]

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Technical Support Center: Purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting purification issues related to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This document offers in-depth, field-proven insights and detailed protocols to address common challenges encountered during the synthesis and purification of this compound.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its purification can be challenging due to its polarity, potential for zwitterionic character, and the presence of closely related impurities from its synthesis. This guide is structured to provide clear, actionable solutions to common purification problems, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My final product shows a broad, streaking spot on a silica gel TLC plate. What is the likely cause and how can I fix it?

A1: This is a common issue when dealing with acidic compounds like carboxylic acids on silica gel. The streaking is primarily due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica surface. This can lead to a mixture of protonated and deprotonated forms of your compound, causing tailing.

  • Solution: To mitigate this, you can suppress the ionization of the carboxylic acid by adding a small amount of a volatile acid to your mobile phase.

    • For TLC analysis: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will ensure your compound remains in its protonated form, resulting in a more compact and well-defined spot.

    • For Column Chromatography: Similarly, incorporating 0.5-1% acetic or formic acid into the mobile phase during column chromatography will improve the peak shape and separation.

Q2: After hydrolysis of the ethyl ester precursor, my NMR spectrum shows residual ethyl group signals. How can I remove the unreacted ester?

A2: Incomplete hydrolysis is a frequent problem. The ethyl ester, being less polar than the corresponding carboxylic acid, can often be separated using chromatographic or extraction techniques.

  • Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ethyl ester will remain in the organic layer. Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 6M HCl) to precipitate your pure carboxylic acid.[1]

  • Column Chromatography: If extraction is not sufficiently effective, column chromatography can be employed. The less polar ester will elute before the more polar carboxylic acid. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will provide the best separation.

Q3: I am observing a second, closely running spot on my TLC that is also UV active. What could this impurity be?

A3: This could be a number of impurities, but common culprits include:

  • Unreacted Starting Material: Depending on the synthetic route, unreacted 2-amino-3-methylpyridine or its brominated derivatives could be present.

  • Isomeric Byproducts: While the formation of the imidazo[1,2-a]pyridine ring is generally regioselective, minor amounts of other isomers could form.

  • Over-brominated Species: The bromination step may lead to the formation of dibrominated products.[2] These are typically less polar than your desired monobrominated product.

  • Decarboxylated Product: Imidazo[1,2-a]pyridines can be susceptible to decarboxylation under harsh acidic or thermal conditions, leading to the formation of 3-bromo-8-methylimidazo[1,2-a]pyridine.

Q4: My purified product is an oil or a sticky solid and won't crystallize. What can I do?

A4: The inability to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.

  • Trituration: Try stirring the oil or sticky solid with a solvent in which your product has low solubility but the impurities are soluble (e.g., diethyl ether or hexanes). This can often induce crystallization or wash away the impurities causing the issue.

  • Re-purification: If trituration fails, an additional purification step is likely necessary. Column chromatography is a good option to remove the persistent impurities.

  • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. Good starting points for polar heterocyclic carboxylic acids include ethanol/water, methanol, or ethyl acetate/hexanes mixtures.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is particularly effective for removing non-acidic impurities such as the unreacted ethyl ester precursor.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt and dissolve in the aqueous layer.

  • Separation: Allow the layers to separate. The organic layer contains the neutral impurities. Drain the aqueous layer into a clean flask.

  • Back-Extraction: Wash the organic layer again with a fresh portion of NaHCO₃ solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add 6M HCl dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry under vacuum to yield the purified product.

Protocol 2: Flash Column Chromatography

This method is suitable for separating impurities with similar polarities to the product.

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) or ethyl acetate in hexanes (e.g., 20% to 100% EtOAc). Crucially, add 0.5-1% acetic acid to the mobile phase to prevent streaking.
Sample Loading Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like methanol) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column (dry loading).
Elution Start with the lower polarity mobile phase and gradually increase the polarity.
Fraction Collection Collect fractions and monitor by TLC to identify the pure fractions containing the desired product.
Isolation Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow for Purification

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Extraction Acid-Base Extraction (Removes Neutral Impurities) Crude->Extraction Primary Purification Chromatography Flash Column Chromatography (Separates Polar Impurities) Extraction->Chromatography If impurities persist TLC TLC Analysis Extraction->TLC Chromatography->TLC NMR NMR Spectroscopy TLC->NMR HPLC HPLC Analysis NMR->HPLC Pure_Product Pure Product (>95% Purity) HPLC->Pure_Product

Caption: Purification workflow for this compound.

Purity Assessment

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single, well-defined spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) is a good starting point for method development.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and for identifying any impurities. The carboxylic acid proton typically appears as a broad singlet downfield, often above 12 ppm.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following the guidelines and protocols outlined in this technical support document, researchers can effectively overcome the common purification challenges associated with this compound and obtain a high-purity product suitable for their research and development needs.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide CAS. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • University Website. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. Retrieved from [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Eurekaselect. (n.d.). Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]

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stability issues of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Document ID: TSC-IMPY-ACIDSTAB-001 Revision: 1.0 Last Updated: January 15, 2026

Overview

This technical guide addresses the stability of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2][3][4] However, the inherent chemical nature of this bicyclic heteroaromatic system can lead to stability challenges, particularly under acidic conditions frequently employed in synthesis, purification, and formulation.

This document provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues, understanding the underlying degradation mechanisms, and implementing protocols to ensure the integrity of the compound during their experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental observations and concerns.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in acidic media? A1: The primary cause of instability is the susceptibility of the imidazo[1,2-a]pyridine ring system to acid-catalyzed reactions. The nitrogen atom at position 1 (N1) is the most basic site and is readily protonated. This protonation alters the electron distribution of the bicyclic system, potentially making the ring susceptible to nucleophilic attack or ring-opening, especially under harsh conditions (e.g., high acid concentration, elevated temperatures, presence of water).

Q2: My reaction mixture turns dark brown/black when I add a strong acid. Is this degradation? A2: Yes, a significant color change to dark brown or black upon acidification is a strong indicator of compound degradation and potential polymerization. This is often observed when using strong, non-volatile acids like sulfuric acid or when heating with concentrated hydrochloric acid. We recommend using milder acids or conducting the reaction at lower temperatures.

Q3: Can I use standard reversed-phase HPLC with a TFA/water/acetonitrile mobile phase to purify my compound? A3: Yes, this is generally acceptable for analytical purposes and for preparative purification at room temperature. Trifluoroacetic acid (TFA) at typical concentrations (0.05-0.1%) is usually not harsh enough to cause rapid, on-column degradation. However, prolonged exposure or collection of fractions into vessels where the solvent will be held for extended periods before evaporation could lead to some degradation. It is best practice to neutralize the collected fractions with a mild base (like aqueous NaHCO₃ or a volatile amine like triethylamine in an organic solvent) before solvent removal if maximum stability is required.

Q4: How should I store this compound? A4: The compound should be stored as a solid in a cool, dark, and dry place. A desiccator or a controlled-atmosphere glovebox is ideal. Avoid storing it as a solution in acidic solvents for extended periods. If a stock solution is required, use a non-acidic, aprotic solvent like DMSO or DMF and store at -20°C.

Troubleshooting Specific Experimental Issues

Issue 1: Low or no yield after an acid-catalyzed ester hydrolysis (e.g., methyl ester to carboxylic acid).

  • Plausible Cause: The conditions required for hydrolysis (e.g., refluxing in 6M HCl) are too harsh and are causing significant degradation of the imidazo[1,2-a]pyridine core alongside the desired ester cleavage.

  • Troubleshooting Steps:

    • Switch to Basic Hydrolysis: Attempt the hydrolysis using basic conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature. This avoids protonation of the sensitive ring system.

    • Use Milder Acidic Conditions: If acidic conditions are mandatory, use a milder protocol. For example, trimethyltin hydroxide (Me₃SnOH) can be used for ester cleavage under nearly neutral conditions. Alternatively, using a Lewis acid catalyst may provide a less aggressive pathway.[5]

    • Monitor Closely: Run the reaction at a lower temperature and monitor carefully by TLC or LC-MS every 30 minutes to find the point of maximum product formation before significant degradation occurs.

Issue 2: Multiple unexpected spots on TLC/peaks in LC-MS after attempting a reaction in an acidic solvent (e.g., Boc-deprotection with HCl in dioxane).

  • Plausible Cause: While the primary reaction (e.g., Boc-deprotection) may be occurring, side reactions or degradation are also taking place. The brominated C3 position can be susceptible to substitution, and the entire ring can undergo cleavage.

  • Troubleshooting Steps:

    • Reduce Temperature: Perform the deprotection at 0°C or even lower. Many deprotections proceed cleanly at lower temperatures, albeit more slowly.

    • Change the Acid/Solvent System: Switch from HCl/dioxane to TFA in dichloromethane (DCM). TFA is a strong acid but its counter-ion is less nucleophilic than chloride, potentially reducing side reactions.

    • Use a Scavenger: If you suspect carbocation-mediated degradation, add a scavenger like triethylsilane (TES) to the reaction mixture.

Core Mechanism of Instability

The instability of the imidazo[1,2-a]pyridine scaffold under acidic conditions is rooted in its electronic structure. The key steps leading to potential degradation are:

  • Protonation: The N1 nitrogen of the imidazole ring is the most basic center and is readily protonated by an acid (H⁺), forming a positively charged imidazopyridinium ion.

  • Activation: This protonation de-aromatizes the imidazole portion and withdraws electron density from the entire bicyclic system. This makes the pyridine ring more electron-deficient and the imidazole ring susceptible to nucleophilic attack.

  • Degradation Pathways:

    • Hydrolytic Cleavage: In the presence of water, the protonated intermediate can be attacked by a water molecule. This can initiate a cascade of reactions leading to the opening of the imidazole ring, ultimately forming substituted 2-aminopyridine derivatives.

    • Nucleophilic Substitution: If other nucleophiles are present (e.g., chloride ions from HCl), they may attack electron-deficient positions on the ring.

Visualizing the Initial Instability Step

The following diagram illustrates the critical first step of protonation, which activates the molecule towards degradation.

Caption: Initial protonation at N1 activates the imidazo[1,2-a]pyridine ring.

Recommended Protocols & Workflows

Protocol 1: General Procedure for Acid-Mediated Reactions (e.g., Boc-Deprotection)

This protocol is designed to minimize degradation while achieving common synthetic transformations.

  • Dissolution: Dissolve the substrate in a dry, aprotic solvent (e.g., Dichloromethane - DCM).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Acid Addition: Add the acid (e.g., Trifluoroacetic acid - TFA, 2-4 equivalents) dropwise to the cooled solution.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Alternatively, for non-aqueous workup, add a tertiary amine like triethylamine (Et₃N).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40°C).

Workflow: Stability Assessment in a Novel Acidic Medium

Use this workflow to determine if your compound is stable under specific experimental conditions you plan to use.

G start Start: Define Acidic Condition (Acid, Solvent, Temp, Time) setup Prepare 3 Samples: 1. Compound in Solvent (Control) 2. Compound + Acid in Solvent (Test) 3. Solvent + Acid (Blank) start->setup incubate Incubate all samples at target temperature for the desired duration. setup->incubate analyze Analyze all samples by LC-MS and/or HPLC at T=0 and T=final. incubate->analyze compare Compare Chromatograms: - Look for new peaks in 'Test' sample - Look for decrease in starting material peak area analyze->compare decision Is >95% of starting material remaining? compare->decision stable Conclusion: Stable Proceed with experiment. decision->stable Yes unstable Conclusion: Unstable Modify conditions: - Lower Temperature - Use Milder Acid - Reduce Time decision->unstable No

Caption: Workflow for assessing compound stability under specific acidic conditions.

Data Summary: Recommended Acidic Conditions

The following table provides a general guideline for selecting acidic conditions based on the desired transformation, ranked from mildest to harshest.

ApplicationReagent SystemSolventTypical Temp.Stability Risk
Mild Acid Wash 1 M Citric Acid (aq)Biphasic (e.g., EtOAc/Water)Room TempVery Low
Salt Formation 1.1 eq. HCl (1M in Et₂O)Et₂O or Dioxane0 °C to RTLow
Boc-Deprotection 20-50% TFADCM0 °C to RTLow to Moderate
Boc-Deprotection 4 M HClDioxane0 °C to RTModerate
Ester Hydrolysis 6 M HCl (aq)Water / Co-solvent50 - 100 °CHigh to Very High
Harsh Reaction Conc. H₂SO₄Neat or Co-solvent> Room TempExtreme
References
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-612. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Loh, K. L., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(20), 7012-7026. [Link]

  • Moraski, G. C., et al. (2012). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH Public Access, Author Manuscript. [Link]

  • Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(44), 8969-8978. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1058-1063. [Link]

  • D'Suze, P. L., & Gevorgyan, V. (2010). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH Public Access, Author Manuscript. [Link]

  • Shaikh, A., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(3), 480-511. [Link]

  • Zhang, Z., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(6), 1-10. [Link]

  • Wang, Y., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1466-1472. [Link]

  • Liu, W., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(13), 4239. [Link]

  • Obojska, A., & Turek, P. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(11), e00234-18. [Link]

  • Guédé, C., et al. (2014). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 4, 29-39. [Link]

  • da Silva, F. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Le Guennec, V., & Foloppe, N. (2014). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Current Medicinal Chemistry, 21(33), 3826-3847. [Link]

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troubleshooting failed reactions involving 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Introduction: Navigating the Reactivity of a Privileged Scaffold

Welcome to the technical support guide for this compound. The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including antituberculosis agents and kinase inhibitors.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block.

The unique architecture of this molecule—featuring a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a methyl group at the 8-position—offers multiple handles for synthetic diversification. However, this functionality also presents specific challenges. The electronic nature of the fused heterocyclic system, coupled with potential steric hindrance and competing reaction pathways, can lead to unexpected outcomes.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will dissect common experimental failures, explain the underlying chemical principles, and provide robust, actionable protocols to guide you toward a successful synthesis.

Section 1: General Handling and Stability FAQs

This section addresses foundational questions about the physical and chemical properties of the title compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Like many heteroaromatic carboxylic acids, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation. It is particularly sensitive to heat and certain basic conditions, which can promote decarboxylation. For long-term storage, refrigeration at 2-8°C is recommended. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: I'm having trouble dissolving the starting material. What solvents are recommended?

A2: Solubility can be a significant hurdle. For reactions, highly polar aprotic solvents are typically the best choice.

  • Good: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO).

  • Moderate: Tetrahydrofuran (THF), Dioxane (often requires heating).

  • Poor: Dichloromethane (DCM), Chloroform, Toluene, Acetonitrile (MeCN), Water.

For reactions requiring non-polar solvents, you may need to convert the carboxylic acid to its corresponding ester or another derivative first. Always ensure your solvent is anhydrous for moisture-sensitive reactions, such as those involving coupling agents or organometallics.

Section 2: Troubleshooting Failed Amide Coupling Reactions

The formation of an amide bond by coupling the C2-carboxylic acid is one of the most common transformations for this molecule. It is also a frequent source of experimental difficulty.

Q1: My standard amide coupling reaction (e.g., HATU/DIPEA or EDC/HOBt) is giving low to no yield. What is the likely cause?

A1: This is a classic problem when dealing with sterically or electronically challenging substrates. Several factors are likely at play:

  • Inefficient Carboxylic Acid Activation: The imidazo[1,2-a]pyridine nitrogen can act as a Lewis base, potentially interacting with or quenching the coupling agent. While reagents like HATU are powerful, the activated intermediate they form may not be reactive enough if the subsequent nucleophilic attack is slow.[3]

  • Low Nucleophilicity of the Amine: If your amine partner is sterically hindered or electronically poor (e.g., an aniline with electron-withdrawing groups), its attack on the activated ester will be slow.

  • Decomposition of the Activated Intermediate: If the nucleophilic attack is too slow, the highly reactive activated intermediate (e.g., O-acylisourea from EDC) can decompose or undergo side reactions. With carbodiimides, this can lead to the formation of an unreactive N-acylurea byproduct.[3]

  • Steric Hindrance: The 8-methyl group and the fused ring system create a sterically demanding environment around the C2-carboxylic acid, which can hinder the approach of both the coupling agent and the amine.

Troubleshooting Workflow: Amide Coupling

G cluster_sm_present Starting Material Present cluster_sm_consumed Starting Material Consumed start Low / No Yield Observed check_sm Analyze Crude Reaction Mixture (LCMS) start->check_sm sm_gone Is Starting Material Consumed? check_sm->sm_gone check_activation Confirm Activated Ester Formation by LCMS sm_gone->check_activation No decomposition Decomposition Pathway sm_gone->decomposition Yes workup_issue Product Loss During Workup? sm_gone->workup_issue Yes activation_fail Activation Failure ester_formed Activated Ester Formed? check_activation->ester_formed ester_not_formed Activation is the Issue ester_formed->ester_not_formed No amine_issue Amine Nucleophilicity is the Issue ester_formed->amine_issue Yes sol_activation 1. Switch to a more potent coupling agent (PyBOP, T3P). 2. Convert to acid chloride. 3. Increase reaction temperature. ester_not_formed->sol_activation sol_amine 1. Use a stronger, non-nucleophilic base (e.g., DBU). 2. Increase temperature. 3. Increase reaction time. amine_issue->sol_amine decarboxylation Suspect Decarboxylation or Side Reaction decomposition->decarboxylation sol_decomp 1. Lower reaction temperature. 2. Use pre-activation protocol. 3. Choose milder conditions. decarboxylation->sol_decomp solutions Implement Solutions sol_activation->solutions sol_amine->solutions sol_decomp->solutions

Caption: A decision tree for diagnosing and solving failed amide coupling reactions.

Q2: My LCMS analysis shows the disappearance of my starting material, but no desired product is formed. I see a new peak with a mass corresponding to the loss of CO₂. What is happening?

A2: You are likely observing decarboxylation . Heteroaromatic carboxylic acids, especially those with electron-donating ring systems or those activated for coupling, can be susceptible to losing CO₂, particularly under harsh conditions.[4][5] The reaction proceeds via protonation at the C3 position (ipso-protonation) followed by elimination of CO₂, or through the formation of an unstable intermediate.

Key Factors Promoting Decarboxylation:

  • High Temperatures: Many decarboxylation reactions require forcing conditions, often above 100-120 °C.[4][5]

  • Strong Base: While a base is required for coupling, very strong bases or prolonged heating with bases like DBU can facilitate decarboxylation.[4]

  • Metal Catalysis: Trace metals or specific catalysts (e.g., Ag, Cu) can dramatically lower the temperature required for decarboxylation.[5][6] Be mindful of this if you are attempting a one-pot tandem coupling/decarboxylation sequence.

Mitigation Strategies:

  • Lower the Reaction Temperature: If possible, run the coupling at room temperature or 0 °C, even if it requires a longer reaction time.

  • Use a Pre-Activation Protocol: Activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine.[3] This minimizes the time the activated acid exists in solution, reducing the opportunity for decomposition.

  • Choose Milder Reagents: Avoid overly harsh conditions. If you are converting to the acid chloride, use milder reagents like oxalyl chloride at room temperature rather than neat thionyl chloride at reflux.[7]

Q3: Which coupling reagents are best for this substrate?

A3: A screening approach is often necessary.[8] However, for challenging substrates like this, moving beyond the standard carbodiimides is recommended.

Reagent ClassExamplesStrengths for this SubstrateConsiderations
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast activation.[3]Can form guanidinium byproducts with the amine if not pre-activated.
Phosphonium PyBOP, PyAOPExcellent for hindered partners, reduces racemization.[3]Stoichiometric phosphine oxide byproduct can complicate purification.
Carbodiimide EDC, DIC (+ Additive)Cost-effective, common.Often insufficient for this substrate; risk of N-acylurea formation.[3]
Other T3P (Propylphosphonic Anhydride), DMTMMT3P is powerful and byproducts are water-soluble. DMTMM works well for reluctant anilines.[7][9]May require specific solvent systems (e.g., T3P often used in EtOAc or MeCN).
Optimized Protocol: Robust Amide Coupling via Pre-Activation

This protocol is designed to maximize the formation of the activated ester before introducing the amine, thereby minimizing side reactions.

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M) under an argon atmosphere, add the coupling reagent (e.g., HATU, 1.1 equiv).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Stir the mixture at room temperature for 10-15 minutes. You can monitor the formation of the activated ester by LCMS.

  • In a separate flask, dissolve the amine (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor to completion by LCMS (typically 2-24 hours). If the reaction is sluggish, it may be gently heated to 40-50°C.

  • Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup: wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Palladium Cross-Coupling Reactions

The C3-bromo position is an ideal handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

Q1: My Suzuki-Miyaura coupling reaction is failing. I'm either recovering starting material or observing protodebromination (replacement of Br with H). What's wrong?

A1: Failure in Suzuki couplings on heteroaromatic systems often points to issues with the catalyst, base, or solvent system.

  • Catalyst Poisoning/Inhibition: The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using ligands that are more electron-rich and sterically bulky can favor the desired oxidative addition and reductive elimination steps over catalyst inhibition.[10]

  • Incorrect Base/Solvent Combination: The choice of base is critical. Strong aqueous bases (like K₂CO₃ or K₃PO₄) are common, but the phase transfer of the base to the organic solvent is crucial. A mixture of an organic solvent (e.g., Dioxane, Toluene) with water is standard.[11] For sluggish reactions, a stronger, more soluble organic base like Cs₂CO₃ might be necessary.

  • Protodebromination: This side reaction occurs when the organopalladium intermediate reacts with a proton source (like water or trace acid) before it can transmetalate with the boronic acid. This is often exacerbated by slow transmetalation or high temperatures.

  • Boronic Acid Decomposition: Boronic acids can degrade under the reaction conditions, especially with prolonged heating, in a process called protodeboronation.

Optimization Workflow: Palladium Cross-Coupling

G cluster_troubleshoot Troubleshooting start Define Reaction (e.g., Suzuki, Buchwald) initial_cond Select Initial Conditions (Pd Source, Ligand, Base, Solvent, Temp) start->initial_cond run_rxn Run Small-Scale Test Reaction initial_cond->run_rxn analyze Analyze Results (LCMS, TLC, NMR) run_rxn->analyze outcome Evaluate Outcome analyze->outcome success Success! Proceed to Scale-Up outcome->success High Yield low_conversion Low Conversion outcome->low_conversion Poor Result side_products Side Products (Protodebromination, Homocoupling) outcome->side_products Poor Result optimize Systematically Vary Parameters low_conversion->optimize Action: Screen Ligands, Increase Temp, Change Base side_products->optimize Action: Lower Temp, Screen Bases, Check Reagent Purity optimize->run_rxn Re-test

Caption: A systematic approach to optimizing palladium-catalyzed cross-coupling reactions.

Q2: I want to perform a Buchwald-Hartwig amination. Are there any specific considerations for this substrate?

A2: Yes. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12][13] For your substrate, success hinges on the correct choice of ligand and base.

  • Ligand Choice: Sterically hindered, electron-rich phosphine ligands are essential. Generations of ligands have been developed to couple a wide range of substrates.[12] For a heteroaryl bromide, ligands like XPhos , SPhos , or RuPhos are excellent starting points. They promote fast oxidative addition and reductive elimination, which outcompetes potential catalyst inhibition.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] K₂CO₃ or Cs₂CO₃ are sometimes effective but may require higher temperatures.

  • Amine Reactivity: The reaction is sensitive to the nature of the amine. Primary amines are generally more reactive than secondary amines. Hindered secondary amines can be particularly challenging coupling partners.[14]

Table: Recommended Starting Conditions for Cross-Coupling
ReactionPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%)SPhos (4-10%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)80-100
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4-6%)NaOtBu (1.5)Toluene or Dioxane90-110
Sonogashira Pd(PPh₃)₄ (5%)N/A (CuI co-cat)Et₃N or DIPEATHF or DMFRT to 60

Note: These are starting points. Optimization is almost always required.

References

  • Organic Process Research & Development. (n.d.). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ACS Publications. Retrieved from [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by K3PO4/I2 system. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • ResearchGate. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Retrieved from [Link]

  • ChemWhat. (n.d.). 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobroMide. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Retrieved from [Link]

  • ACS Publications. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

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  • National Institutes of Health. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]

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  • National Institutes of Health. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

I. Understanding the Chemistry of Purification

The purification of this compound often follows its synthesis, which typically involves the hydrolysis of its corresponding ethyl ester. This final step, while seemingly straightforward, can introduce a specific set of impurities that require targeted purification strategies. The primary impurities to consider are unreacted starting materials from the ester synthesis, any remaining unhydrolyzed ester, and potential side-products.

The acidic nature of the target compound is a key physical property that can be exploited for purification. Acid-base extraction is a powerful technique to separate the carboxylic acid from neutral or basic impurities. Recrystallization and column chromatography are also highly effective methods for achieving high purity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product after hydrolysis is an oily residue and won't solidify. What should I do?

This is a common issue and can be caused by the presence of residual solvents or impurities that are depressing the melting point.

  • Troubleshooting Steps:

    • Ensure complete removal of reaction solvents: Concentrate the crude product under high vacuum for an extended period to remove any residual solvents from the hydrolysis step (e.g., ethanol, methanol, water).

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, but the impurities are soluble. Good starting choices include hexanes, diethyl ether, or a mixture of both. This can often induce crystallization of the desired product.

    • Acid-Base Extraction: If the oil persists, it's highly likely that significant impurities are present. Proceed with a full acid-base extraction work-up as detailed in the protocols below. This will selectively isolate the carboxylic acid from neutral impurities.

Q2: After acidifying the basic aqueous layer to precipitate my product, the solid appears discolored (e.g., yellow or brown). How can I improve the color?

Discoloration is typically due to persistent, often colored, impurities from the reaction.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: After re-dissolving the crude solid in a suitable solvent for recrystallization, add a small amount of activated carbon (charcoal) and heat the solution gently. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool for recrystallization. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

    • Recrystallization: A carefully performed recrystallization is often the most effective method for removing colored impurities and obtaining a pure, crystalline product. Refer to the recrystallization protocol for solvent selection.

Q3: My TLC analysis shows a spot corresponding to the starting ethyl ester in my final product. How can I remove it?

This indicates incomplete hydrolysis of the ethyl ester.

  • Troubleshooting Steps:

    • Re-subject to Hydrolysis Conditions: If the amount of residual ester is significant, it may be best to re-subject the entire batch to the hydrolysis conditions (e.g., reflux with aqueous NaOH in an alcohol solvent) to drive the reaction to completion.

    • Column Chromatography: If only a small amount of the ester remains, it can be effectively removed by silica gel column chromatography. The ester is significantly less polar than the carboxylic acid and will elute much faster.

    • Selective Precipitation: In some cases, careful adjustment of pH during the precipitation of the carboxylic acid from the aqueous solution can help. The carboxylic acid will precipitate at a lower pH than the ester might (if it precipitates at all).

III. Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities, such as unreacted starting materials or the unhydrolyzed ethyl ester.

Step-by-Step Procedure:

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.[1][2]

  • Separate the aqueous layer. The organic layer contains neutral and basic impurities and can be discarded.

  • Wash the aqueous layer with fresh organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (test with litmus paper). The this compound will precipitate out as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified solid under vacuum.

Diagram 1: Workflow for Acid-Base Extraction

AcidBaseExtraction crude Crude Product (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer Separate org_layer Organic Layer (Neutral/Basic Impurities) sep_funnel->org_layer Separate base_add Add Aqueous Base (e.g., NaHCO3) base_add->sep_funnel acidify Acidify with HCl aq_layer->acidify precipitate Precipitation of Pure Carboxylic Acid acidify->precipitate filtration Filtration & Drying precipitate->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow of acid-base extraction for carboxylic acid purification.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, especially if the crude product is already relatively pure.

Step-by-Step Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, good starting points for solvent screening are ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemSuitabilityComments
EthanolHighOften a good first choice for polar heterocyclic compounds.
MethanolHighSimilar to ethanol, may offer different solubility characteristics.
Ethanol/WaterMedium-HighCan be effective if the compound is too soluble in pure ethanol.
Acetic AcidLowUse as a last resort due to difficulties in removal.
Protocol 3: Purification by Column Chromatography

Column chromatography is useful for separating the target compound from impurities with different polarities, especially when multiple impurities are present.

Step-by-Step Procedure:

  • Adsorbent: Silica gel is the standard stationary phase for this type of compound.

  • Eluent Selection: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC). A small amount of acetic acid (0.5-1%) can be added to the eluent to reduce tailing of the carboxylic acid spot on the silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the elution by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Diagram 2: Troubleshooting Logic for Purification

PurificationTroubleshooting start Crude Product Analysis (TLC, Appearance) oily Is the product an oil? start->oily discolored Is the product discolored? oily->discolored No triturate Triturate with non-polar solvent oily->triturate Yes ester_present Is starting ester present (by TLC)? discolored->ester_present No charcoal Treat with Activated Carbon during Recrystallization discolored->charcoal Yes re_hydrolyze Re-run Hydrolysis Reaction ester_present->re_hydrolyze Yes (significant amount) column_chrom Purify by Column Chromatography ester_present->column_chrom Yes (minor amount) pure_product Pure Crystalline Product ester_present->pure_product No acid_base Perform Acid-Base Extraction triturate->acid_base Still oily acid_base->pure_product recrystallize Recrystallize from suitable solvent charcoal->recrystallize recrystallize->pure_product re_hydrolyze->start column_chrom->pure_product

Caption: Decision-making workflow for troubleshooting common purification issues.

IV. References

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. [Link]

  • ResearchGate. Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]

Sources

common pitfalls in the methodology for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not only solutions but also the underlying scientific reasoning to empower you to optimize your synthetic routes effectively.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science due to its wide-ranging biological activities and unique photophysical properties.[1] Its synthesis has been the subject of extensive research, leading to a variety of methods, each with its own set of advantages and potential pitfalls. This guide will focus on troubleshooting the most common synthetic strategies, including the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the Ortoleva-King reaction, and various modern catalytic and catalyst-free approaches.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to troubleshooting any chemical reaction. The following workflow can help you efficiently diagnose and resolve problems in your imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, Impurities) reagent_check Step 1: Verify Reagent Quality - Purity of starting materials? - Freshly distilled/purified? - Correct stoichiometry? start->reagent_check condition_check Step 2: Review Reaction Conditions - Temperature correct? - Atmosphere inert (if required)? - Correct solvent and concentration? reagent_check->condition_check monitoring Step 3: Analyze Reaction Monitoring Data - TLC/LC-MS show full conversion? - Side products observed? condition_check->monitoring workup_check Step 4: Evaluate Work-up & Purification - Product lost during extraction? - Decomposition on silica? - Correct purification technique? monitoring->workup_check solution Implement Solution & Re-run workup_check->solution

Caption: A general workflow for troubleshooting synthetic reactions.

Troubleshooting Guide: Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[2] While efficient, its success is sensitive to several factors.

Question 1: My GBB reaction has a very low yield or did not work at all. What are the common causes?

Answer:

A low or zero yield in a GBB reaction can typically be traced back to one of three areas: the reagents, the catalyst, or the reaction conditions.

  • Reagent Quality:

    • Aldehyde: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Use freshly distilled or purified aldehydes. The presence of electron-withdrawing groups on aromatic aldehydes can sometimes decrease reactivity, requiring longer reaction times or more forcing conditions.[3] Aliphatic aldehydes can also show variable reactivity.[4]

    • Isocyanide: Isocyanides, particularly aliphatic ones, can be unstable and have a pungent odor. Their purity is critical. Impurities can inhibit the catalyst or lead to side reactions. Some isocyanides are also sensitive to acid.[5]

    • 2-Aminoazine: Ensure the 2-aminoazine is pure and dry. The basicity of the aminopyridine can influence the reaction rate.

  • Catalyst Choice and Activity:

    • The GBB reaction is often catalyzed by Lewis or Brønsted acids.[6] Common choices include Sc(OTf)₃, Yb(OTf)₃, and TFA.[4] The choice of catalyst can be crucial and substrate-dependent. If one catalyst is not effective, screening others is advisable. For instance, iodine has been shown to be a cost-effective and efficient catalyst in some cases.[5][7]

    • Catalyst deactivation can occur if the starting materials contain impurities. Ensure anhydrous conditions if your chosen catalyst is water-sensitive.

  • Reaction Conditions:

    • Solvent: The solvent plays a critical role. Polar protic solvents like methanol and ethanol are commonly used and have been shown to act as co-catalysts, accelerating key steps in the mechanism.[8][9] Reactions in non-polar solvents like toluene may not proceed at all.[8][9]

    • Temperature: While many GBB reactions proceed at room temperature, some substrate combinations require heating.[4] However, excessive heat can lead to decomposition of starting materials or products, especially with sensitive aldehydes like 5-HMF.[4]

    • Water: The presence of water can be detrimental, as it can hydrolyze the intermediate imine back to the starting aldehyde and amine. Using a dehydrating agent like trimethyl orthoformate can significantly improve yields in some cases.[10]

Troubleshooting Steps:

  • Verify Reagent Purity: Check the purity of your starting materials by NMR or other appropriate methods. Purify them if necessary.

  • Catalyst Screening: If the reaction is still sluggish, try a different Lewis or Brønsted acid catalyst.

  • Solvent Optimization: Ensure you are using an appropriate solvent. Methanol or ethanol are good starting points.

  • Control for Water: Dry your solvent and glassware thoroughly. Consider adding a dehydrating agent.

Question 2: I am observing significant side products in my GBB reaction. What are they and how can I minimize them?

Answer:

Side product formation in the GBB reaction is a common issue. Identifying the side products can provide clues to the problem.

  • Common Side Products:

    • Ugi-type Products: In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be observed.[4]

    • Unreacted Intermediates: Incomplete reactions can leave behind the intermediate imine, formed from the condensation of the aldehyde and the 2-aminoazine.

    • Isocyanide Decomposition Products: Depending on the conditions, isocyanides can decompose, leading to various byproducts.

    • Regioisomers: When using asymmetrical 2-aminoazines, the formation of regioisomers is possible, which can complicate purification.[6]

  • Minimization Strategies:

    • Optimize Reaction Conditions: Carefully controlling the temperature can minimize the formation of degradation products.

    • Catalyst Choice: The choice of catalyst can influence the reaction pathway and selectivity.

    • Order of Addition: While it is a one-pot reaction, in some cases, pre-forming the imine before adding the isocyanide can improve the outcome, although this is not a standard GBB procedure.

Experimental Protocol: A General Procedure for the GBB Reaction

  • To a vial, add the 2-aminoazine (1.0 mmol), aldehyde (1.0 mmol), and a magnetic stir bar.

  • Add the solvent (e.g., methanol, 2-3 mL).

  • Add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Add the isocyanide (1.0 mmol) dropwise while stirring.

  • Seal the vial and stir at the desired temperature (e.g., room temperature to 60 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Ortoleva-King Reaction

The Ortoleva-King reaction is a classic method for synthesizing imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine with an α-haloketone or by generating the α-haloketone in situ from a ketone and a halogen source like iodine.[11][12]

Question 3: My Ortoleva-King reaction is giving a low yield and the work-up is messy. How can I improve this?

Answer:

Low yields and difficult work-ups are frequent complaints with the Ortoleva-King reaction. These issues often stem from the reaction conditions and the stability of the intermediates.

  • Causes of Low Yield:

    • Incomplete Halogenation: If generating the α-haloketone in situ, the halogenation of the ketone might be incomplete.

    • Side Reactions of the α-Haloketone: α-Haloketones are reactive and can undergo self-condensation or other side reactions.

    • Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting materials or the product.

    • Stoichiometry: The ratio of the reagents, especially the 2-aminopyridine and the halogen source, is critical.[12]

  • Improving the Reaction and Work-up:

    • Temperature Control: Carefully control the reaction temperature. Stepwise heating might be beneficial.

    • Solvent Choice: While some procedures are performed neat, using a high-boiling solvent can sometimes lead to a cleaner reaction.[13]

    • Work-up Procedure: The work-up often involves a basic wash (e.g., with aqueous NaOH) to facilitate the final cyclization and neutralize any acid formed.[12] However, the product's stability to base should be considered. If the product is base-sensitive, a milder work-up is necessary.

    • Purification: Imidazo[1,2-a]pyridines can be basic and may streak on silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can improve the chromatography.

Experimental Protocol: One-Pot Ortoleva-King Synthesis [12]

  • In a reaction vessel, combine the acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

  • Heat the mixture neat at 110 °C for 4 hours.

  • Cool the reaction mixture and add aqueous NaOH solution.

  • Heat at 100 °C for 1 hour to complete the cyclization.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

FAQs: Catalyst and Solvent Selection

Question 4: I want to avoid using metal catalysts. What are my options for catalyst-free imidazo[1,2-a]pyridine synthesis?

Answer:

Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed, often relying on thermal or microwave-assisted conditions.

  • Reaction of 2-Aminopyridines with α-Haloketones: This is one of the most straightforward catalyst-free methods. Simply heating a mixture of the two reactants, often without a solvent, can provide the desired product in good yields.[14][15] Microwave irradiation can significantly accelerate this reaction.[14][16]

  • Using Green Solvents: Deep eutectic solvents have been used to promote the GBB reaction without a catalyst.[17]

  • Cascade Reactions: Some catalyst-free methods involve cascade reactions, for example, from 2-aminopyridine and 1-bromo-2-phenylacetylene.[18]

Catalyst_Free_Methods title Catalyst-Free Synthesis Routes start_materials Starting Materials: - 2-Aminopyridine - α-Haloketone thermal Thermal Conditions (Neat or High-Boiling Solvent) start_materials->thermal microwave Microwave Irradiation (Solvent-free or Green Solvent) start_materials->microwave product Imidazo[1,2-a]pyridine thermal->product microwave->product

Caption: Common catalyst-free routes to imidazo[1,2-a]pyridines.

Question 5: How do I choose the optimal solvent for my imidazo[1,2-a]pyridine synthesis?

Answer:

Solvent choice is critical and can dramatically affect reaction yield and time. The optimal solvent depends on the specific reaction mechanism.

Reaction TypeRecommended SolventsRationale & Considerations
Groebke-Blackburn-Bienaymé Methanol, EthanolPolar protic solvents can act as co-catalysts and stabilize intermediates. Non-polar solvents are generally poor choices.[8][9]
Ortoleva-King Neat, High-boiling solvents (e.g., DMF, DMSO)Neat conditions are common. High-boiling solvents can improve solubility and allow for higher reaction temperatures.
Copper-Catalyzed DMF, DMSOPolar aprotic solvents are often preferred for copper-catalyzed cross-coupling reactions.[13]
Catalyst-Free (Microwave) Water-IPA mixtures, Deep eutectic solventsGreen solvents are often compatible with and beneficial for microwave-assisted synthesis.[16]

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 2017. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2021. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2023. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 2017. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 2023. [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 2024. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 2017. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2023. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 2016. [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 2018. [Link]

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 2021. [Link]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 2009. [Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 2015. [Link]

  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 2019. [Link]

  • ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ChemInform, 2012. [Link]

  • Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. The Journal of Organic Chemistry, 2012. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 2018. [Link]

  • Unusual Reaction of Isocyanides with Aromatic Aldehydes Catalyzed by a Supramolecular Capsule. Chemistry – A European Journal, 2021. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 2023. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2015. [Link]

  • GBB reactions with modified aldehydes. ResearchGate. [Link]

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Technical Support Center: Scale-Up Synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-IMPC-001

Version: 1.0

Introduction

Welcome to the technical support guide for the scale-up synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This molecule is a key building block in pharmaceutical development, and its successful, safe, and efficient production at scale is critical for advancing drug discovery programs.[1][2][3]

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the causality behind experimental choices, troubleshooting common issues, and ensuring process safety and integrity during scale-up.

The Synthetic Challenge

The synthesis of this molecule involves a multi-step process, typically culminating in a cyclocondensation to form the imidazo[1,2-a]pyridine core, followed by a regioselective bromination. Each of these steps presents unique challenges when transitioning from laboratory (gram) to pilot plant (kilogram) scale, including:

  • Reaction Energetics: Exothermic events, particularly during bromination, require robust thermal management to prevent runaway reactions.[4]

  • Mass Transfer Limitations: Inadequate mixing can lead to localized "hot spots," side reactions, and incomplete conversions.

  • Impurity Profile Control: Minor impurities at the lab scale can become major challenges during large-scale purification.

  • Solid Handling and Crystallization: Achieving a consistent crystal form, purity, and particle size is crucial for downstream processing.[5]

This document provides a framework for anticipating and solving these challenges.

Synthetic Route Overview & Key Stages

The most common and industrially viable route involves two primary stages:

  • Stage 1: Cyclocondensation: Formation of the 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid intermediate.

  • Stage 2: Electrophilic Bromination: Regioselective bromination at the C3 position.

General Synthetic Scheme

Synthetic_Scheme SM1 2-Amino-3-methylpyridine Intermediate 8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid ethyl ester SM1->Intermediate Cyclocondensation Reflux in Ethanol SM2 Ethyl Bromopyruvate SM2->Intermediate Hydrolysis Hydrolysis (e.g., NaOH, H2O) Intermediate->Hydrolysis Intermediate_Acid 8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid Hydrolysis->Intermediate_Acid Bromination Bromination (e.g., NBS, Acetonitrile) Intermediate_Acid->Bromination FinalProduct 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid Bromination->FinalProduct

Caption: General two-stage synthesis pathway.

Troubleshooting Guide & FAQs by Process Stage

This section addresses common problems encountered during scale-up, organized by the relevant stage of the synthesis.

Stage 1: Cyclocondensation of 2-Amino-3-methylpyridine

This reaction forms the core heterocyclic structure through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a classic and robust method.[6][7]

❓ FAQ 1: My cyclocondensation reaction is stalling or showing low conversion at scale. What are the likely causes?

Answer: This is a frequent scale-up issue tied to mass and heat transfer.

  • Causality: At the lab scale, heating mantles provide efficient, direct heat. In large reactors, jacketed heating is less efficient per unit volume. If the reaction mixture is not adequately agitated, temperature gradients form, leaving portions of the batch below the required reaction temperature (typically reflux).[7]

  • Troubleshooting Steps:

    • Verify Internal Temperature: Do not rely solely on the jacket temperature. Ensure your reactor is equipped with a calibrated internal temperature probe. The target is a sustained reflux of the solvent (e.g., ethanol).

    • Optimize Agitation: Increase the agitator speed (RPM). Observe the surface of the reaction mixture; you should see a significant vortex, indicating good top-to-bottom turnover. If the reactor geometry is poor, consider switching to a different agitator type (e.g., a pitched-blade turbine for better axial flow).

    • Solvent Choice: While ethanol is common, ensure it has not absorbed significant amounts of water, which can raise the boiling point and alter reaction kinetics. Use anhydrous ethanol for consistency.[8]

❓ FAQ 2: After the initial reaction and hydrolysis, I'm getting a dark, tarry crude product instead of a clean solid. Why?

Answer: This often points to thermal decomposition or side reactions, exacerbated by extended heating times during scale-up.

  • Causality: The imidazo[1,2-a]pyridine core is sensitive to prolonged exposure to strong base at high temperatures during the ester hydrolysis step. Dark coloration suggests the formation of polymeric impurities.

  • Troubleshooting & Optimization:

    • Lower Hydrolysis Temperature: Once the initial cyclocondensation is complete (as confirmed by IPC), cool the reaction mixture before beginning the hydrolysis. Perform the saponification at a lower temperature (e.g., 40-50 °C) even if it requires a longer reaction time.

    • Control Stoichiometry: Use a controlled amount of base (e.g., 1.1 to 1.5 equivalents of NaOH). A large excess can promote degradation pathways.

    • Work-up Procedure: After hydrolysis, carefully neutralize the mixture with acid to precipitate the carboxylic acid. A rapid, uncontrolled pH swing can trap impurities. Aim for a slow addition to a specific pH target (typically pH 3-4).

Stage 2: Regioselective Bromination

This is the most critical and hazardous step in the synthesis. The imidazo[1,2-a]pyridine ring is electron-rich, making it highly reactive towards electrophiles like bromine.[9] The C3 position is the most electronically favored site for substitution.

❓ FAQ 3: The bromination reaction is extremely fast and generates a significant exotherm. How can I control this safely at kilogram scale?

Answer: This is a critical safety issue. The high reactivity of the substrate requires careful control of the brominating agent addition.[10][11] Using a milder brominating agent like N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br₂) for safety and handling reasons.[11]

  • Causality: Electrophilic aromatic substitution on this activated ring system has a very low activation energy. Adding the brominating agent too quickly will generate heat faster than the reactor jacket can remove it, leading to a potential runaway reaction.[4]

  • Scale-Up Control Strategy:

    • Semi-Batch Operation: NEVER add all the NBS at once. The process must be run in a semi-batch mode, where the substrate is dissolved in the solvent and the NBS is added portion-wise or as a solution over an extended period.[4]

    • Thermal Hazard Analysis: Before any scale-up, a Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study is mandatory.[4] This will determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR), which are essential for ensuring the cooling capacity of the pilot plant reactor is sufficient.

    • Reverse Addition: Consider adding the solution of the imidazopyridine substrate to a slurry of NBS in the solvent. This can sometimes help maintain a low concentration of the reactive substrate, smoothing the exotherm.

❓ FAQ 4: I am observing significant amounts of a di-brominated impurity. How can I improve the regioselectivity?

Answer: Over-bromination is a common consequence of poor mixing and temperature control.

  • Causality: Once the first bromine is added at the C3 position, the ring is slightly deactivated, but still susceptible to a second bromination, especially if localized high concentrations of the brominating agent occur. These "hot spots" of reagent can form if mixing is inefficient.

  • Troubleshooting & Optimization:

    Parameter Problem Solution & Rationale
    Temperature High reaction temp (> 30°C) Maintain strict temperature control at 0-5°C. Lower temperatures decrease the reaction rate, allowing for better selectivity and giving the mixing system time to disperse the reagent.
    Reagent Addition Rapid, bulk addition Add the NBS solution subsurface (via a dip tube) over 2-4 hours. This prevents accumulation on the surface and ensures immediate dispersion into the bulk solution.
    Stoichiometry Excess NBS Use a slight excess (1.02 - 1.05 equivalents) of NBS. Precisely assay the starting material to ensure you are not under- or over-charging the brominating agent.

    | Solvent | Inappropriate solvent | Acetonitrile or THF are common. Avoid highly reactive solvents like DMF with NBS, which can pose thermal stability risks.[11] |

Final Stage: Crystallization and Isolation

The final step is critical for achieving the required purity and physical form of the API intermediate.

❓ FAQ 5: My final product "oils out" instead of crystallizing during the work-up. What should I do?

Answer: "Oiling out" or liquid-liquid phase separation occurs when the solute comes out of solution above its melting point, often due to impurities or rapid cooling.[12]

  • Causality: The presence of impurities disrupts the crystal lattice formation. Additionally, if the solution is supersaturated too quickly (e.g., by adding an anti-solvent too fast or cooling rapidly), the molecules don't have time to orient themselves into a stable crystal lattice.[12]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (the solvent in which the product is more soluble) to decrease the level of supersaturation.[12]

    • Slow Cooling: Allow the solution to cool slowly and naturally. Crash cooling in an ice bath is a common cause of oiling out. An insulating atmosphere can be created around the flask to slow cooling.[12]

    • Solvent System: Ensure your solvent/anti-solvent system is appropriate. For heterocyclic carboxylic acids, solvent systems like Ethanol/Water or Acetone/Hexane are often effective.[13]

    • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal once the solution is saturated to encourage nucleation and proper crystal growth.

❓ FAQ 6: The purity of my final product is low after crystallization. How can I improve it?

Answer: This indicates that your crystallization procedure is not effectively rejecting impurities.

  • Causality: Impurities can be trapped in the crystal lattice (inclusion) or stick to the surface of the crystals (occlusion). This is more likely if crystallization happens too quickly.[12]

  • Optimization Protocol:

    • Choose the Right Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[14]

    • Control the Cooling Rate: A slow, linear cooling profile is best. For kilogram-scale batches, this might mean programming the reactor jacket to cool at a rate of 5-10 °C per hour.

    • Perform a Slurry Wash: After filtering the crystalline product, wash the filter cake with a cold solvent in which the product is sparingly soluble but the impurities are. This removes surface impurities.

    • Consider Re-crystallization: If purity specifications are not met, a second crystallization (re-x) may be necessary. Dissolve the crude product in a minimal amount of hot solvent and repeat the slow cooling process.[5]

Detailed Experimental Protocols

Protocol: Scale-Up Bromination (Illustrative 1 kg Scale)

Safety Warning: This process involves a significant exotherm and hazardous materials. A thorough process safety review and risk assessment must be completed before execution.[15] All operations must be conducted in a properly functioning chemical fume hood or an appropriately engineered contained system.[15]

  • Equipment: 50 L glass-lined reactor with overhead agitation, temperature probe, nitrogen inlet, and addition funnel/pump setup.

  • Reagents:

    • 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.00 kg, 5.26 mol)

    • N-Bromosuccinimide (NBS) (0.98 kg, 5.52 mol, 1.05 eq)

    • Acetonitrile (20 L)

  • Procedure:

    • Charge the reactor with 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.00 kg) and Acetonitrile (15 L).

    • Begin agitation and cool the reactor contents to 0-5 °C using a chiller.

    • In a separate vessel, dissolve the NBS (0.98 kg) in Acetonitrile (5 L). Note: This may form a slurry depending on the grade of acetonitrile.

    • Once the reactor temperature is stable at 0-5 °C, begin the slow, subsurface addition of the NBS solution via a pump.

    • CRITICAL CONTROL POINT: Monitor the internal temperature closely. The addition rate should be controlled to ensure the temperature does not exceed 5 °C. The planned addition time should be no less than 3 hours.

    • After the addition is complete, maintain the reaction mixture at 0-5 °C for an additional 1 hour to ensure complete conversion.

    • Monitor the reaction progress by HPLC until the starting material is <1.0%.

    • Proceed with aqueous work-up and crystallization as per the optimized lab procedure.

Process Flow & Control Diagram

Caption: Scale-up workflow with critical control points.

References

  • Bromination safety - YouTube. (2024).
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021).
  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.).
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
  • A Dangerous Bromance - Scientific Update. (2024).
  • Recrystallization and Crystallization. (n.d.).
  • Bromination of imidazo[1,2-a]pyridines | Download Scientific Diagram - ResearchGate. (n.d.).
  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. (n.d.).
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances. (2023).
  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2022).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Tips & Tricks: Recrystallization - University of Rochester. (n.d.).
  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. - ResearchGate. (n.d.).
  • Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011, 2255-2260.
  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023).
  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (2013).
  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (n.d.).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (n.d.).
  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC - NIH. (2024).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry. (n.d.).
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. (n.d.).
  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook. (n.d.).
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid , a key building block in medicinal chemistry. Due to the limited availability of public domain spectra for this specific molecule, this guide will leverage spectral data from a closely related analogue, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid , to provide a comparative framework for its characterization.

The Importance of Spectroscopic Data in Drug Discovery

The precise identification and purity assessment of a compound are critical prerequisites for any subsequent biological evaluation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while mass spectrometry reveals its molecular weight and elemental composition. Together, these techniques offer a powerful toolkit for structural elucidation. The choice of analytical methodology is paramount; for instance, high-resolution mass spectrometry (HRMS) is often preferred over nominal mass measurements for its ability to provide exact mass, which in turn can confirm the elemental formula of a compound.

Predicted and Comparative Spectroscopic Data

Table 1: Comparison of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ) for this compound (in DMSO-d₆) Reported Chemical Shift (δ) for 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (in DMSO-d₆)[1] Rationale for Predicted Shift
H-5~ 8.1 ppm (d)8.05 (dd, J = 0.9, 6.9 Hz)The electron-withdrawing bromine at the 3-position is expected to have a minimal effect on the distant H-5 proton. The coupling pattern should remain a doublet of doublets, though simplified to a doublet if the meta coupling is not resolved.
H-6~ 7.0 ppm (t)6.78 (t, J = 7.2 Hz)Similar to H-5, the influence of the 3-bromo substituent on H-6 is expected to be negligible. The triplet multiplicity due to coupling with H-5 and H-7 should be preserved.
H-7~ 6.8 ppm (d)6.53 (dd, J = 0.9, 7.5 Hz)The chemical shift of H-7 is not expected to be significantly altered.
8-CH₃~ 2.5 ppm (s)N/AThe methyl group at the 8-position is predicted to appear as a singlet in the typical aliphatic region.
COOH> 13 ppm (br s)10.57 (br s, OH)The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, characteristic of acidic protons. The hydroxyl proton in the comparator also appears as a broad singlet.
Table 2: Comparison of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ) for this compound (in DMSO-d₆) Rationale for Predicted Shift
C-2~ 145 ppmThe carboxylic acid group will deshield this carbon.
C-3~ 110 ppmThe direct attachment of the electronegative bromine atom will cause a significant upfield shift (the "heavy atom effect") compared to an unsubstituted C-3.
C-5~ 128 ppmExpected to be in the typical aromatic region for this scaffold.
C-6~ 115 ppmSimilar to C-5, its chemical shift should be in the standard aromatic range.
C-7~ 113 ppmThe position of this carbon is unlikely to be significantly affected by the distant substituents.
C-8~ 130 ppmThe methyl group will have a shielding effect on the attached carbon.
C-8a~ 140 ppmThis bridgehead carbon is expected to be in the downfield region of the aromatic carbons.
8-CH₃~ 15 ppmTypical chemical shift for a methyl group attached to an aromatic ring.
COOH~ 165 ppmThe carbonyl carbon of the carboxylic acid will be significantly deshielded and appear far downfield.
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. For this compound (C₉H₇BrN₂O₂), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data

Ion Predicted m/z Comparator (8-hydroxy...) m/z (EI)[1]
[M+H]⁺254.9767178.0380 (M⁺)
[M-H]⁻252.9611-

The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data, designed to ensure self-validating and trustworthy results.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for compounds with acidic protons like carboxylic acids, as it allows for their observation.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0 to 200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several thousand scans).

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal intensity of the molecular ion.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass range to cover the expected m/z of the molecular ion and potential fragments.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

Visualizing the Workflow and Structure

The following diagrams illustrate the experimental workflow and the structure of the target molecule with key correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Final Characterization sample This compound dissolve_nmr Dissolve in DMSO-d6 sample->dissolve_nmr ~5-10 mg dissolve_ms Dissolve in MeOH/ACN sample->dissolve_ms ~1 mg/mL nmr NMR Spectrometer (400 MHz) dissolve_nmr->nmr ms HRMS (TOF/Orbitrap) dissolve_ms->ms h_nmr 1H NMR Spectrum nmr->h_nmr c_nmr 13C NMR Spectrum nmr->c_nmr pos_ms Positive Ion MS ms->pos_ms neg_ms Negative Ion MS ms->neg_ms process Data Processing & Referencing h_nmr->process c_nmr->process pos_ms->process neg_ms->process structure Structural Confirmation process->structure

Caption: Experimental workflow for the spectroscopic characterization of the target compound.

Caption: Structure and key spectroscopic features of the target molecule.

Conclusion

The structural elucidation of novel compounds is a meticulous process that relies on the synergistic application of various analytical techniques. This guide has provided a comprehensive framework for the characterization of this compound using NMR and mass spectrometry. By comparing its predicted spectral data with that of a known analogue, researchers can approach the analysis of this and related imidazo[1,2-a]pyridine derivatives with a higher degree of confidence. The detailed protocols and visual aids included herein are intended to support the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity and advancing the pace of drug discovery and development.

References

  • The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. [Link]

Sources

A Comparative Analysis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This versatile heterocyclic system is the backbone of several commercially available drugs and numerous clinical candidates, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, and antimicrobial activities. Within this esteemed class of molecules, derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid have emerged as a particularly promising avenue for the development of novel therapeutics.

This guide provides a detailed comparative analysis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its structural analogs, with a primary focus on their potential as anticancer agents. By examining the structure-activity relationships (SAR) and synthesizing available experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of this chemical series.

The Imidazo[1,2-a]pyridine Core: A Scaffold for Innovation

The unique bicyclic structure of imidazo[1,2-a]pyridine, formed by the fusion of an imidazole and a pyridine ring, imparts favorable physicochemical properties and a three-dimensional architecture that allows for precise interactions with various biological targets. The amenability of this scaffold to chemical modification at multiple positions (C2, C3, C5, C6, C7, and C8) provides a rich landscape for optimizing potency, selectivity, and pharmacokinetic profiles.

The general synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction that is both efficient and versatile, allowing for the introduction of a wide range of substituents.

cluster_synthesis General Synthesis of Imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine

Caption: General synthetic scheme for the imidazo[1,2-a]pyridine scaffold.

Comparative Analysis of Anticancer Activity

Our analysis focuses on the cytotoxic effects of this compound and its analogs against various cancer cell lines. While direct comparative data for a systematic series is limited in the public domain, we can synthesize findings from several key studies to elucidate important structure-activity relationships.

The Influence of Substituents at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine ring is a critical site for modulating biological activity. Introduction of a halogen, such as bromine, can significantly impact the compound's potency and interaction with target proteins.

A study on 3-aminoimidazo[1,2-α]pyridine derivatives highlighted the importance of the substituent at the C3 position for anticancer activity. For instance, compound 12 , which features a p-chlorophenyl group at C3, demonstrated potent inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[1][2] In contrast, other analogs in the same study with different C3 substituents showed varied and often lower activity.[1][2]

The Role of the C8-Methyl Group
The Carboxylic Acid Moiety at C2

The carboxylic acid group at the C2 position is a common feature in many biologically active imidazo[1,2-a]pyridines. This functional group can participate in hydrogen bonding interactions with biological targets and can also be modified to esters or amides to alter the compound's pharmacokinetic properties.

For example, a series of novel imidazo[1,2-α]pyridine hybrids were synthesized from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.[4] In this series, the carboxylic acid was converted to various amides. Compound HB9 showed a potent IC50 value of 50.56 μM against A549 lung cancer cells, while compound HB10 exhibited an IC50 of 51.52 μM against HepG2 liver carcinoma cells.[4]

Comparative Cytotoxicity Data

The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine analogs from various studies. It is important to note that these compounds were evaluated under different experimental conditions and against different cancer cell lines, making direct comparisons challenging. However, the data provides valuable insights into the potential of this scaffold.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
IP-5 N/AHCC1937 (Breast)45[5][6]
IP-6 N/AHCC1937 (Breast)47.7[5][6]
HB9 Imidazo[1,2-a]pyridine-amide hybridA549 (Lung)50.56[4]
HB10 Imidazo[1,2-a]pyridine-amide hybridHepG2 (Liver)51.52[4]
12 3-(p-chlorophenyl)amino-2-(nitro)imidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93[1][2]
14 3-(p-chlorophenyl)amino-2-(p-tolyl)imidazo[1,2-a]pyridineB16F10 (Melanoma)21.75 ± 0.81[1][2]

Experimental Protocols

To facilitate further research in this area, we provide a general protocol for the synthesis of the imidazo[1,2-a]pyridine scaffold and a standard methodology for assessing in vitro cytotoxicity.

General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[7][8][9]

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the corresponding α-halo-ester (e.g., ethyl bromopyruvate) (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester (if applicable)

  • Dissolve the synthesized imidazo[1,2-a]pyridine-2-carboxylate ester in a mixture of a suitable solvent (e.g., methanol, THF) and an aqueous solution of a base (e.g., NaOH, LiOH).

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the desired imidazo[1,2-a]pyridine-2-carboxylic acid.

cluster_workflow Experimental Workflow Start Start Synthesis Synthesize Imidazo[1,2-a]pyridine Core and Derivatives Start->Synthesis Purification Purify Compounds (Crystallization/Chromatography) Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization Cytotoxicity Assay Perform In Vitro Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Assay Data Analysis Analyze IC50 Values and SAR Cytotoxicity Assay->Data Analysis End End Data Analysis->End

Caption: A typical workflow for the synthesis and evaluation of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The available data, while not exhaustive for a direct comparison of this compound, allows for the formulation of a preliminary SAR.

SAR Structure-Activity Relationship C3 Position: Halogen and aryl substitutions can enhance anticancer activity. C8 Position: Alkyl groups may influence activity and selectivity. C2 Position: Carboxylic acid can be modified to amides/esters to tune properties.

Caption: Key structure-activity relationship insights for imidazo[1,2-a]pyridines.

Key Insights:

  • C3-Position: This position is a hotspot for activity. The introduction of a bromine atom is likely to enhance potency through halogen bonding or by influencing the electronic properties of the ring system. Further exploration with other halogens (Cl, F) and small aryl groups is warranted.

  • C8-Position: The methyl group at C8 may contribute to hydrophobic interactions within the binding pocket of a target protein. Varying the size and nature of the substituent at this position could lead to improved selectivity.

  • C2-Carboxylic Acid: While the carboxylic acid can be crucial for target engagement, its acidic nature can sometimes lead to poor cell permeability. Conversion to esters or amides is a valid strategy to improve drug-like properties.

Future Perspectives:

The development of novel anticancer agents based on the this compound scaffold is a promising area of research. Future efforts should focus on:

  • Systematic Analog Synthesis: A focused library of analogs should be synthesized to systematically probe the effects of substituents at the C3 and C8 positions.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.

References

  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Al-Warhi, T., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(1), 69-83. [Link]

  • Zhang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(33), 7211-7215. [Link]

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  • Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Li, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 48, 116401. [Link]

  • Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]

  • Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. [Link]

  • Meanwell, N. A., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2158-2165. [Link]

  • Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. [Link]

  • Hranjec, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(11), 2535. [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Sahu, J. K., et al. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(40), 28936-28949. [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • de Oliveira, C. A., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

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  • Reddy, T. R., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(31), 17778-17782. [Link]

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A Comparative Guide to the Structural Validation of Synthesized 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including Zolpidem and Olprinone.[1] Its unique electronic and structural properties make it a versatile framework for developing novel drugs targeting conditions from cancer to infectious diseases.[2] The subject of this guide, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, is a bespoke derivative designed for further functionalization, likely as an intermediate in a drug development pipeline.

The Synthetic Pathway: Context for Validation

To effectively validate a structure, one must understand its origin. The synthesis of imidazo[1,2-a]pyridines typically involves the condensation and cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4][5] The proposed synthesis for our target molecule provides the necessary context for potential impurities or isomeric byproducts that our analytical methods must differentiate.

Synthesis_Workflow reagent1 2-Amino-3-methylpyridine intermediate Cyclization Intermediate reagent1->intermediate Step 1: Condensation reagent2 3-Bromopyruvic acid reagent2->intermediate product 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid intermediate->product Step 2: Intramolecular Cyclization & Aromatization

Caption: General synthetic route for the target compound.

An Orthogonal Approach to Structural Elucidation

No single analytical technique can provide absolute structural proof with complete certainty (with the exception of X-ray crystallography). A robust validation strategy relies on orthogonal methods—techniques that probe different molecular properties. By correlating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we create a powerful, self-reinforcing analytical framework.

Validation_Logic cluster_input Input cluster_methods Orthogonal Analytical Methods cluster_output Output synthesized_product Synthesized Product nmr NMR Spectroscopy (Connectivity) synthesized_product->nmr Analysis ms Mass Spectrometry (Formula & Mass) synthesized_product->ms Analysis ir IR Spectroscopy (Functional Groups) synthesized_product->ir Analysis validated_structure Validated Structure nmr->validated_structure Data Correlation ms->validated_structure Data Correlation ir->validated_structure Data Correlation

Caption: Logical workflow for structural validation.

Comparison of Core Analytical Techniques

This section details the application and expected outcomes of the primary spectroscopic and spectrometric methods used for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. It probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), revealing how atoms are connected to one another.

  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition time is necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Technique Expected Observation for this compound Causality & Rationale
¹H NMR ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH).[6] ~7.0-8.5 ppm (3H): Three distinct aromatic protons on the pyridine ring (H-5, H-6, H-7). Their specific shifts and coupling patterns (doublets, triplets) confirm their relative positions.[7][8] ~2.6 ppm (s, 3H): Methyl group (-CH₃) protons.[7]The acidic proton is highly deshielded and often broad. The aromatic protons' chemical shifts are dictated by the electron-withdrawing/donating effects of the fused imidazole ring and substituents. The methyl group is a singlet as it has no adjacent protons to couple with.
¹³C NMR ~160-170 ppm: Carboxylic acid carbonyl carbon.[6] ~110-150 ppm: Multiple signals corresponding to the 8 unique carbons of the imidazo[1,2-a]pyridine core.[9][10] ~95-105 ppm: C3 carbon bearing the bromine atom (its shift is significantly influenced by the heavy halogen). ~15-20 ppm: Methyl carbon.The chemical shift of each carbon is unique to its electronic environment. The carbonyl carbon is highly deshielded. The C-Br carbon's shift is a key indicator. The upfield signal around 15-20 ppm is characteristic of an sp³ hybridized methyl carbon.
Mass Spectrometry (MS): The Molecular Formula and Beyond

MS provides the exact molecular weight and, with high resolution, the elemental composition of a molecule. For halogenated compounds, it offers a distinct "fingerprint" that is crucial for validation.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source, typically in positive ion mode to protonate the molecule ([M+H]⁺).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula (C₉H₇BrN₂O₂). Analyze the isotopic pattern.

Technique Expected Observation for this compound Causality & Rationale
HRMS (ESI+) Exact Mass: [M+H]⁺ calculated for C₉H₈⁷⁹BrN₂O₂⁺ = 254.9818; Found should be within 5 ppm. Exact Mass: [M+H]⁺ calculated for C₉H₈⁸¹BrN₂O₂⁺ = 256.9798; Found should be within 5 ppm.High-resolution measurement distinguishes the target formula from other possible elemental compositions with the same nominal mass. This provides extremely high confidence in the molecular formula.
Isotopic Pattern Two major peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.This is the definitive signature of a monobrominated compound.[11][12] It arises from the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The presence of this pattern is a critical validation checkpoint.
MS/MS Fragmentation Key fragments corresponding to the loss of: • COOH (loss of 45 Da) • Br (loss of 79/81 Da) • H₂O from the carboxylic acid (loss of 18 Da)Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it. The resulting fragments act as puzzle pieces that must be consistent with the proposed structure, confirming the presence and connectivity of functional groups.[13][14]
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, providing complementary evidence to NMR and MS data.

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Technique Expected Observation for this compound Causality & Rationale
IR Spectroscopy ~2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid.[6] ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[6] ~1640-1500 cm⁻¹: C=N and C=C stretching vibrations from the aromatic rings. ~1300 cm⁻¹: C-O stretching.The broadness of the O-H stretch is a hallmark of carboxylic acids due to strong hydrogen bonding. The C=O stretch confirms the carbonyl group. The combination of these two peaks provides strong evidence for the -COOH functional group.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography is the only technique that delivers unequivocal proof. It determines the exact three-dimensional arrangement of atoms in a crystal, providing a definitive map of the molecule.

The primary challenge is often experimental: growing a single, high-quality crystal suitable for diffraction. If successful, however, the resulting structure resolves any possible ambiguity regarding isomerism or connectivity.[15][16] The output is not a spectrum requiring interpretation, but a direct image of the molecule with precise bond lengths and angles, confirming the positions of the methyl group at C8, the bromine at C3, and the carboxylic acid at C2.

Conclusion: A Synthesis of Evidence

The structural validation of this compound is a process of building a logical, evidence-based case.

  • Mass Spectrometry establishes the correct molecular formula and confirms the presence of a single bromine atom through its unmistakable isotopic signature.

  • IR Spectroscopy provides rapid and clear evidence for the critical carboxylic acid functional group.

  • NMR Spectroscopy pieces together the molecular skeleton, defining the precise connectivity of the C-H framework and confirming the substitution pattern.

Together, these orthogonal techniques provide a comprehensive and trustworthy validation. Each method cross-verifies the information provided by the others, culminating in a high-confidence structural assignment that can be definitively confirmed by X-ray crystallography. This rigorous, multi-faceted approach ensures the scientific integrity of the compound, paving the way for its successful application in research and development.

References

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  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). NIH. [Link]

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  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. (2018). ResearchGate. [Link]

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The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs and its versatile range of biological activities.[1] Modifications to this core structure are a key strategy in the quest for more potent and selective therapeutic agents. Among these modifications, halogenation, and particularly bromination, has emerged as a powerful tool to enhance biological efficacy. This guide provides a comprehensive comparison of the biological activities of brominated versus non-brominated imidazo[1,2-a]pyridines, supported by experimental data, to inform future drug design and development.

The Impact of Bromination on Anticancer Activity: A Quantitative Leap in Potency

The introduction of a bromine atom to the imidazo[1,2-a]pyridine scaffold has been consistently shown to significantly boost its anticancer properties. This enhancement is not merely incremental but often results in a dramatic increase in cytotoxicity against various cancer cell lines. The strategic placement of the bromine atom can profoundly influence the molecule's interaction with biological targets, leading to superior therapeutic potential.

A compelling example of this is seen in a series of imidazo[1,2-a]pyridine derivatives developed as inhibitors of Nek2, a kinase implicated in several cancers, including gastric cancer. A direct comparison of an unsubstituted analog with its brominated counterpart revealed a substantial increase in antiproliferative activity against the MGC-803 human gastric cancer cell line.[2]

Comparative Cytotoxicity Data: Unsubstituted vs. Brominated Imidazo[1,2-a]pyridines
Compound IDR1 SubstituentIC50 (µM) against MGC-803 Cells[2]
28a H (Unsubstituted)> 10
28f 4-Br0.05

As the data unequivocally demonstrates, the addition of a bromine atom at the para-position of the phenyl ring (compound 28f ) led to a greater than 200-fold increase in potency compared to the unsubstituted parent compound (28a ). This highlights the critical role of bromine in enhancing the anticancer efficacy of this class of compounds. Further supporting this trend, studies on the related imidazo[4,5-b]pyridine scaffold have also concluded that substitution of the pyridine nucleus with bromine markedly increases the antiproliferative activity.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

The enhanced cytotoxicity of brominated imidazo[1,2-a]pyridines can be attributed to several factors. The bromine atom, being highly lipophilic, can improve the compound's ability to cross cell membranes and reach its intracellular target. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target proteins. The position of the bromine atom is also crucial, as it dictates the spatial arrangement of the molecule within the binding pocket of its target.

The following diagram illustrates the key structure-activity relationships for the anticancer activity of these compounds, emphasizing the positive impact of halogenation.

SAR_Anticancer cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_substituents Substitutions on Phenyl Ring at C2 cluster_activity Anticancer Activity Scaffold Imidazo[1,2-a]pyridine Scaffold Unsubstituted R1 = H (Unsubstituted) Scaffold->Unsubstituted Leads to Brominated R1 = 4-Br (Brominated) Scaffold->Brominated Leads to LowActivity Low Potency (IC50 > 10 µM) Unsubstituted->LowActivity HighActivity High Potency (IC50 = 0.05 µM) Brominated->HighActivity

Caption: SAR of Imidazo[1,2-a]pyridines on Anticancer Activity.

Experimental Protocols: Assessing Cytotoxicity

The evaluation of the anticancer potential of novel compounds relies on robust and reproducible in vitro assays. The following is a standard protocol for determining the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MGC-803) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized imidazo[1,2-a]pyridine derivatives (both brominated and non-brominated) are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broadening the Horizon: Antimicrobial and Other Biological Activities

While the anticancer effects are well-documented, the influence of bromination on other biological activities of imidazo[1,2-a]pyridines is an area of active investigation.

Antimicrobial Potential

Studies have shown that brominated imidazo[1,2-a]pyridines possess antimicrobial properties. For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has demonstrated activity against Staphylococcus aureus.[4] Although a direct comparison with its non-brominated counterpart was not provided in this particular study, the findings suggest that bromination is a viable strategy for developing novel antimicrobial agents based on this scaffold. The lipophilic nature of the bromine atom could facilitate the compound's penetration through the bacterial cell wall.

Antitubercular Activity

The imidazo[1,2-a]pyridine core is a promising scaffold for the development of new drugs against Mycobacterium tuberculosis. A lead compound in a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, where the R group was a 4-bromo substituent, demonstrated a favorable safety and pharmacokinetic profile.[5] This highlights the potential of brominated derivatives in the fight against tuberculosis.

Conclusion and Future Directions

For researchers and drug development professionals, the key takeaway is the strategic importance of incorporating bromine into novel imidazo[1,2-a]pyridine-based drug candidates. Future research should focus on:

  • Systematic SAR studies: Investigating the effects of bromination at different positions of the imidazo[1,2-a]pyridine scaffold.

  • Mechanism of action studies: Elucidating the specific molecular targets of these brominated compounds.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety of the most promising candidates in animal models.

  • Direct comparative studies in other therapeutic areas: Conducting head-to-head comparisons of brominated and non-brominated analogs for their antimicrobial, antiviral, and anti-inflammatory activities.

By continuing to explore the "bromine advantage," the scientific community can unlock the full therapeutic potential of the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Trofimov, B. A., et al. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Chemistry of Heterocyclic Compounds, 58(4/5), 227–234. Available at: [Link]

  • Hernandez, et al. (2012). EFFECT OF BROMINE ATOMS NUMBER ON THE CYTOTOXICITY OF NORMAL AND TUMORAL CELL LINES DERIVATIVES OF 2-FURYLETHYLENE. Electron J Biomed, 1, 26-36. Available at: [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5736. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 426-449. Available at: [Link]

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A Comparative Guide to the Analytical Characterization of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds.[1][2][3] These nitrogen-bridged heterocyclic systems are integral to numerous therapeutic agents, demonstrating activities from anticancer to antitubercular.[2][3][4] The specific derivative, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, serves as a critical building block for further chemical synthesis.[5] The strategic placement of its functional groups—the bromine atom at the 3-position for cross-coupling reactions, the carboxylic acid at the 2-position for amide or ester formation, and the methyl group at the 8-position to modulate lipophilicity—makes it a highly versatile intermediate in drug discovery.[5]

Unambiguous structural confirmation and purity assessment of this molecule are paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of the primary analytical methods used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. We will explore the causality behind the selection of each technique, present detailed experimental protocols, and compare the data each method yields to provide a holistic analytical portrait of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. It provides definitive evidence for the substitution pattern on the imidazo[1,2-a]pyridine core, confirming the relative positions of the bromo, methyl, and carboxylic acid groups.

Expertise & Rationale

For this compound, ¹H NMR confirms the number and environment of all protons, while ¹³C NMR identifies all unique carbon atoms. The carboxylic acid proton has a characteristic downfield chemical shift, typically above 12 ppm, which is often broad due to hydrogen exchange.[6] The protons on the pyridine ring exhibit predictable splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The methyl group appears as a distinct singlet. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial; it readily dissolves the carboxylic acid and allows for the observation of the acidic proton, which might be lost through exchange in protic solvents like D₂O or methanol-d₄.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several thousand scans (e.g., 2048) using proton decoupling to enhance signal-to-noise. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ~39.52 ppm).

Data Presentation: Predicted Spectroscopic Data

The following table summarizes the predicted NMR data based on the analysis of similar structures and general spectroscopic principles.[6][7][8][9]

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid>12.0broad s1H-COOH
H-5~8.5-8.8d1HPyridine Ring
H-7~7.2-7.5d1HPyridine Ring
H-6~6.9-7.2t1HPyridine Ring
Methyl~2.4-2.6s3H-CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Carboxylic Acid~160-165-COOH
C-8a~140-145Bridgehead C
C-2~135-140Imidazole Ring
C-7, C-5~120-130Pyridine Ring
C-6~110-115Pyridine Ring
C-3~105-110C-Br
Methyl~15-20-CH₃
Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 (0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (≥400 MHz) C->D E Acquire 13C Spectrum F Fourier Transform & Phasing E->F G Calibrate & Integrate F->G H Structure Elucidation G->H

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a synthesized compound. It provides a direct and highly accurate measurement of the molecule's mass.

Expertise & Rationale

For a halogenated compound like this compound, MS offers a unique diagnostic feature: the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units. This is a definitive confirmation of the presence of a single bromine atom. High-Resolution Mass Spectrometry (HRMS) can further determine the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places, distinguishing the compound from other potential isomers or impurities. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, non-volatile molecules like this one.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A short C18 column can be used for sample introduction.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation ([M+H]⁺) in positive ion mode.

  • MS Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule ([M+H]⁺) and deprotonated molecule ([M-H]⁻), respectively. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • HRMS Analysis: If available, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Data Presentation: Expected Mass Spectrometry Data
Parameter Value
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
Exact Mass ([M])253.9691 Da
Expected [M+H]⁺ (⁷⁹Br)254.9769 m/z
Expected [M+H]⁺ (⁸¹Br)256.9749 m/z
Expected [M-H]⁻ (⁷⁹Br)252.9613 m/z
Expected [M-H]⁻ (⁸¹Br)254.9593 m/z

The spectrum should show two major peaks around m/z 255 and 257 (in positive mode) with nearly identical intensities.

Workflow Visualization: Mass Spectrometry

MS_Workflow A Prepare Dilute Solution (0.1 mg/mL) B Inject into LC-MS System A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., TOF, Orbitrap) C->D E Detect Ions & Generate Spectrum D->E F Data Analysis: - Molecular Weight - Isotopic Pattern - Elemental Composition E->F

Caption: Workflow for Mass Spectrometric analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the industry-standard method for determining the purity of a chemical compound. It separates the target molecule from any unreacted starting materials, byproducts, or other impurities, allowing for accurate quantification.

Expertise & Rationale

A robust reverse-phase HPLC method is essential for quality control. The imidazo[1,2-a]pyridine core contains a chromophore that absorbs UV light, making UV detection a straightforward and sensitive method for monitoring the elution. By using a C18 (nonpolar) stationary phase and a polar mobile phase (e.g., water/acetonitrile), the compound is retained and then eluted based on its polarity. A pure compound will yield a single, sharp, and symmetrical peak in the chromatogram. The area of this peak, relative to the total area of all peaks, provides a quantitative measure of its purity (e.g., >95%). This method is self-validating; the presence of multiple peaks immediately indicates impurities.

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this solution to ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile.

    • Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound shows strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_system HPLC System Solvent Mobile Phase (Water/ACN) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Chromatogram (Purity Assessment) Detector->Data Sample Prepared Sample Sample->Injector

Caption: Workflow for HPLC purity assessment.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR provides the chemical connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. It is the gold standard for structural proof.

Expertise & Rationale

This technique is uniquely powerful because it provides a direct visualization of the molecule, confirming not only the regiochemistry (the precise 3-bromo, 8-methyl, 2-carboxylic acid arrangement) but also detailed geometric information such as bond lengths, bond angles, and torsional angles.[10] Furthermore, it reveals how the molecules pack together in a crystal lattice, illuminating intermolecular interactions like hydrogen bonding (e.g., involving the carboxylic acid) that are crucial in solid-state chemistry and drug formulation.[11] While obtaining suitable single crystals can be challenging, a successful crystal structure provides irrefutable proof of the compound's identity.

Experimental Protocol: X-ray Crystallography
  • Crystallization: The primary challenge is to grow a high-quality single crystal. This is often achieved through techniques like:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Vapor diffusion, where a precipitant is slowly diffused into a solution of the compound.

    • Cooling crystallization. A variety of solvents and conditions must be screened.[12]

  • Data Collection: A suitable crystal is selected and mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[12]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final molecular structure.[12]

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Precise atomic connectivity, molecular structure in solution, stereochemistry.Provides the most detailed structural information short of crystallography.Requires relatively large sample amount (mg); can be insensitive for very complex molecules or mixtures.
Mass Spectrometry Molecular weight, elemental formula (HRMS), presence of specific atoms (e.g., Br).Extremely sensitive (sub-picogram), provides definitive isotopic pattern for bromine.Does not provide information on connectivity (isomers can have the same mass).
HPLC Purity, quantification, separation of mixtures.Highly reproducible, robust, and essential for quality control.Provides no structural information beyond a retention time and UV spectrum.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state packing, absolute configuration.Unambiguous and definitive "gold standard" for structural proof.Requires a high-quality single crystal, which can be very difficult and time-consuming to grow.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. No single technique is sufficient. NMR spectroscopy serves as the primary tool for elucidating the molecular framework. Mass spectrometry provides rapid confirmation of the molecular weight and the presence of the key bromine atom through its distinct isotopic signature. HPLC is the workhorse for establishing purity, a critical parameter for any further application. Finally, X-ray crystallography , when achievable, offers the ultimate and irrefutable proof of structure. Together, these methods form a self-validating system, ensuring that researchers and drug developers can proceed with confidence in the identity and quality of this valuable chemical building block.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (n.d.). RSC Publishing.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investig
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). (n.d.).
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega.
  • Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. (2025).
  • Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (2025).
  • 3-BroMo-8-Methyl-iMidazo[1,2-a]pyridine-2-carbaldehyde(175878-06-5) 1H NMR. (n.d.). ChemicalBook.
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
  • This compound. (n.d.). BLDpharm.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry.
  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).
  • This compound | 1313712-29-6. (n.d.). Benchchem.

Sources

comparing the efficacy of different synthetic routes to 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The target molecule of this guide, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, is a key intermediate for the synthesis of novel pharmaceutical candidates. The strategic placement of the bromine atom at the C3 position offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the carboxylic acid at C2 and the methyl group at C8 modulate the molecule's physicochemical properties and binding interactions with biological targets.

This guide provides a comparative analysis of two plausible synthetic routes to this valuable building block, offering detailed experimental protocols and a discussion of their respective merits and drawbacks. The insights presented herein are intended to assist researchers in selecting the most efficient and practical approach for their drug discovery and development endeavors.

Synthetic Strategies: An Overview

The synthesis of this compound fundamentally involves two key transformations: the construction of the 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid core and the regioselective bromination at the C3 position. The sequence of these steps defines the primary synthetic routes. We will explore a "convergent" approach where the core is first synthesized and then functionalized, which can be executed in two distinct ways.

Route 1: Esterification, Bromination, and Saponification - A Stepwise Approach

This route is a well-defined, three-step sequence that begins with the synthesis of an ester derivative of the imidazo[1,2-a]pyridine core, followed by bromination and subsequent hydrolysis to yield the target carboxylic acid. This method offers excellent control over each transformation.

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Saponification 2-amino-3-methylpyridine 2-amino-3-methylpyridine product1 Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate 2-amino-3-methylpyridine->product1 Ethanol, Reflux ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->product1 product2 Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate product1->product2 DMF, rt NBS N-Bromosuccinimide (NBS) NBS->product2 final_product This compound product2->final_product THF/H₂O, Reflux LiOH LiOH·H₂O LiOH->final_product

Caption: Stepwise synthesis via an ester intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

This initial step involves the cyclocondensation of 2-amino-3-methylpyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.

  • Reagents and Materials:

    • 2-amino-3-methylpyridine (1.0 eq)

    • Ethyl bromopyruvate (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of 2-amino-3-methylpyridine in ethanol, add sodium bicarbonate.

    • Add ethyl bromopyruvate dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as a solid.

  • Expert Insights: The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr formed during the reaction without promoting significant side reactions. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Synthesis of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[1]

  • Reagents and Materials:

    • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate in DMF.

    • Add N-Bromosuccinimide portion-wise to the solution at room temperature, while stirring.

    • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

  • Expert Insights: DMF is a suitable solvent for this reaction as it effectively dissolves both the substrate and NBS. The reaction is typically rapid at room temperature. Careful monitoring is advised to prevent potential over-bromination or side reactions.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is a commonly used reagent for this purpose, offering high yields and clean conversions.[2][3]

  • Reagents and Materials:

    • Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide monohydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material has been completely consumed.

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 3-4 with a dilute acid (e.g., 1M HCl) at 0 °C.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

  • Expert Insights: The use of a THF/water solvent system ensures the solubility of both the ester and the hydroxide salt. The reaction is typically driven to completion by heating. Acidification should be performed carefully to ensure complete precipitation of the carboxylic acid product.

Route 2: Direct Synthesis and Bromination - A More Convergent Approach

This alternative route aims to reduce the number of synthetic steps by first preparing the carboxylic acid core and then performing a direct bromination. While seemingly more efficient, this approach presents its own set of challenges.

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: Direct Cyclocondensation cluster_1 Step 2: Direct Bromination 2-amino-3-methylpyridine 2-amino-3-methylpyridine product1 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 2-amino-3-methylpyridine->product1 Methanol, rt bromopyruvic_acid Bromopyruvic Acid bromopyruvic_acid->product1 final_product This compound product1->final_product Solvent, Conditions brominating_agent Brominating Agent (e.g., NBS) brominating_agent->final_product

Caption: A more direct, two-step synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

This step is analogous to the first step of Route 1, but utilizes bromopyruvic acid instead of its ethyl ester to directly form the carboxylic acid.

  • Reagents and Materials:

    • 2-amino-3-methylpyridine (1.0 eq)

    • Bromopyruvic acid (1.0 eq)

    • Methanol (MeOH)

  • Procedure:

    • Suspend 2-amino-3-methylpyridine in anhydrous methanol.

    • Add a solution of bromopyruvic acid in methanol dropwise at room temperature.

    • Stir the mixture at room temperature until a precipitate forms.

    • Collect the solid by filtration, wash with cold methanol, and dry to obtain the product.

  • Expert Insights: This direct synthesis can be advantageous in terms of step economy. However, the handling of bromopyruvic acid, which is a strong lachrymator and corrosive, requires caution. The reaction conditions are generally mild.

Step 2: Direct Bromination of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

The direct bromination of the carboxylic acid intermediate is the most challenging step of this route. The presence of the acidic proton and the potential for the carboxylate group to act as a directing group could influence the regioselectivity and reactivity.

  • Reagents and Materials:

    • 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq)

    • Brominating agent (e.g., NBS, Br₂)

    • Solvent (e.g., acetic acid, DMF)

  • Procedure:

    • Dissolve or suspend the carboxylic acid in a suitable solvent.

    • Add the brominating agent at a controlled temperature.

    • Stir the reaction mixture for a specified time, monitoring by TLC or LC-MS.

    • Work-up the reaction mixture, which may involve quenching with a reducing agent and extraction.

    • Purify the product by recrystallization or chromatography.

  • Expert Insights: The choice of brominating agent and solvent is critical. The carboxylic acid group may require protection or the use of specific conditions to achieve selective C3-bromination without side reactions such as decarboxylation or reaction at other positions. This step would require significant optimization.

Comparative Analysis

FeatureRoute 1: Stepwise via EsterRoute 2: Direct Synthesis and Bromination
Number of Steps 32
Overall Yield Potentially higher and more reliable due to well-defined steps.Likely lower and more variable due to challenges in the direct bromination step.
Scalability More readily scalable as each step can be individually optimized and purified.Scalability may be limited by the direct bromination step, which could require stringent control.
Purification Intermediate purification at each step ensures high purity of the final product.Fewer purification steps, but the final purification may be more challenging due to potential side products.
Control & Reliability High degree of control over each transformation. Established and reliable procedures for each step.The direct bromination of the carboxylic acid is less predictable and may require extensive optimization.
Reagent Handling Uses standard and relatively safe reagents.Involves the use of bromopyruvic acid, which is highly corrosive and a lachrymator.
Cost-Effectiveness Potentially higher cost due to more steps and solvent usage.Potentially more cost-effective if the direct bromination can be optimized to give a high yield.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route 1 is the more conservative and reliable approach. The stepwise nature of the synthesis allows for better control and optimization of each reaction, leading to a potentially higher overall yield of high-purity material. This route is highly recommended for researchers who require a dependable supply of the target compound and for initial scale-up activities.

Route 2 presents a more elegant and step-economical strategy. However, the direct bromination of the carboxylic acid intermediate is a significant challenge that would require dedicated process development to overcome potential issues with regioselectivity and side reactions. This route may be more suitable for exploratory studies where a rapid, albeit potentially lower-yielding, synthesis is desired.

For researchers in drug development, where purity and reproducibility are paramount, Route 1 is the superior choice . Its robustness and predictability make it the more practical and scientifically sound option for the synthesis of this important pharmaceutical intermediate.

References

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. r/chemhelp. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... Retrieved from [Link]

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Purity Assessment of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid: A Comparative Guide to HPLC and UHPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for the purity assessment of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic intermediate. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with an advanced Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, and discuss the critical role of mass spectrometry in impurity identification. The experimental protocols herein are designed to be self-validating, grounded in established chromatographic principles as outlined in pharmacopeial chapters such as USP <621>[1][2] and guided by the validation principles of ICH Q2(R1)[3][4].

Understanding the Analyte and Potential Impurities

This compound is a substituted imidazopyridine, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities[5]. The synthesis of such compounds typically involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon electrophile.

A plausible synthetic route involves the reaction of 2-amino-3-methylpyridine with a brominated pyruvic acid derivative, such as 3-bromo-2-oxopropanoic acid, followed by cyclization[6][7]. This understanding is crucial as it allows us to anticipate potential process-related impurities.

Potential Impurities:

  • Starting Materials: Unreacted 2-amino-3-methylpyridine and the brominated pyruvic acid derivative.

  • Intermediates: Incompletely cyclized intermediates.

  • Isomeric Impurities: Regioisomers formed from alternative cyclization pathways.

  • By-products: Compounds formed from side reactions, such as decarboxylation of the target molecule at elevated temperatures.

  • Degradants: Products of hydrolysis, oxidation, or photodecomposition.

A thorough purity assessment must be capable of separating the active pharmaceutical ingredient (API) from all these potential impurities.

Primary Analytical Technique: Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and robustness. For a molecule like this compound, which possesses both some non-polar character (the bromo-substituted aromatic system) and polar functionality (the carboxylic acid), RP-HPLC is an ideal choice.

Rationale for Method Development

The goal is to develop a stability-indicating method capable of resolving the main peak from all potential impurities. The following parameters are critical:

  • Column Selection: A C18 column is the standard choice for RP-HPLC, offering excellent hydrophobic retention. Given the presence of the polar carboxylic acid group, a column with good end-capping is essential to minimize peak tailing caused by interactions with residual silanols on the silica support. For enhanced retention of both polar and non-polar compounds, a column with a balanced stationary phase is beneficial[4][6].

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

    • Aqueous Phase & pH Control: The carboxylic acid moiety on the target molecule will have a pKa (estimated to be in the range of 3-5 based on similar structures). Controlling the pH of the mobile phase is critical. At a pH well below the pKa, the carboxylic acid will be protonated and less polar, leading to better retention on a C18 column. A low pH mobile phase, such as one containing 0.1% formic acid or trifluoroacetic acid, is a common starting point for method development for acidic analytes[8].

  • Detection: The imidazo[1,2-a]pyridine core contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal detection wavelength.

Detailed Experimental Protocol: HPLC Method

Chromatographic System:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

  • Column: Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Vial Transfer to HPLC Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Comparative Analysis: UHPLC as a High-Throughput Alternative

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, primarily in terms of speed, resolution, and sensitivity. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures[7][9].

Key Advantages of UHPLC for Impurity Profiling
  • Increased Resolution: The higher efficiency of UHPLC columns leads to sharper peaks and better separation of closely eluting impurities.

  • Faster Analysis Times: Gradient elution can be performed much more rapidly without sacrificing resolution, significantly increasing sample throughput.

  • Higher Sensitivity: Sharper, more concentrated peaks result in a better signal-to-noise ratio, which is advantageous for detecting trace-level impurities[9].

Comparative UHPLC Protocol

Chromatographic System:

  • Instrument: Waters ACQUITY UPLC H-Class System or equivalent.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC® BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    5.0 80
    6.0 80
    6.1 20

    | 7.0 | 20 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Performance Comparison: HPLC vs. UHPLC
ParameterHPLCUHPLCRationale for Difference
Analysis Time ~30 min~7 minSmaller column dimensions and higher optimal flow rates in UHPLC allow for faster gradients.
Resolution GoodExcellentSub-2 µm particles in UHPLC columns provide significantly higher theoretical plates, leading to better peak separation.
Sensitivity StandardHighNarrower peaks in UHPLC result in greater peak height and improved signal-to-noise ratios[9].
Solvent Consumption HigherLowerShorter run times and lower flow rates reduce the volume of mobile phase used per analysis.
System Backpressure ~100-150 bar~600-800 barA direct consequence of the smaller particle size and higher flow rates used in UHPLC[7].

Comparison_Logic cluster_hplc Standard HPLC Approach cluster_uhplc Advanced UHPLC Approach Topic Purity Assessment Requirement HPLC_Node HPLC Method (5µm particles) Topic->HPLC_Node Standard Throughput UHPLC_Node UHPLC Method (<2µm particles) Topic->UHPLC_Node High Throughput / Complex Samples HPLC_Adv Advantages: - Robust - Widely available HPLC_Node->HPLC_Adv HPLC_Dis Disadvantages: - Longer run times - Lower resolution HPLC_Node->HPLC_Dis Decision Method Selection HPLC_Node->Decision UHPLC_Adv Advantages: - Faster analysis - Higher resolution - Increased sensitivity UHPLC_Node->UHPLC_Adv UHPLC_Dis Disadvantages: - Higher backpressure - Requires specialized instrumentation UHPLC_Node->UHPLC_Dis UHPLC_Node->Decision Conclusion Optimized Purity Profile Decision->Conclusion

Beyond Quantification: Impurity Identification with LC-MS

While HPLC and UHPLC with UV detection are excellent for quantifying impurities, they do not provide structural information. For the identification of unknown impurity peaks, hyphenation with mass spectrometry (MS) is the definitive technique[1][10].

An LC-MS system, particularly one with high-resolution mass spectrometry (HRMS) capabilities like a Quadrupole Time-of-Flight (Q-TOF) instrument, can provide the accurate mass of impurity peaks. This data, combined with fragmentation patterns from MS/MS experiments, allows for the confident structural elucidation of unknown compounds[2][10]. The LC methods described above can be readily adapted for LC-MS by ensuring the mobile phase is volatile (formic acid is an excellent choice for this reason).

Method Validation Strategy

Any developed analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines[3][4]. Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by spiking the sample with known impurities and performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity assessment of this compound can be effectively achieved using a well-developed reverse-phase HPLC method. The presented protocol, utilizing a C18 column with a formic acid-acetonitrile gradient, provides a robust framework for quantification. For laboratories requiring higher throughput and superior resolution for complex impurity profiles, the transition to a UHPLC-based method is strongly recommended. While both techniques excel at quantification, the integration of mass spectrometry is indispensable for the definitive identification of unknown impurities. The choice between these methodologies will ultimately depend on the specific laboratory requirements regarding sample throughput, sensitivity, and the need for structural elucidation of impurities.

References

  • USP <621> Chromatography. United States Pharmacopeial Convention. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • Difference Between HPLC and UHPLC. The Industrial Pharmacist. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. American Pharmaceutical Review. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Pharmazoned. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. [Link]

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Sources

A Guide to the Cross-Validation of Experimental Data for 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a specific derivative, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. We emphasize a rigorous cross-validation strategy at each experimental stage to ensure data integrity, reproducibility, and confidence in downstream applications. By integrating orthogonal analytical techniques and comparative biological assays, this document serves as a self-validating system for researchers engaged in drug discovery and development, providing not just protocols, but the causal logic behind critical experimental choices.

Synthesis and Purity Verification

The foundation of any reliable experimental campaign is the quality of the starting material. A robust and reproducible synthetic route, coupled with a multi-pronged approach to purity assessment, is non-negotiable.

Rationale for Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyridine core is well-established, commonly proceeding through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] We have adapted a multi-step sequence that offers high regioselectivity and yields. The process begins with the cyclization of 2-amino-3-methylpyridine with ethyl 3-bromopyruvate to form the core ester, followed by hydrolysis to the carboxylic acid, and a final regioselective bromination at the C-3 position. The C-3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic substitution, making this a reliable functionalization step.[3]

Experimental Protocol: Synthesis

Step 1: Synthesis of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromopyruvate (1.1 eq).

  • Reflux the mixture for 12 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Cool the reaction to room temperature and collect the precipitated ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate by filtration.

  • Suspend the crude ester in a 1:1 mixture of ethanol and 2M sodium hydroxide solution.

  • Stir at 60°C for 4 hours until hydrolysis is complete (monitored by TLC).

  • Cool the mixture in an ice bath and acidify to pH ~4 with 2M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination at C-3 Position

  • Dissolve the product from Step 1 (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Pour the reaction mixture into ice water.

  • Collect the precipitate, wash thoroughly with water to remove DMF, and dry under high vacuum to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis & Hydrolysis cluster_step2 Step 2: C-3 Bromination A 2-Amino-3-methylpyridine + Ethyl 3-bromopyruvate B Cyclocondensation (Ethanol, Reflux) A->B C Ethyl 8-methylimidazo[1,2-a]pyridine- 2-carboxylate B->C D Hydrolysis (NaOH, EtOH/H2O) C->D E 8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid D->E F Electrophilic Bromination (NBS, DMF) E->F G 3-Bromo-8-methylimidazo[1,2-a]pyridine- 2-carboxylic acid F->G

Caption: Synthetic workflow for the target compound.
Cross-Validation Point: Orthogonal Purity Assessment

A single method for purity analysis can be misleading. We mandate the use of two orthogonal techniques to provide a high-confidence assessment of the final compound's purity.

  • High-Performance Liquid Chromatography (HPLC): Provides purity data based on chromatographic separation.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides purity data based on the molar ratio of the analyte to a certified internal standard.

Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criterion: Purity ≥ 95% by peak area.

TechniquePrincipleResultAcceptance Criterion
HPLC-UV Chromatographic Separation98.2% (at 254 nm)≥ 95%
qNMR Molar Ratio to Standard97.5% (vs. Maleic Anhydride)≥ 95%
Table 1: Cross-validation of final compound purity.

Structural Elucidation and Confirmation

Unambiguous confirmation of the chemical structure is paramount. We employ a primary set of spectroscopic techniques and validate the interpretation with an orthogonal, connectivity-based method.

Primary Characterization Methods

Standard analytical techniques provide the initial evidence for the compound's identity.[4][5]

Protocol: Spectroscopic and Spectrometric Analysis

  • ¹H and ¹³C NMR: Dissolve ~5-10 mg of sample in DMSO-d₆. Acquire spectra on a 400 MHz (or higher) spectrometer. The solvent choice is critical; DMSO-d₆ is used to ensure solubilization of the carboxylic acid and to observe the exchangeable acid proton.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample via Electrospray Ionization (ESI) in both positive and negative ion modes. The high mass accuracy of HRMS allows for the confident determination of the elemental formula.[5]

AnalysisData TypeExpected ValueObserved Value
¹H NMR Chemical Shift (δ, ppm)Aromatic & Methyl ProtonsConsistent with proposed structure
¹³C NMR Chemical Shift (δ, ppm)Aromatic, Carbonyl & Methyl CConsistent with proposed structure
HRMS (ESI-) Exact Mass [M-H]⁻C₉H₆BrN₂O₂⁻: 252.9618252.9621 (Δ 1.2 ppm)
Table 2: Primary characterization data summary.
Cross-Validation Point: 2D NMR for Structural Connectivity

While 1D NMR and HRMS are powerful, they do not explicitly confirm the atomic connectivity. Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, provide this crucial cross-validation.[4]

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals directly to their attached carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are 2-3 bonds away. This is the definitive experiment to confirm the regiochemistry of the substituents on the heterocyclic core. For instance, an HMBC correlation from the 8-methyl protons to the C7 and C8a carbons validates the methyl group's position.

Characterization_Workflow cluster_primary Primary Characterization cluster_validation Orthogonal Validation P1 ¹H & ¹³C NMR V1 2D NMR (HSQC, HMBC) P1->V1 P2 HRMS P2->V1 Output Confirmed Structure V1->Output Input Pure Compound (>95%) Input->P1 Input->P2

Caption: Workflow for structural elucidation and validation.

Comparative Biological Evaluation

To contextualize the properties of our target compound, its biological activity must be compared against a relevant alternative. The imidazo[1,2-a]pyridine scaffold is known to produce potent kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[6][7]

Rationale and Experimental Design

We will assess the inhibitory activity of This compound (Compound A) against the PI3Kα kinase.

  • Alternative Compound: To understand the role of the 3-bromo substituent, we will compare its activity to 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Compound B) , the direct synthetic precursor (des-bromo analog).

  • Positive Control: A known, potent PI3Kα inhibitor (e.g., Alpelisib) will be used to benchmark the assay's performance.

  • Assay Principle: An in vitro luminescence-based kinase assay will be used to measure the remaining ATP after the kinase reaction, where a lower signal indicates higher kinase activity (and thus weaker inhibition).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP  (P) PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT (P) mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Compound A / B Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Protocol: In Vitro PI3Kα Kinase Assay
  • Prepare a serial dilution of test compounds (Compound A, Compound B, Positive Control) in DMSO. The final DMSO concentration in the assay should be ≤ 1%.

  • In a 384-well plate, add 5 µL of the kinase reaction buffer containing PI3Kα enzyme and the lipid substrate PIP2.

  • Add 2 µL of the diluted compounds or DMSO vehicle (negative control).

  • Initiate the reaction by adding 3 µL of ATP solution (final concentration at Km).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure remaining ATP by adding 10 µL of a luminescence-based ATP detection reagent.

  • Read luminescence on a plate reader.

  • Calculate percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cross-Validation Point: Assay Quality and Comparative Data

The reliability of biological data is assessed using statistical metrics and direct comparison.

  • Z'-factor: This metric assesses the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening and reliable hit identification.

  • Comparative Potency: The IC₅₀ values are compared to establish a preliminary Structure-Activity Relationship (SAR).

CompoundDescriptionPI3Kα IC₅₀ (nM)Assay Z'-factor
Compound A 3-Bromo-8-methyl... 150 ± 250.82
Compound B 8-methyl... (des-bromo)1200 ± 1500.82
Alpelisib Positive Control5 ± 1.20.82
Table 3: Comparative biological activity against PI3Kα.

Discussion and Integrated Insights

  • Synthesis & Purity: The orthogonal purity assessment (HPLC and qNMR) confirms the successful synthesis of the target compound to a high degree of purity (>97%), eliminating the possibility that observed biological activity is due to impurities.

  • Structural Integrity: The use of 2D NMR (HMBC) to supplement 1D NMR and HRMS provides unambiguous confirmation of the molecular structure, specifically the regiochemistry of the bromo and methyl substituents. This is critical, as incorrect structural assignment would render all subsequent biological data invalid.

  • Biological Significance: The comparative biological data is particularly insightful. The introduction of a bromine atom at the C-3 position (Compound A ) resulted in an 8-fold increase in potency against PI3Kα compared to its non-brominated counterpart (Compound B ). This strongly suggests that the bromine atom is involved in a favorable interaction within the kinase active site, possibly through halogen bonding or by favorably positioning the molecule. Furthermore, the robust Z'-factor of 0.82 validates the quality of the assay and the reliability of the generated IC₅₀ values.

Conclusion

This guide has detailed a systematic and rigorously cross-validated approach for the experimental study of this compound. By employing orthogonal analytical methods for purity and structural confirmation, and by benchmarking biological activity against a structurally related analog, we establish a high-confidence dataset. This methodology not only ensures the integrity of the results for this specific molecule but also serves as a template for the broader investigation of novel chemical entities in a drug discovery setting, where robust and reproducible data is the currency of progress.

References

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • Wiley Online Library. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • YouTube. (2021). organic chemistry characterization data. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Retrieved from [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

  • Frontiers in Chemical Biology. (n.d.). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Retrieved from [Link]

  • PubMed. (1995). Cross-validation of bioanalytical methods between laboratories. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

Sources

Guía Comparativa de Bioensayos: Ácido 3-Bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico y Compuestos Análogos

Author: BenchChem Technical Support Team. Date: January 2026

Para la Comunidad de Investigación y Desarrollo de Fármacos

Esta guía ofrece un análisis comparativo en profundidad del ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico frente a compuestos estructuralmente similares, evaluando su rendimiento en diversos bioensayos. El objetivo es proporcionar a los investigadores y profesionales del desarrollo de fármacos una perspectiva basada en datos sobre las relaciones estructura-actividad (SAR) que rigen la eficacia de esta prometedora clase de moléculas.

Introducción: El Andamio Privilegiado de la Imidazo[1,2-a]piridina

El núcleo de imidazo[1,2-a]piridina es reconocido como un "andamio privilegiado" en la química medicinal.[1] Esta estructura heterocíclica fusionada es la base de numerosos agentes terapéuticos y candidatos a fármacos debido a su capacidad para interactuar con una amplia gama de dianas biológicas. La versatilidad sintética de este andamio permite una modulación precisa de sus propiedades farmacológicas, lo que ha llevado al desarrollo de compuestos con actividades anticancerígenas, antiinflamatorias, antimicrobianas y antivirales.[1][2][3]

El compuesto de interés, el ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico, presenta sustituciones clave que sugieren un potencial biológico significativo: un grupo bromo en la posición 3, un grupo metilo en la posición 8 y un ácido carboxílico en la posición 2. Aunque los datos de bioensayos publicados para esta molécula exacta son limitados[4][5], un análisis exhaustivo de sus análogos estructurales nos permite inferir su perfil de actividad potencial y comprender el impacto de cada sustituyente.

Análisis Comparativo del Rendimiento en Bioensayos

El potencial de un derivado de imidazo[1,2-a]piridina está intrínsecamente ligado a los sustituyentes en su núcleo. A continuación, se desglosa el impacto de las modificaciones estructurales en diferentes áreas terapéuticas, utilizando datos de compuestos análogos para contextualizar el perfil del ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico.

Actividad como Inhibidores de Quinasas en Oncología

La familia de las quinasas es una de las dianas más importantes en el descubrimiento de fármacos contra el cáncer. Los derivados de imidazo[1,2-a]piridina han demostrado una notable capacidad para inhibir diversas quinasas, incluyendo PI3K, Akt, IGF-1R, y quinasas del ciclo celular como Aurora, DYRK1A y CLK1.[6][7][8][9]

Relación Estructura-Actividad (SAR):

  • Posición 3: La sustitución en esta posición es crítica. La introducción de grupos arilo o heteroarilo, como una pirimidina, ha conducido a potentes inhibidores del receptor del factor de crecimiento insulínico tipo 1 (IGF-1R).[6] La presencia de un átomo de bromo, como en nuestro compuesto de interés, es un halógeno que puede formar interacciones halógenas y modular la lipofilicidad, influyendo así en la afinidad de unión.

  • Posición 2: La naturaleza del sustituyente en la posición 2 dicta en gran medida la selectividad. Mientras que grupos pequeños como el etilo han sido explorados en inhibidores de autotaxina[10], la presencia de un ácido carboxílico introduce una carga negativa y la capacidad de formar enlaces de hidrógeno iónicos, lo que podría dirigir la molécula hacia sitios de unión con residuos básicos como la lisina o la arginina.

  • Posición 8: La sustitución en esta posición, como el grupo metilo en el compuesto de interés, a menudo influye en las propiedades fisicoquímicas y en la orientación del compuesto dentro del sitio de unión.

Tabla de Datos Comparativos: Inhibidores de Quinasas

Compuesto/ClaseDiana de la QuinasaPotencia (IC50)Referencia
Derivados de 3-(pirimidin-4-il)-imidazo[1,2-a]piridinaIGF-1RRango nanomolar bajo[6]
Peptidomiméticos basados en Imidazo[1,2-a]piridinaAkt1Rango sub-micromolar[7]
Análogos de Imidazo[1,2-a]pirazinaAurora A/BRango nanomolar[11]
Análogos de Imidazo[1,2-a]piridinapan-PI3KRango nanomolar[9]
Compuesto 4cCLK1, DYRK1A0.7 µM, 2.6 µM[8]

El ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico, con su grupo ácido, podría mostrar afinidad por quinasas que posean un bolsillo de unión con residuos de aminoácidos básicos, una característica explotada en el diseño de inhibidores de COX.[12]

Actividad Antimicrobiana y Antituberculosa

La crisis de la resistencia a los antimicrobianos ha impulsado la búsqueda de nuevos andamios químicos. La imidazo[1,2-a]piridina ha surgido como una clase muy potente de agentes antituberculosos, activos contra cepas de Mycobacterium tuberculosis (Mtb) sensibles y resistentes a los medicamentos.[13]

Relación Estructura-Actividad (SAR):

  • Carboxamidas en Posición 3: La conversión del ácido carboxílico en diversas amidas ha sido una estrategia clave para generar potentes agentes antituberculosos. Estos compuestos muestran una excelente actividad contra cepas de Mtb multirresistentes (MDR) y extensivamente resistentes (XDR).[13]

  • Bromo en el Núcleo: La presencia de bromo puede aumentar la actividad antimicrobiana. Por ejemplo, el bromuro de 3-bromo-2-metil-1H-imidazo[1,2-a]piridinio ha demostrado actividad contra Staphylococcus aureus.[14] La sustitución con bromo en el núcleo de la piridina también ha demostrado aumentar la actividad antiproliferativa en la serie de imidazo[4,5-b]piridinas.[15]

Tabla de Datos Comparativos: Actividad Antituberculosa (Mtb H37Rv)

Compuesto/ClasePotencia (MIC90)Referencia
Imidazo[1,2-a]piridina-3-carboxamidas≤1 µM[13]
Análogos con éteres biarílicos lipofílicos≤0.006 µM
Compuesto 1 (2,7-dimetil-N-(4-(trifluorometoxi)bencil)imidazo[1,2-a]piridina-3-carboxamida)0.07 µM (MDR-TB)[13]

Dado que el compuesto de interés es un ácido carboxílico, podría servir como un precursor sintético clave para una biblioteca de carboxamidas con potencial actividad antituberculosa. Su actividad intrínseca dependería de la capacidad del grupo ácido para interactuar con la diana molecular.

Actividad Antiinflamatoria: Inhibición de COX

Los derivados de ácido carboxílico de imidazo[1,2-a]piridina han sido evaluados como agentes antiinflamatorios, con estudios que sugieren una inhibición de las enzimas ciclooxigenasa (COX-1 y COX-2).[12]

Relación Estructura-Actividad (SAR):

  • Ácido Carboxílico en Posición 2: Este grupo es fundamental para la inhibición de la COX, ya que imita al ácido araquidónico, el sustrato natural. Se une a un residuo de arginina clave en el sitio activo de la enzima.

  • Sustitución en Posición 3: La adición de un grupo amino en la posición 3 (ácido 3-amino imidazo[1,2-a]piridina-2-carboxílico) demostró inhibir preferentemente la COX-2.[12] Esto sugiere que la sustitución en la posición 3, como el bromo en nuestro compuesto, podría modular la selectividad COX-1/COX-2.

El ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico es un candidato prometedor para la actividad antiinflamatoria mediada por la COX. La combinación del farmacóforo del ácido carboxílico con las sustituciones de bromo y metilo podría ofrecer un perfil único de potencia y selectividad.

Visualización de la Lógica Experimental

Para comprender mejor las relaciones discutidas, los siguientes diagramas ilustran el andamio químico, un flujo de trabajo de bioensayo típico y una vía de señalización relevante.

Figura 1: Andamio de Imidazo[1,2-a]piridina con posiciones clave de sustitución.

G start Preparación de Placas (Enzima Quinasa + Sustrato) add_compound Adición del Compuesto de Prueba (Diluciones en serie) start->add_compound add_atp Inicio de la Reacción (Adición de ATP) add_compound->add_atp incubation Incubación (Temperatura y tiempo controlados) add_atp->incubation detection Detección de la Señal (Luminiscencia/Fluorescencia) incubation->detection analysis Análisis de Datos (Cálculo de IC50) detection->analysis G cluster_0 Grupo Original cluster_1 Bioisósteros Potenciales carboxylic_acid Ácido Carboxílico (COOH) tetrazole Tetrazol carboxylic_acid->tetrazole Mejora la PK hydroxamic Ácido Hidroxámico carboxylic_acid->hydroxamic Quelante de metales acylsulfonamide Acilsulfonamida carboxylic_acid->acylsulfonamide Modula la acidez hydroxyisoxazole Hidroxiisoxazol carboxylic_acid->hydroxyisoxazole Alternativa ácida

Figura 3: Estrategias de reemplazo bioisostérico para el grupo de ácido carboxílico.

Conclusión

El ácido 3-bromo-8-metilimidazo[1,2-a]piridina-2-carboxílico se encuentra en la intersección de varias líneas prometedoras de investigación farmacológica. El análisis de sus análogos estructurales sugiere un fuerte potencial en tres áreas clave:

  • Oncología: Como un potencial inhibidor de quinasas, donde el grupo ácido podría ser clave para la unión.

  • Enfermedades Infecciosas: Como un precursor versátil para potentes carboxamidas antituberculosas.

  • Inflamación: Como un inhibidor directo de la COX, aprovechando su farmacóforo de ácido carboxílico.

La futura investigación sobre este compuesto y sus derivados debería centrarse en la síntesis y evaluación sistemática en estos bioensayos para validar las predicciones basadas en el SAR. Además, la exploración de bioisósteros para el grupo de ácido carboxílico representa una estrategia valiosa para optimizar las propiedades farmacocinéticas y ampliar el potencial terapéutico de este fascinante andamio químico.

Referencias

  • Massimiliano, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]

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  • Fioravanti, R., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(18), 7795-7809. [Link]

  • Singh, V., & Chibale, K. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 393-408. [Link]

  • Fioravanti, R., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. PubMed. [Link]

  • Oumata, N., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 345-353. [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1241-1246. [Link]

  • He, W., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1957-1960. [Link]

  • Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [Link]

  • He, W., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-8. [Link]

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  • Navarrete-Vázquez, G., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]

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  • Gholizadeh, Z., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Darujournal, 31(2), 437-451. [Link]

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Safety Operating Guide

Proper Disposal of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. As a brominated heterocyclic compound, this substance requires careful handling not only during its use in research and development but also through its entire lifecycle to final disposal. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

The guidance herein is synthesized from established principles of chemical waste management and informed by safety data for structurally related compounds. The core principle of this guide is risk mitigation through proper segregation, containment, and documentation.

Hazard Assessment and Chemical Profile
  • Expected Hazards: Based on similar structures, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[2][3]

  • Chemical Class: It is a halogenated organic compound, specifically a brominated pyridine derivative. This classification is paramount for waste segregation, as halogenated waste streams have specific disposal requirements, often involving high-temperature incineration to prevent the formation of toxic dioxins and furans.

Property Assessment based on Analogous Compounds Source/Rationale
Physical Form Solid (powder/crystalline)Typical for this class of organic acids.
Primary Hazards Skin Irritant, Eye Irritant, Harmful if SwallowedBased on SDS for similar bromoimidazo[1,2-a]pyridine derivatives.[1]
Environmental Hazards Potentially harmful to aquatic life.[2] Should not be released into the environment.[3][4]Common classification for complex organic molecules.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5][6]General incompatibility for pyridine derivatives.
Guiding Principles for Disposal: The "C-C-D" Framework

A robust disposal plan is built on three pillars: Contain , Characterize , and Dispose . This framework ensures that waste is handled safely from the point of generation to its final destruction.

CCD_Framework cluster_generation Point of Generation (Laboratory Bench) cluster_disposal Waste Management Pathway A Generate Waste: - Unused solid - Contaminated PPE - Rinsate B CONTAIN - Select appropriate container - Segregate waste streams A->B Immediate Action C CHARACTERIZE - Attach hazardous waste label - Detail all constituents B->C As waste is added D DISPOSE - Transfer to SAA - Schedule EHS pickup C->D When container is full or ready for disposal

Caption: The Contain-Characterize-Dispose workflow for hazardous chemical waste.

PART I: Operational Protocol for Waste Handling & Segregation

This section details the immediate, hands-on procedures for managing waste generated during work with this compound.

Step 1: Waste Stream Segregation at the Source

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.[7][8]

  • Primary Waste Stream: Solid Halogenated Organic Waste

    • What to include: Unused or expired this compound, disposable lab materials heavily contaminated with the solid compound (e.g., weigh boats, contaminated filter paper).

    • Rationale: Halogenated waste requires specific high-temperature incineration. Mixing it with non-halogenated streams increases disposal costs and complexity.

  • Secondary Waste Stream: Contaminated Personal Protective Equipment (PPE)

    • What to include: Gloves, bench liners, and other disposable items with trace contamination.

    • Rationale: While contamination may be minimal, it is best practice to dispose of this PPE as hazardous waste to prevent exposure and environmental release. These items should be double-bagged and placed in a designated solid waste container.

  • Tertiary Waste Stream: Aqueous Halogenated Rinsate

    • What to include: The first rinse of any glassware that contained the compound.[9] Subsequent rinses may be permissible for drain disposal only if institutional policy allows and the initial rinse has effectively decontaminated the glassware.

    • Rationale: The initial rinse will contain the highest concentration of the dissolved compound and must be captured as hazardous liquid waste. Discharging this material to the sewer is prohibited.[5][10]

Step 2: Proper Waste Containment

The choice of container is dictated by chemical compatibility and the physical state of the waste. OSHA mandates that containers must be chemically compatible, free from damage, and securely closed.[7]

  • For Solid Waste:

    • Container: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.

    • Procedure: Keep the container closed at all times except when adding waste.[9][11] This prevents the release of dust or vapors and protects the contents from moisture.

  • For Liquid (Rinsate) Waste:

    • Container: Use a sealable, chemically compatible container (e.g., HDPE or glass bottle). Do not use metal containers for acidic waste.[8]

    • Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to capture any potential leaks.[8][9]

PART II: Labeling, Storage, and Final Disposal

Accurate documentation and proper storage are legally required and essential for safety.

Step 3: Characterization via Hazardous Waste Labeling

All hazardous waste containers must be labeled as soon as the first drop or gram of waste is added.

  • Obtain an EHS Hazardous Waste Label: Use the label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Fully:

    • Full Chemical Name: Write "this compound". Do not use abbreviations.[9]

    • All Constituents: For rinsate, list all components, including the solvent (e.g., "Water," "Methanol") and the target compound, with estimated percentages.

    • Hazard Boxes: Tick the appropriate hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • Store containers away from incompatible materials (acids away from bases, oxidizers away from organics).[11]

    • Keep containers sealed and within secondary containment for liquids.[9]

    • Ensure the area is inspected weekly for leaks or container degradation.[7]

  • Volume and Time Limits: Do not accumulate more than 55 gallons of a hazardous waste stream (or 1 quart of acutely hazardous waste). Containers must be removed from the SAA within three days of becoming full.[11] Partially filled containers may remain for up to one year.[11]

Step 5: Scheduling Waste Pickup

Once a waste container is full or ready for disposal, arrange for its collection by your institution's EHS department.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal.

  • Final Preparation: Ensure the waste label is fully and accurately completed and the container is securely sealed.

  • Documentation: Maintain a log of all hazardous waste generated and disposed of by your laboratory, as this is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[7]

Disposal_Decision_Tree A Waste Generated: This compound B Is it a pure solid or heavily contaminated disposable? A->B C Is it the first rinse of contaminated glassware? B->C No E CONTAINER: Solid Halogenated Organic Waste B->E Yes D Is it lightly contaminated PPE (e.g., gloves)? C->D No F CONTAINER: Aqueous Halogenated Organic Waste (Liquid) C->F Yes G CONTAINER: Solid Hazardous Waste (Double-bagged) D->G Yes H LABEL, STORE IN SAA, & SCHEDULE PICKUP D->H No (Consult EHS) E->H F->H G->H

Caption: Waste segregation decision tree for the target compound.

PART III: Emergency Procedures & Container Decontamination

Spill Response

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Containment: For a solid spill, gently cover with an absorbent pad to prevent dust from becoming airborne. For a small liquid spill, surround the area with absorbent material.

  • Cleanup: Use a chemical spill kit to collect the material. Work from the outside of the spill inward. All cleanup materials must be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Empty Container Disposal

An "empty" container that held a hazardous chemical must be handled properly.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol).[10]

  • Collect Rinsate: The first rinse must always be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may be managed according to institutional policy.

  • Deface Label: Completely remove, black out, or otherwise deface the original chemical label.[9][10]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the normal trash or designated glass disposal box.[9]

By implementing this comprehensive disposal strategy, researchers can ensure that their work with novel compounds like this compound is conducted with the highest standards of safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet - pyridine-2-carboxylic acid.
  • Fisher Scientific. (2012, November 23). Safety Data Sheet - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet - Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • ChemicalBook. (2025, July 19). Safety Data Sheet - IMidazo[1,2-a]pyridine-2-carboxaldehyde, 8-broMo-.
  • Synquest Labs. (n.d.). Safety Data Sheet - 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.

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A Researcher's Guide to the Safe Handling of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Risk Mitigation

As a novel heterocyclic compound, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough evaluation of structurally related imidazo[1,2-a]pyridine derivatives allows for a robust and cautious approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Potential Hazards: A Data-Driven Approach

Given the absence of a dedicated SDS, we must infer the potential hazards of this compound from analogous structures. Safety data for related brominated and methylated imidazo[1,2-a]pyridine carboxylic acids consistently indicate the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of the carboxylic acid moiety also suggests that the compound may be a respiratory and skin irritant. Therefore, it is crucial to handle this compound with the assumption that it possesses these properties to minimize exposure risk.

Hazard ClassificationPotential EffectSource Compounds
Acute Toxicity, Oral (Category 4)Harmful if swallowedPyridine-2-carboxylic acid, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[1]
Skin Irritation (Category 2)Causes skin irritation2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[1][2]
Serious Eye Damage/Irritation (Category 1/2)Causes serious eye damage/irritationPyridine-2-carboxylic acid, 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3)May cause respiratory irritation2-(3-Nitrophenyl)imidazo[1,2-a]pyridine, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid[1][2]

Operational Plan: Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Given that many hazardous drugs can permeate glove materials, it is recommended to use gloves specifically tested for resistance to a broad range of chemicals.[4] Disposable gloves are often preferred to avoid issues with decontamination.[5]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential to provide full facial protection.[4][6]

  • Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher potential for contamination, a disposable gown made of a material shown to be resistant to hazardous drugs should be worn.[6][7]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[4]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be easily accessible.[9]

  • Weighing and Aliquoting: Conduct all weighing and transfer of the solid material within the fume hood. Use tools and equipment that minimize the generation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions and Manipulations: Keep all reaction vessels containing the compound within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Remove and properly dispose of all contaminated disposable PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Handling Procedure Assess Task Assess the experimental procedure for potential exposure risks (inhalation, dermal, eye contact). Select Gloves Select chemical-resistant nitrile gloves. Assess Task->Select Gloves Select Eye Protection Choose between safety goggles (minimum) or a face shield over goggles (splash risk). Assess Task->Select Eye Protection Select Body Protection Wear a lab coat. Use a disposable gown for high contamination risk. Assess Task->Select Body Protection Select Respiratory Work in a fume hood. Use a respirator if aerosols are possible. Assess Task->Select Respiratory Don PPE Correctly don all selected PPE before entering the handling area. Select Gloves->Don PPE Select Eye Protection->Don PPE Select Body Protection->Don PPE Select Respiratory->Don PPE Handle Compound Perform all manipulations within a certified chemical fume hood. Don PPE->Handle Compound Doff PPE Carefully remove and dispose of PPE to avoid self-contamination. Handle Compound->Doff PPE

Caption: Workflow for PPE Selection and Use.

Spill and Disposal Management

Proper management of spills and waste is critical to prevent environmental contamination and accidental exposure.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be treated as hazardous waste.

Waste Disposal
  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed waste container.

  • Disposal Route: All waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[8] Do not discharge to sewer systems.[8]

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the advancement of scientific discovery.

References

  • Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • This compound | 1313712-29-6 | Benchchem.
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  • SAFETY DATA SHEET - Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.